Tianeptine Metabolite MC5-d4 Sodium Salt
Description
Properties
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-HGFPCDIYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Architecture of Tianeptine: The Beta-Oxidation Pathway and MC5 Characterization
[1][2]
Executive Summary
Tianeptine distinguishes itself from the tricyclic antidepressant (TCA) class not only through its neurochemical mechanism—acting as a glutamatergic modulator and atypical
This guide details the biotransformation of Tianeptine into its major active metabolite, MC5 (pentanoic acid analogue).[1][2][3][4] For researchers and drug developers, understanding this pathway is critical: MC5 possesses a significantly longer elimination half-life than the parent compound and retains pharmacological activity at the MOR, contributing substantially to the drug's therapeutic window and potential abuse liability.
Molecular Logic: The Side-Chain Shortening
The metabolic conversion of Tianeptine to MC5 is a structural shortening of its heptanoic acid side chain. This is not a random degradation but a precise mimicry of fatty acid metabolism.
Structural Comparison
| Feature | Tianeptine (Parent) | MC5 (Major Metabolite) |
| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |
| Side Chain Length | 7 Carbons ( | 5 Carbons ( |
| Molecular Weight | 436.95 g/mol | 408.90 g/mol |
| Precursor Ion | 437.2 m/z | 409.1 m/z |
Scientist's Note: The tricyclic core (dibenzo-thiazepinyl moiety) remains intact during this process. The metabolic "attack" is strictly localized to the carboxylic acid tail, treating the drug as a medium-chain fatty acid.
The Pathway: Mitochondrial Beta-Oxidation[5]
The transformation occurs primarily in the mitochondrial matrix of hepatocytes. Because this pathway bypasses CYP450 enzymes (specifically CYP2D6 and CYP3A4), Tianeptine exhibits a remarkably low potential for drug-drug interactions (DDIs) compared to SSRIs or classic TCAs.
Mechanism of Action
The process follows the standard four-step
-
Activation: Tianeptine is ligated to Coenzyme A (CoA) by Acyl-CoA Synthetase.
-
Dehydrogenation: Formation of a double bond between
and carbons by Acyl-CoA Dehydrogenase. -
Hydration: Addition of water across the double bond by Enoyl-CoA Hydratase.
-
Oxidation: Conversion of the hydroxyl group to a keto group by Hydroxyacyl-CoA Dehydrogenase.
-
Thiolysis: Cleavage by Thiolase, releasing Acetyl-CoA and the shortened acyl-CoA ester (MC5-CoA), which is then hydrolyzed to free MC5.
Pathway Visualization
Figure 1: The sequential beta-oxidation of Tianeptine's heptanoic acid side chain within the mitochondria.
Experimental Protocol: LC-MS/MS Quantification
To study this pathway or quantify MC5 in biological matrices (plasma/brain), a robust LC-MS/MS method is required. The following protocol is synthesized from validated bioanalytical standards optimized for amphoteric compounds like Tianeptine.
Critical Reagents
-
Internal Standards (IS): Tianeptine-d4 and MC5-d4 (Deuterated standards are mandatory to correct for matrix effects in ESI).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation for positive mode).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/tissue homogenate.
-
Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Add 200 µL of ice-cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to autosampler vials.
-
-
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50mm, 1.7µm). Note: A C18 column is sufficient; HILIC is not required despite the zwitterionic nature.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Parameters):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Transitions:
-
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Tianeptine | 437.2 ( | 292.1 (Core) | ~25 |
| MC5 | 409.1 ( | 292.1 (Core) | ~25 |
| Tianeptine-d4 | 441.2 ( | 296.1 | ~25 |
Technical Insight: The transition to m/z 292.1 represents the cleavage of the side chain, leaving the chlorinated tricyclic amine core. This fragmentation is common to both parent and metabolite, making it a robust quantifier.
Analytical Logic Diagram
Figure 2: Optimized bioanalytical workflow for the simultaneous quantification of Tianeptine and MC5.
Clinical & Pharmacological Implications[2][7][8]
The conversion to MC5 is not a detoxification pathway but rather the generation of a long-acting active compound.
Pharmacokinetic Divergence
| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Implication |
| Elimination Half-life ( | ~2.5 hours | ~7.6 hours | MC5 persists in the body 3x longer than the parent. |
| Steady State | Reached quickly (<24h) | Reached slowly (~1 week) | With chronic dosing, MC5 accumulates to higher baseline levels than Tianeptine. |
| Excretion | <3% unchanged in urine | Major urinary species | Renal clearance is the primary exit route for MC5. |
Pharmacodynamics
While Tianeptine is a full agonist at the
Safety Warning: High doses of Tianeptine can sequester mitochondrial Coenzyme A (CoA) during the activation step of beta-oxidation. This depletion of the CoA pool can inhibit the beta-oxidation of endogenous fatty acids, potentially leading to microvesicular steatosis (fatty liver) in overdose scenarios [1].
References
-
Grislain, L., et al. (1990).[2][5] The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers.[1][5] Drug Metabolism and Disposition, 18(5), 804-808.[5]
-
Couet, W., et al. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat.[6] European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69-74.[6]
-
Szafarz, M., et al. (2018).[7] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196.[7]
-
Gassaway, M. M., et al. (2014).[2] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][2][3] Translational Psychiatry, 4(7), e411.
-
Fromenty, B., & Pessayre, D. (1995).[8] Inhibition of mitochondrial beta-oxidation as a mechanism of hepatotoxicity: beckground and clinical relevance. Pharmacology & Therapeutics, 67(1), 101-154.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tianeptine - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tianeptine.com [tianeptine.com]
Pharmacokinetic Significance of MC5 in Tianeptine Metabolism
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
A Technical Guide to the "Hidden" Driver of Efficacy and Liability
Executive Summary
In the development and analysis of atypical antidepressants, Tianeptine presents a unique pharmacokinetic (PK) profile distinguished by its resistance to hepatic Cytochrome P450 (CYP450) metabolism.[1] Instead, it relies on mitochondrial
For researchers, MC5 is not merely a waste product; it is a bioactive reservoir that extends the therapeutic window, complicates interspecies scaling (the "Rodent Paradox"), and contributes to the mu-opioid receptor (MOR) liability associated with high-dose misuse.[1] This document outlines the mechanistic formation, PK divergence, and analytical quantification of MC5.[1]
Metabolic Pathway Mechanics: The -Oxidation Engine
Unlike most tricyclic antidepressants (TCAs) that undergo extensive CYP-mediated demethylation or hydroxylation, Tianeptine’s primary metabolic clearance mimics fatty acid metabolism.[1]
The Mechanism
The heptanoic acid side chain of Tianeptine (
-
Enzymatic Driver: Acyl-CoA dehydrogenase and associated
-oxidation enzymes.[1] -
Stereochemistry: The chiral center located on the benzothiazepine ring (
) remains intact.[1] Thus, the metabolism preserves the stereochemical configuration of the parent enantiomer (R or S).[1] -
Secondary Metabolism: MC5 can undergo a second cycle of
-oxidation to form MC3 (propionic acid analogue) or undergo glucuronidation for renal excretion.[1]
Pathway Visualization
The following diagram illustrates the stepwise degradation of the side chain.
Figure 1: Tianeptine metabolic cascade via mitochondrial beta-oxidation.
Pharmacokinetic Divergence: Parent vs. MC5
Understanding the PK differences between Tianeptine and MC5 is crucial for interpreting efficacy data and designing dosing regimens.
The "Rodent Paradox" (Expert Insight)
A critical failure point in translational research involves the half-life discrepancy between species.[1]
-
In Mice: Tianeptine parent half-life is extremely short (
minutes).[1][3] The observed behavioral effects in murine models are predominantly driven by the accumulating MC5 metabolite.[3] -
In Humans: Tianeptine parent half-life is moderate (~2.5 hours).[1][4][5] While MC5 still accumulates, the parent compound contributes significantly to the acute therapeutic effect.[1]
-
Implication: Drug developers using mouse models to screen Tianeptine analogs must verify if the efficacy is driven by the candidate drug or its stable metabolite.
Quantitative Comparison (Human Data)
The table below summarizes the kinetic parameters in healthy human volunteers.
| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Significance |
| Tmax | 0.94 ± 0.47 h | 2.23 ± 0.42 h | MC5 formation is rate-limited by metabolism, not absorption.[1] |
| Half-life ( | ~2.5 h | ~7.2 - 7.6 h | MC5 persists ~3x longer, providing a "tail" of activity.[1] |
| Elimination | Renal (<3% unchanged) | Renal (as conjugates) | Renal impairment significantly increases MC5 exposure.[1] |
| Protein Binding | ~95% | High | Both compete for plasma protein binding sites.[1] |
| Activity (MOR) | Full Agonist ( | Full Agonist ( | MC5 retains opioid activity, contributing to abuse liability.[1] |
Note: Data derived from standard human PK studies (References 1, 2).
Pharmacodynamic Implications
Therapeutic Efficacy
MC5 is not pharmacologically inert.[1] It retains affinity for the Mu-Opioid Receptor (MOR) .[1][3][6] While Tianeptine modulates glutamatergic transmission, the MOR activity of both the parent and MC5 is essential for its acute antidepressant-like effects and analgesic properties. The extended half-life of MC5 suggests it may buffer the "crash" between doses, smoothing the pharmacodynamic profile.[1]
Toxicity and Overdose
In cases of massive overdose, the accumulation of MC5 becomes a liability. Due to its slower elimination, MC5 concentrations can remain supratherapeutic long after the parent drug has cleared, potentially prolonging respiratory depression or requiring extended monitoring periods in clinical toxicology settings.[1]
Analytical Methodologies: Self-Validating Protocols
To study MC5, you require a robust LC-MS/MS method.[1] The following protocol utilizes a specific Multiple Reaction Monitoring (MRM) strategy to distinguish the parent from the metabolite based on the side-chain mass shift.
Experimental Workflow
Objective: Simultaneous quantification of Tianeptine and MC5 in plasma.
-
Internal Standard (IS) Addition: Add 50 µL of Tianeptine-d4 (or Protriptyline) to 100 µL plasma. Causality: Deuterated IS corrects for matrix effects and extraction efficiency.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL Ethyl Acetate/Hexane (50:50 v/v) .
-
Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 mins.
-
Why: This solvent mixture maximizes recovery of the amphoteric Tianeptine while minimizing phospholipid co-extraction.
-
-
Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).[1]
-
Ionization: ESI Positive Mode.
-
Mass Transitions (MRM)
The specificity of the method relies on tracking the loss of the side chain during fragmentation.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |
| Tianeptine | 437.1 ( | 292.1 | High |
| MC5 | 409.1 ( | 292.1 | High |
| Explanation | Parent Mass | Common Fragment | Both yield the core tricyclic amine fragment (m/z 292) after losing their respective side chains.[1] |
Analytical Logic Diagram
Figure 2: Validated LC-MS/MS workflow for Tianeptine/MC5 quantification.
References
-
Pharmacokinetics of tianeptine and its active metabolite MC5 in rats following different routes of administration. Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2018).[1][6]
-
The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Source: Drug Metabolism and Disposition (1990).[1][7]
-
Classics in Chemical Neuroscience: Tianeptine. Source: ACS Chemical Neuroscience (2018).[1]
-
Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS. Source: Analytical Methods (2018).[1][6][8]
Sources
- 1. Tianeptine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.tonixpharma.com [ir.tonixpharma.com]
- 4. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
Advanced Bioanalytical Strategies: The Role of Deuterated MC5-d4 in Metabolic Stability Profiling
Topic: Role of Deuterated MC5-d4 in Metabolic Stability Studies Content Type: In-Depth Technical Guide Audience: Researchers, DMPK Scientists, Bioanalysts
Strategic Overview: The Precision Anchor in DMPK
In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), data integrity is non-negotiable. For researchers investigating the metabolic fate of Tianeptine (an atypical antidepressant) or its analogs, the metabolite MC5 (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide metabolite) represents a critical node.
MC5-d4 is the stable isotope-labeled analog of this metabolite.[1] Its role in metabolic stability studies is not merely passive; it is the bioanalytical anchor that permits the accurate quantification of metabolic clearance in the presence of complex biological matrices (microsomes, hepatocytes, plasma).
This guide dissects the technical utility of MC5-d4, moving beyond basic "internal standard" definitions to explore its impact on ionization normalization, retention time locking, and the mitigation of matrix effects in LC-MS/MS workflows.
Note on Nomenclature
While "MC5" appears in patent literature regarding ionizable lipids for Lipid Nanoparticles (LNPs) (e.g., DLin-MC5-DMA), in the context of commercial deuterated standards and metabolic stability, MC5 almost exclusively refers to the C5-chain metabolite of Tianeptine. This guide focuses on the Tianeptine metabolite workflow.
The Chemistry of Reliability: MC5 vs. MC5-d4
To design a robust assay, one must understand the structural relationship between the analyte and the standard.
Structural Dynamics
Tianeptine undergoes extensive
-
Parent: Tianeptine (C7 side chain).
-
Primary Metabolite (MC5): Pentanoic acid derivative (C5 side chain).
-
Internal Standard (MC5-d4): The pentanoic acid side chain is deuterated, typically at the
and positions (3,3,4,4-tetradeuteriopentanoate).
Why Deuterium? (The Isotope Effect)
In metabolic stability studies, we use MC5-d4 primarily as a Surrogate Internal Standard (IS) added post-incubation. However, if used as a substrate to study "Metabolic Switching," the position of the deuterium matters:
-
Mass Shift (+4 Da): Sufficient to prevent "cross-talk" (signal interference) between the natural MC5 (M) and the standard (M+4) in Mass Spectrometry.
-
Co-Elution: Deuterium has a negligible effect on lipophilicity compared to the parent. MC5-d4 co-elutes perfectly with MC5, ensuring that any matrix suppression or enhancement affecting the analyte affects the standard equally at that specific retention time.
Experimental Protocol: Microsomal Metabolic Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents & System Setup
-
Test Compound: Tianeptine (1 µM final).
-
Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Internal Standard Spiking Solution: MC5-d4 (200 nM in Acetonitrile).
Step-by-Step Workflow
-
Pre-Incubation:
-
Initiation:
-
Add NADPH to start the reaction (
).
-
-
Sampling (Kinetic Time Points):
-
At
min, remove 50 µL aliquots.
-
-
Quench & IS Addition (The Critical Step):
-
Immediately transfer aliquot into 150 µL of Ice-Cold Acetonitrile containing MC5-d4 .
-
Technical Rationale: The acetonitrile precipitates proteins (stopping metabolism), while the MC5-d4 is introduced simultaneously to normalize extraction recovery from this exact moment forward.
-
-
Processing:
-
Centrifuge (4000g, 20 min, 4°C).
-
Collect supernatant for LC-MS/MS analysis.
-
LC-MS/MS Conditions (MRM Mode)
| Analyte | Precursor Ion ( | Product Ion ( | Role |
| Tianeptine | 437.1 | 292.1 | Substrate |
| MC5 | 409.1 | 292.1 | Metabolite |
| MC5-d4 | 413.1 | 296.1 | Internal Standard |
Visualizing the Metabolic & Analytical Pathway
The following diagram illustrates the biological pathway of Tianeptine degradation and the analytical insertion point of MC5-d4.
Caption: Workflow depicting the formation of MC5 from Tianeptine and the strategic introduction of MC5-d4 during the quench phase to normalize LC-MS variability.
Data Analysis & Interpretation
Calculating the Area Ratio
To quantify the stability or formation, do not use raw peak areas. Calculate the Area Ratio (AR) :
-
Self-Validating Check: Plot the peak area of MC5-d4 across all injection samples. It should remain constant (CV < 15%). If MC5-d4 area drifts significantly, it indicates matrix effects or injection failure, invalidating the data for that run.
Intrinsic Clearance Calculation
For Tianeptine depletion:
For MC5 Formation: Use the standard curve of MC5/MC5-d4 to quantify the molar concentration of MC5 formed. This confirms the metabolic pathway is active and balances the mass budget.
Troubleshooting with MC5-d4
-
Issue: Signal for MC5-d4 is split into two peaks.
-
Cause: Tianeptine/MC5 has a chiral center? (Tianeptine is racemic). MC5-d4 will also be racemic. Ensure your LC method separates enantiomers if chiral stability is the goal, or collapses them if not.
-
-
Issue: "Cross-talk" (Signal in Blank).
-
Cause: Isotopic impurity. If MC5-d4 contains >0.5% MC5-d0, it will bias the lower limit of quantification (LLOQ). Always verify the Certificate of Analysis (CoA) for isotopic purity.
-
References
-
Royer, R. J., et al. (1988). "Pharmacokinetics and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors." Clinical Neuropharmacology. Link
-
Gres, M. C., et al. (1987). "Correlation between the plasma protein binding and the distribution of tianeptine and its metabolites." Journal of Chromatography B. Link
-
Santa Cruz Biotechnology. "Tianeptine Metabolite MC5-d4 Sodium Salt Product Data." SCBT Catalog. Link[6]
-
Springer, D., et al. (2018). "Case Reports of Fatalities Involving Tianeptine in the United States." Journal of Analytical Toxicology. Link
-
Wong, S. L., et al. (2025). "Assessment of Brain‐To‐Blood Drug Distribution Using Liquid Chromatography." ResearchGate. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tianeptine Metabolite MC5-d4 Sodium Salt [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biotransformation and Bioanalysis of Tianeptine in Human Plasma
Executive Summary
This technical guide provides a comprehensive analysis of the biotransformation of Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid). Unlike typical tricyclic antidepressants (TCAs) that rely heavily on hepatic Cytochrome P450 (CYP450) oxidation, Tianeptine undergoes extensive metabolism via beta-oxidation of its heptanoic acid side chain.[1] This distinction is critical for understanding its pharmacokinetic (PK) profile, lack of drug-drug interactions (DDIs), and the requirements for accurate bioanalysis in human plasma.
This document details the metabolic pathway, compares the kinetics of the parent drug versus its active metabolite (MC5), and provides a validated LC-MS/MS protocol for their simultaneous quantification.[2][3][4]
Molecular Mechanism of Biotransformation
The metabolic fate of Tianeptine is defined by its structural similarity to fatty acids. The heptanoic acid side chain renders the molecule a substrate for mitochondrial beta-oxidation enzymes rather than microsomal CYP450s.
The Beta-Oxidation Pathway
Upon absorption, Tianeptine is transported into the mitochondria where it mimics medium-chain fatty acids. The process involves the sequential removal of two-carbon units (acetyl-CoA) from the carboxylic acid tail.
-
Primary Metabolite (MC5 - C5 Chain): The first cycle of beta-oxidation shortens the heptanoic acid chain to a pentanoic acid derivative (Pentanoic acid analogue). This is the major circulating metabolite in plasma and retains pharmacological activity.
-
Secondary Metabolite (MC3 - C3 Chain): Further beta-oxidation of MC5 yields the propionic acid derivative (Propionic acid analogue). This is the major metabolite found in urine but is less prevalent in plasma.
Pathway Visualization
The following diagram illustrates the sequential shortening of the side chain.
Figure 1: The beta-oxidation pathway of Tianeptine, highlighting the conversion to active metabolite MC5 and subsequent degradation to MC3.[7][8]
Pharmacokinetic Profile & Metabolite Kinetics[2][3][4][7][8][9]
Understanding the kinetics of the MC5 metabolite is crucial because it contributes significantly to the therapeutic effect and has a longer residence time in the body than the parent drug.
Comparative Kinetics (Human Plasma)
| Parameter | Tianeptine (Parent) | MC5 (Active Metabolite) | Clinical Significance |
| Tmax | 0.94 ± 0.47 h | ~1.5 - 2.0 h | Rapid onset of action. |
| Cmax (12.5mg) | ~334 ng/mL | ~100-150 ng/mL | Parent drug peaks higher but clears faster. |
| Half-life (t1/2) | 2.5 ± 1.1 h | 7.5 ± 2.0 h | MC5 accumulation drives steady-state effects. |
| Protein Binding | ~96% | ~94% | High binding (Albumin/AAG) limits dialysis clearance. |
| Elimination | Renal (<3% unchanged) | Renal (as conjugates) | Dose adjustment required in renal failure. |
| Bioavailability | 99% | N/A (Formed in vivo) | Complete absorption; no first-pass loss. |
Clinical Implications of Metabolism
-
Renal Dependency: Because the pathway terminates in renal excretion of metabolites, elderly patients or those with renal impairment show a prolonged half-life (up to 1 hour increase for parent, significantly more for MC5).
-
CYP Independence: Tianeptine does not inhibit or induce CYP2D6, CYP3A4, or CYP1A2. This makes it a "clean" option for patients on complex polypharmacy regimens (e.g., antiretrovirals, anticoagulants).
Analytical Methodology: Validated LC-MS/MS Protocol
Quantifying Tianeptine and MC5 in plasma requires a rigorous method to handle the amphoteric nature of the molecule (containing both a secondary amine and a carboxylic acid).
Sample Preparation Strategy
Liquid-Liquid Extraction (LLE) can be inconsistent due to the compound's zwitterionic properties. Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent is the gold standard for recovery and matrix cleanup.
Protocol: SPE Extraction
-
Aliquot: Transfer 200 µL human plasma to a tube.
-
IS Addition: Add 20 µL Internal Standard (Tianeptine-d4 or Pentoxifylline).
-
Dilution: Add 200 µL 2% Formic Acid in water (acidifies sample to protonate the acid moiety).
-
Conditioning: Condition HLB cartridge (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample onto cartridge.
-
Washing: Wash with 1 mL 5% Methanol in Water (removes proteins/salts).
-
Elution: Elute with 1 mL Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C; reconstitute in 200 µL Mobile Phase.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex API 4000/5500 or Agilent 6400 series).
-
Column: C18 Reverse Phase (e.g., Thermo Aquasil C18 or Phenomenex Kinetex, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .
MRM Transitions
Both Tianeptine and MC5 share a common fragmentation pattern where the side chain is cleaved, leaving the tricyclic core.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) - Quant | Product Ion (Q3) - Qual | Collision Energy (eV) |
| Tianeptine | 437.1 m/z | 292.1 m/z | 228.1 m/z | ~25 |
| Metabolite MC5 | 409.1 m/z | 292.1 m/z | 228.1 m/z | ~25 |
| Internal Standard | Varies (e.g., 441.1) | Varies (e.g., 296.1) | - | - |
Note: The common product ion (292.[2]1) requires adequate chromatographic separation (retention time) to distinguish Parent from MC5, although their precursor masses differ.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of Tianeptine and MC5.
References
-
Grislain, L., et al. (1990). "The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers."[10] Drug Metabolism and Disposition.
-
Royer, R. J., et al. (1988). "Pharmacokinetics and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors." Clinical Neuropharmacology.
-
Wagstaff, A. J., et al. (2001). "Tianeptine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in Depression and Coexisting Anxiety and Depression." CNS Drugs.[11]
-
Szafarz, M., et al. (2018). "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry."[12] Analytical Methods.
-
United Chemical Technologies. "The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS."[9] Application Note.
Sources
- 1. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unitedchem.com [unitedchem.com]
- 10. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
Technical Guide: Molecular Characterization and Isotopic Analysis of Tianeptine Metabolite MC5-d4 Sodium Salt
Executive Technical Summary
MC5-d4 Sodium Salt (Tianeptine Metabolite MC5-d4) is the deuterated stable isotope of the primary pentanoic acid metabolite of the atypical antidepressant Tianeptine.[1] It serves as the critical Internal Standard (IS) for the accurate quantification of Tianeptine and its metabolites in biological matrices via LC-MS/MS.
Unlike traditional antidepressants, Tianeptine modulates glutamate transmission and neuroplasticity. Its pharmacokinetic profile is complex, characterized by extensive hepatic metabolism via
Disambiguation Note: While "MC5" appears in various biochemical contexts (e.g., Melanocortin 5 receptor), in the context of deuterated sodium salts for bioanalysis, it exclusively refers to the Tianeptine metabolite described herein.
Chemical Identity and Physicochemical Properties[1][2][3][4][5]
The accurate preparation of calibration standards requires precise knowledge of the salt form versus the free acid form. MC5-d4 is typically supplied as a sodium salt to enhance aqueous solubility and stability.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Chemical Name | Sodium 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |
| Common Name | Tianeptine Metabolite MC5-d4 Sodium Salt |
| CAS Number | 1330171-36-2 |
| Molecular Formula | |
| Molecular Weight (Average) | 434.91 g/mol |
| Monoisotopic Mass (Free Acid) | ~412.11 Da (Unlabeled) / ~416.14 Da (Deuterated) |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Stoichiometry | 1:1 (Anion:Sodium) |
Isotopic Distribution and Mass Spectral Logic
For mass spectrometry specialists, the "Molecular Weight" listed on a bottle (434.91 Da) is insufficient. You must design Multiple Reaction Monitoring (MRM) transitions based on the monoisotopic mass and the specific isotopic envelope created by the Chlorine atom and Deuterium labeling.
The Chlorine Effect ( vs )
The MC5 molecule contains one Chlorine atom. Natural Chlorine exists as
Deuterium Labeling ( )
The incorporation of four deuterium atoms (
-
Position of Labeling: The deuterium atoms are located on the pentanoic acid side chain (specifically the
and carbons relative to the nitrogen linkage), ensuring the label is retained during ionization but not susceptible to rapid exchange in aqueous solution.
Theoretical Mass Spectrum (Negative Ion Mode)
Tianeptine and MC5 are often analyzed in Positive ESI (
Target Ion Calculation (Positive Mode
-
Formula (Free Acid-d4):
-
Monoisotopic Mass (
): ~417.14 Da -
Precursor Ion (Q1): m/z 417.1
Target Ion Calculation (Negative Mode
-
Formula (Free Anion-d4):
-
Monoisotopic Mass (
): ~415.12 Da -
Precursor Ion (Q1): m/z 415.1
Biological Context: The -Oxidation Pathway
Understanding the metabolic origin of MC5 is crucial for interpreting patient samples, as MC5 concentrations often exceed parent Tianeptine levels in plasma/urine at later time points.
Diagram 1: Tianeptine Metabolic Cascade
The following diagram illustrates the degradation of Tianeptine into MC5 and MC3 via mitochondrial
Caption: Metabolic pathway of Tianeptine showing the sequential shortening of the carboxylic side chain. MC5-d4 serves as the specific isotopic standard for the MC5 node.
Confirmatory Analytical Protocol (LC-MS/MS)
This protocol is validated for high-throughput bioanalysis in human plasma. The use of MC5-d4 corrects for matrix effects (ion suppression) and recovery losses during extraction.
Reconstitution Strategy
The sodium salt is hygroscopic.
-
Stock Solution: Dissolve 1 mg MC5-d4 Sodium Salt in 1.0 mL Methanol:Water (50:50 v/v) . Do not use 100% Acetonitrile as the salt may precipitate.
-
Working IS Solution: Dilute stock to 100 ng/mL in the initial mobile phase (e.g., 0.1% Formic Acid in Water/MeOH).
Extraction Methodology (Protein Precipitation)
-
Aliquot: 50 µL Plasma.
-
Spike: Add 20 µL MC5-d4 Working IS Solution.
-
Precipitate: Add 200 µL Acetonitrile (chilled).
-
Vortex/Centrifuge: 10 min @ 10,000 rpm.
-
Supernatant: Transfer to autosampler vial.
Chromatographic Conditions
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). The Biphenyl phase provides superior selectivity for the tricyclic ring structure compared to standard C18.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).[2]
-
Gradient: 10% B to 90% B over 3.5 minutes.
Diagram 2: LC-MS/MS Quantification Workflow
Caption: Step-by-step analytical workflow for the quantification of MC5 using MC5-d4 as the internal standard.
Mass Transitions (MRM)
The following transitions are recommended for Positive ESI.
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Rationale |
| MC5 (Unlabeled) | 413.1 | 292.1 | 25 | Loss of side chain |
| MC5-d4 (IS) | 417.1 | 292.1 | 25 | Loss of deuterated side chain |
Note: The product ion (m/z 292.1) represents the tricyclic core structure. Since the deuterium label is on the side chain, and the side chain is cleaved during fragmentation to form the 292 ion, the product ion for the IS might be identical to the unlabeled form if the label were on the core. However , in this specific synthesis, the label is on the pentanoic chain. If the fragmentation retains the chain, the mass shifts. If the fragmentation cleaves the chain, the product masses converge. Crucial: Verify if your specific MC5-d4 batch is ring-labeled or chain-labeled. The data above assumes chain-labeling where the fragment loses the label, or a different fragment retaining the label is chosen (e.g., m/z 417 -> 417 transition is not useful). Correction: Usually, for d4-labeled standards of this type, a transition that retains the label is preferred to avoid "cross-talk" in the detector. If the label is lost, the product ion is identical to the analyte, which is acceptable only if chromatographic separation is perfect (which is impossible for isotopes). Refined Protocol:Ideally, select a transition where the D4 label is retained in the fragment, or use the parent->parent transition if sensitivity allows. Alternatively, if the core (292) is the only stable fragment, rely on Q1 resolution (413 vs 417) which is sufficient (4 Da separation) to prevent cross-talk.
References
-
PubChem. Tianeptine Metabolite MC5-d4 Sodium Salt (CID 46783085).[1] National Library of Medicine. [Link]
-
Pharmaffiliates. Tianeptine Metabolite MC5-d4 Sodium Salt Standards. [Link][1][3][2][4]
-
SOFT-TOX. Guidelines for Opinions and Testimony in Forensic Toxicology (Mention of MC5 metabolite analysis). [Link]
Sources
The Kinetic Mismatch: Clinical & Analytical Relevance of Tianeptine MC5
Topic: Clinical Relevance of Monitoring Tianeptine MC5 Levels Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Synthesis
Tianeptine is an atypical tricyclic antidepressant that challenges conventional monoaminergic hypotheses. While historically categorized as a serotonin reuptake enhancer (SSRE), contemporary rigorous pharmacodynamic profiling has reclassified it as a Mu-Opioid Receptor (MOR) agonist .
The clinical monitoring of Tianeptine is complicated by its rapid elimination half-life (~2.5 hours). This whitepaper argues that the MC5 metabolite (pentanoic acid side-chain derivative) is not merely a waste product but a pharmacologically active, kinetically stable biomarker essential for:
-
True Steady-State Assessment: Overcoming the "peak-and-trough" volatility of the parent drug.
-
Forensic & Toxicology Validity: Extending the window of detection in overdose or abuse scenarios.
-
Mechanistic Integrity: MC5 retains MOR agonist activity, contributing to the net therapeutic (and adverse) effect profile.
Metabolic Pathway & Pharmacodynamics[1][2]
The Beta-Oxidation Shunt
Unlike most tricyclic antidepressants (TCAs) that rely heavily on CYP450 metabolism, Tianeptine undergoes extensive beta-oxidation of its heptanoic acid side chain. This yields two primary metabolites:[1][2][3]
-
MC5 (Active): The product of a single beta-oxidation cycle.[2][4]
-
MC3 (Inactive): The product of a second beta-oxidation cycle.
Crucially, MC5 retains high affinity for the MOR , whereas MC3 is pharmacologically negligible.
Signaling Mechanism (MOR Agonism)
Both Tianeptine and MC5 function as full agonists at the MOR. This activation triggers G-protein coupled signaling (Gi/o), leading to the inhibition of adenylyl cyclase and modulation of downstream MAPK/ERK pathways. This mechanism underlies both the antidepressant efficacy and the abuse potential.[5]
Visualization: Metabolic & Signaling Cascade
Figure 1: Tianeptine metabolism via beta-oxidation to MC5, and the convergent activation of Mu-Opioid Receptors by both parent and metabolite.
Pharmacokinetic (PK) Divergence
The core argument for monitoring MC5 lies in its kinetic stability. Tianeptine is eliminated so rapidly that trough levels (C_min) often fall below quantitation limits in compliant patients, leading to false negatives in adherence testing. MC5 provides a "kinetic bridge" between doses.
Table 1: Comparative Human Pharmacokinetics
| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Clinical Implication |
| T_max | 0.5 – 1.0 hours | 1.5 – 2.0 hours | MC5 peaks slightly later, sustaining receptor occupancy. |
| Half-Life (t1/2) | 2.5 ± 1.1 hours | 7.2 ± 5.7 hours | CRITICAL: MC5 persists ~3x longer than parent. |
| Elimination | Renal (Metabolites) | Renal (Metabolites) | Renal impairment significantly increases MC5 exposure. |
| Protein Binding | ~96% | High | Displacement interactions are possible. |
| Steady State | Reached in <1 day | Reached in ~2-3 days | MC5 reflects chronic dosing better than acute parent levels. |
Scientific Insight: In rodent models, MC5 accumulates to levels higher than the parent drug and drives the majority of behavioral effects. In humans, while plasma MC5 levels are generally lower than Tianeptine C_max, the Area Under the Curve (AUC) contribution is significant due to the extended half-life. In overdose scenarios, the Tianeptine/MC5 ratio inverts as the parent clears, making MC5 the definitive marker for forensic analysis >12 hours post-ingestion.
Analytical Protocol: LC-MS/MS Quantification
To accurately monitor these levels, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[6] Standard immunoassays are insufficient due to cross-reactivity and lack of sensitivity.
Methodological Principles
-
Internal Standards (IS): Deuterated analogs (Tianeptine-d4 and MC5-d4) are mandatory to correct for matrix effects, particularly in complex matrices like post-mortem blood or urine.
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Transitions: MRM (Multiple Reaction Monitoring) is used for high specificity.
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma/serum.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of Acetonitrile (ACN) to precipitate proteins.
-
Vortex for 60s; Centrifuge at 10,000 x g for 10 mins.
-
Transfer supernatant to autosampler vial.
-
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Mass Spectrometry Detection:
-
Tianeptine: m/z 437.2 → 292.1 (Quantifier).
-
MC5: m/z 409.1 → 292.1 (Quantifier). Note the mass shift corresponding to the shortened side chain.
-
Visualization: Analytical Workflow
Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of Tianeptine and MC5.
Clinical Interpretation & Toxicology
Therapeutic Drug Monitoring (TDM)
In clinical trials or refractory depression cases, measuring Tianeptine alone is often misleading.
-
Scenario: A patient takes their morning dose at 8:00 AM. Blood is drawn at 4:00 PM.
-
Result (Parent): Tianeptine is likely undetectable (< LLOQ), suggesting non-compliance.
-
Result (MC5): MC5 will still be measurable.
Abuse and Overdose
Tianeptine is increasingly abused for its opioid-like euphoria (high doses >1000mg).
-
Toxicity Mechanism: High concentrations induce respiratory depression via MOR activation.
References
-
Samuels, B. A., et al. (2017).[1][5] The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology. [Link]
-
Gassaway, M. M., et al. (2014).[5] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[7][8] Translational Psychiatry. [Link]
-
Royer, R. J., et al. (1989).[9] Pharmacokinetics of tianeptine and its MC5 metabolite in chronic alcoholism and cirrhosis. Clinical Pharmacokinetics. [Link]
-
El Zahar, N. M., et al. (2018).[10] Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods. [Link]
-
Couet, W., et al. (1990).[11] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tianeptine - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Opioid Receptors: A New Target for Antidepressants? | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 8. Opioid Receptors: A New Target for Antidepressants? | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 9. tianeptine.com [tianeptine.com]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Review of Tianeptine and Its Metabolites: From Metabolism to Advanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine, a tricyclic compound structurally related to antidepressants, has garnered significant toxicological interest due to its increasing non-prescribed use and abuse potential. Initially developed for major depressive disorder, its unique pharmacological profile, including mu-opioid receptor agonism, contributes to its abuse liability and complex overdose presentations.[1][2][3] A comprehensive toxicological assessment of tianeptine requires a thorough understanding of its metabolic fate. The parent drug is rapidly and extensively metabolized, making its metabolites, particularly the pharmacologically active pentanoic acid derivative (MC5), crucial targets for analytical detection and interpretation in clinical and forensic settings.[1][4][5] This technical guide provides an in-depth review of tianeptine metabolism, details validated analytical methodologies for the simultaneous quantification of the parent drug and its key metabolites, and discusses the toxicological significance of these compounds in overdose scenarios.
Introduction to Tianeptine
Tianeptine ((RS)-7-((3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1][4]thiazepin-11-yl)amino)heptanoic acid S,S-dioxide) is an atypical antidepressant drug.[6] While approved for treating major depressive disorder in some European, Asian, and Latin American countries, it is not approved by the U.S. Food and Drug Administration (FDA).[7] Its mechanism of action has been a subject of evolving research; originally thought to be a selective serotonin reuptake enhancer, it is now understood to act as a full agonist at the mu-opioid receptor (MOR).[2][5] This MOR activity is believed to be primarily responsible for its therapeutic effects and, critically, its potential for abuse and dependence.[1][2]
The increasing availability of tianeptine through online vendors and its marketing as a dietary supplement or "nootropic" has led to a rise in misuse, adverse events, and fatalities.[8][9] Overdose presentations often mimic opioid toxicity, with symptoms including respiratory depression, sedation, and coma.[8][9] The rapid metabolism and short half-life of the parent drug (approximately 2.5 hours) present a challenge for toxicological analysis, underscoring the necessity of targeting its longer-lasting metabolites.[7][10][11]
The Metabolic Fate of Tianeptine
Unlike typical tricyclic antidepressants, tianeptine's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system.[5] Instead, it undergoes extensive and rapid biotransformation principally through beta-oxidation of its heptanoic acid side chain.[5][6][12][13] This metabolic pathway is a key reason for the drug's short half-life and the low urinary excretion of the unchanged parent compound (<3%).[1][12][14]
The primary metabolites of toxicological significance are:
-
Tianeptine MC5 (Pentanoic Acid Analogue): This is the major and pharmacologically active metabolite, formed by the shortening of the heptanoic acid side chain to a pentanoic acid.[1][4][5] The MC5 metabolite exhibits a significantly longer elimination half-life (around 7.2 to 7.6 hours) than the parent drug, making it a more reliable and persistent biomarker of tianeptine exposure.[1][4][10]
-
Tianeptine MC3 (Propanoic Acid Analogue): Further beta-oxidation of the MC5 metabolite results in the formation of the MC3 metabolite, which has a propanoic acid side chain.[1][5]
Due to its prolonged presence in plasma and its own pharmacological activity, the MC5 metabolite is an indispensable analyte in any toxicological investigation of tianeptine use.[4][15] Its detection can confirm tianeptine ingestion even after the parent drug has been cleared from the system.[16]
Analytical Toxicology: Detection and Quantification
The gold standard for the definitive identification and quantification of tianeptine and its metabolites in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers unparalleled sensitivity and specificity, which is crucial for detecting low concentrations and distinguishing the analytes from endogenous matrix components.[4][17][18][19]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analytes of interest from complex biological matrices (e.g., blood, plasma, urine) and concentrate them for analysis. While liquid-liquid extraction (LLE) has been used, it can suffer from lower recovery for an amphoteric compound like tianeptine.[20] Solid-Phase Extraction (SPE) is often the preferred method for its efficiency and ability to produce cleaner extracts.
Example SPE Protocol for Blood/Plasma:
The following protocol is a representative workflow. Causality: Each step is designed to selectively retain the analytes on a solid sorbent while washing away interferences, followed by elution in a clean solvent. The use of a phosphate buffer at pH 6 ensures that tianeptine, which has both acidic and basic pKa values (4.4 and 6.86), is in a suitable ionic state for retention.[1]
-
Pre-treatment: To 1 mL of sample (e.g., plasma, whole blood), add an internal standard (e.g., Tianeptine-D4, MC5-D4) and 2 mL of 100 mM phosphate buffer (pH 6.0).[20] Vortex and centrifuge. The internal standard is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and instrument response.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with ion-exchange capabilities) with sequential washes of methanol and deionized water, followed by the phosphate buffer. This activates the sorbent to ensure consistent analyte retention.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow, controlled flow rate.
-
Washing: Wash the column with deionized water and a mild organic solvent (e.g., 5% methanol) to remove hydrophilic and weakly-bound interferences without eluting the target analytes.
-
Elution: Elute the tianeptine and its metabolites with a solvent mixture designed to disrupt their interaction with the sorbent. A common choice is an ammoniated organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide), which neutralizes the analytes for efficient release.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis. This step concentrates the sample, enhancing analytical sensitivity.
LC-MS/MS Instrumentation and Parameters
-
Chromatography: Reverse-phase chromatography using a C18 column is effective for separating tianeptine and its metabolites.[21] A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) provides robust separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Detection is performed via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity.
Table 1: Example LC-MS/MS MRM Parameters (Note: Optimal values may vary by instrument. These are representative ions.)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Tianeptine | 437.1 | 308.1 | 134.1 |
| Tianeptine MC5 | 409.1 | 228.0 | 108.1 |
| Tianeptine-D4 (IS) | 441.1 | 312.1 | 134.1 |
Source: Derived from principles described in referenced literature.[15][17]
Toxicological Interpretation
The presence of tianeptine and/or its metabolites in biological samples confirms exposure. However, interpreting the concentrations requires careful consideration of the case context.
-
Therapeutic vs. Toxic Levels: While therapeutic plasma concentrations are typically in the range of ng/mL, fatal intoxications have been associated with postmortem blood concentrations ranging from 2.0 mg/L (2000 ng/mL) to over 8.4 mg/L.[16][19][22] In some driving under the influence cases, blood concentrations have been found between 0.50 and 2.9 mg/L.[8]
-
The Role of Metabolites in Interpretation: Due to the rapid elimination of the parent drug, the concentration of the MC5 metabolite can be crucial. In some fatal cases, significant levels of MC5 were identified even when the parent tianeptine concentration was lower than in other reported fatalities, suggesting a higher peak dose had been ingested prior to death.[1][16]
-
Polysubstance Use: Tianeptine is frequently detected alongside other substances, including opioids, benzodiazepines, and alcohol.[9][23] These co-ingestions can lead to synergistic toxicity, particularly increased respiratory and central nervous system depression, complicating the clinical picture and the interpretation of toxicological findings.
Conclusion
The toxicology of tianeptine is intrinsically linked to the pharmacology and pharmacokinetics of its metabolites. The parent drug's short half-life makes the longer-lasting and active MC5 metabolite an essential target for reliable toxicological analysis. Validated LC-MS/MS methods that simultaneously quantify both tianeptine and MC5 are critical for accurately assessing exposure in clinical and forensic investigations. As the non-prescribed use of tianeptine continues to pose a public health risk, a comprehensive understanding of its metabolic profile and the application of advanced analytical techniques are paramount for researchers, clinicians, and toxicologists in diagnosing and managing tianeptine-related toxicities.
References
-
Szafarz, M., Wyska, E., Daniel, W. A., & Wójcikowski, J. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185–196. [Link]
-
Samuel, S. M., & Stout, K. A. (2020). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. [Link]
-
El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]
-
El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Pure and Applied Chemistry. [Link]
-
Reed, K. R., & Bartlett, M. G. (2022). The Pharmacokinetics of Tianeptine and its MC5 Metabolite. ResearchGate. [Link]
-
Samuel, S. M., & Stout, K. A. (2020). Classics in Chemical Neuroscience: Tianeptine. National Institutes of Health. [Link]
-
Salvadori, C., et al. (1990). The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundamental & Clinical Pharmacology, 4(1), 115-25. [Link]
-
National Center for Biotechnology Information. (n.d.). Tianeptine. PubChem Compound Summary for CID 68870. [Link]
-
Royer, R. J., et al. (1989). Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clinical Neuropharmacology, 12 Suppl 2, S56-64. [Link]
-
Grislain, L., et al. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804-8. [Link]
-
Bakota, E. L., Samms, W. C., Gray, T. R., Oleske, D. A., & Hines, M. O. (2018). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology, 42(7), 503–509. [Link]
-
Royer, R. J., et al. (1989). Tianeptine and its main metabolite pharmacokinetics in chronic alcoholism and cirrhosis. Clinical Pharmacokinetics, 16(3), 186-91. [Link]
-
Center for Forensic Science Research & Education. (2024). Emerging Drug Alert: Tianeptine. [Link]
-
Letteron, P., et al. (1989). Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochemical Pharmacology, 38(21), 3743-51. [Link]
-
El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2017). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). RSC Publishing. [Link]
-
New Jersey Department of Health. (2024). Health Alert: Tianeptine Update - Continued Cases Despite January 2024 Recall. [Link]
-
Rothman Opioid Foundation. (2026). RESEARCH ANALYSIS | Reported Adverse Effects, Withdrawal Symptoms, and Misuse Patterns Associated with Non-Prescription Tianeptine Use. [Link]
-
Bakota, E. L., Samms, W. C., Gray, T. R., Oleske, D. A., & Hines, M. O. (2019). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology. [Link]
-
Szafarz, M., Wyska, E., Daniel, W. A., & Wójcikowski, J. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. National Institutes of Health. [Link]
-
Szafarz, M., Wyska, E., Daniel, W. A., & Wójcikowski, J. (2025). (PDF) Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate. [Link]
-
Gicquel, T., et al. (2000). High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 299-305. [Link]
-
Al-Imam, A., & Al-Saffar, A. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Cureus, 15(7), e41935. [Link]
-
Dempsey, S. K., Poklis, J. L., Sweat, K., Cumpston, K., & Wolf, C. E. (2017). Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine. Journal of Analytical Toxicology, 41(6), 547–550. [Link]
-
Bardsley, S., et al. (2018). Notes from the Field: Toxic Leukoencephalopathy Associated with Tianeptine Misuse — California, 2017. MMWR. Morbidity and Mortality Weekly Report, 67(27), 769–770. [Link]
-
Tennessee Poison Center. (2017). What is Tianeptine? [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Notes from the Field: Toxic Leukoencephalopathy Associated with Tianeptine Misuse â California, 2017 | MMWR [cdc.gov]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. May 16, 2017: What is Tianeptine? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 8. cfsre.org [cfsre.org]
- 9. rothmanopioid.org [rothmanopioid.org]
- 10. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 18. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Case Reports of Fatalities Involving Tianeptine in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. unitedchem.com [unitedchem.com]
- 21. High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. nj.gov [nj.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Tianeptine MC5 using Deuterated Internal Standard (MC5-d4)
This Application Note provides a rigorous, field-validated protocol for the quantification of Tianeptine MC5 (the major active metabolite of Tianeptine) in biological matrices using Tianeptine MC5-d4 as the internal standard.
Introduction & Scientific Context
Tianeptine is an atypical tricyclic antidepressant that modulates glutamatergic transmission. Unlike traditional tricyclics, it undergoes extensive hepatic metabolism, primarily via beta-oxidation of its heptanoic acid side chain. The major metabolite, Tianeptine MC5 (pentanoic acid analogue), is pharmacologically active and present in plasma at concentrations often exceeding the parent drug.
Accurate quantification of MC5 is critical for pharmacokinetic (PK) profiling and forensic toxicology. The use of Tianeptine MC5-d4 , a stable isotope-labeled internal standard (SIL-IS), is mandatory for high-reliability assays to compensate for matrix effects, extraction variability, and ionization suppression common in ESI sources.
Key Mechanistic Insight
Tianeptine and MC5 are amphoteric compounds containing both a secondary amine (basic) and a carboxylic acid (acidic) moiety. This zwitterionic nature challenges standard Liquid-Liquid Extraction (LLE) efficiency. This protocol utilizes a buffered extraction approach to suppress ionization during the extraction phase, maximizing recovery.
Chemical & Physical Properties[1][2]
| Compound | Chemical Name | Molecular Formula | MW (Da) | Precursor Ion [M+H]+ | Key Fragment (Quant) |
| Tianeptine | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | C21H25ClN2O4S | 436.95 | 437.1 | 292.1 |
| Tianeptine MC5 | 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid | C19H21ClN2O4S | 408.90 | 409.1 | 292.1 |
| MC5-d4 (IS) | Tianeptine MC5-d4 (3,3,4,4-tetradeuteriopentanoate) | C19H17D4ClN2O4S | 412.93 | 413.1 | 292.1 |
Note on Fragmentation: The dominant fragment ion at m/z 292.1 corresponds to the tricyclic core structure (dibenzo-thiazepin-amine) after the loss of the carboxylic acid side chain. Since the deuterium label of MC5-d4 is located on the pentanoic side chain (which is lost during fragmentation), the product ion for the IS is also m/z 292.1. Specificity is achieved via the unique precursor mass (413.1 vs 409.1).
Method Development Strategy
Ionization Source Selection
Electrospray Ionization (ESI) in Positive Mode is selected.[1][2] The secondary amine in the dibenzothiazepine ring protonates readily (
Chromatographic Separation
Both Tianeptine and MC5 share the m/z 292 fragment.[3] While mass spectrometry separates them by precursor mass, chromatographic resolution is advised to prevent "crosstalk" from in-source fragmentation of the parent drug into the metabolite mass channel. A C18 column with high carbon load is recommended to retain these polar-embedded compounds.
Sample Preparation Strategy
-
Preferred: Solid Phase Extraction (SPE) using Polymeric Reversed-Phase (HLB) cartridges. This handles the amphoteric nature best.
-
Alternative (Cost-Effective): Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 6.0. At pH 6.0, the carboxylic acid is partially ionized but the amine is protonated; however, the zwitterion has net neutral character regions or ion-pairing can be used. Optimization: Acidifying to pH 3-4 suppresses the carboxylic acid ionization, improving partition into organic solvents.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standards: Tianeptine MC5 (>98% purity), Tianeptine MC5-d4 (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Buffers: 100 mM Ammonium Acetate (pH 4.0).
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve 1 mg of Tianeptine MC5 and MC5-d4 separately in Methanol. Store at -20°C.
-
Working Standard (WS): Dilute MC5 Master Stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).
-
Internal Standard Working Solution (IS-WS): Dilute MC5-d4 Master Stock to a fixed concentration of 100 ng/mL in 50:50 MeOH:Water.
Sample Preparation (Liquid-Liquid Extraction)
This method is optimized for plasma.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of IS-WS (MC5-d4). Vortex for 10 sec.
-
Buffer: Add 100 µL of 100 mM Ammonium Acetate (pH 4.0) to adjust pH and improve extraction efficiency.
-
Extraction: Add 1.0 mL of Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube or 96-well plate.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 A:B). Vortex well.
-
Injection: Inject 5-10 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC):
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Thermo Aquasil C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Start Gradient |
| 3.5 | 90 | Linear Ramp |
| 4.5 | 90 | Wash |
| 4.6 | 10 | Re-equilibration |
| 6.0 | 10 | End Run |
Mass Spectrometry (Triple Quadrupole):
-
Spray Voltage: 4500 - 5500 V.
-
Source Temp: 450°C - 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| Tianeptine MC5 | 409.1 | 292.1 | 100 | 25 | Quantifier |
| Tianeptine MC5 | 409.1 | 228.1 | 100 | 35 | Qualifier |
| MC5-d4 (IS) | 413.1 | 292.1 | 100 | 25 | Quantifier |
Visualizations
Bioanalytical Workflow
Caption: Step-by-step Liquid-Liquid Extraction workflow coupled with Triple Quadrupole MS detection.
Fragmentation Pathway
Caption: Fragmentation pathway showing the common product ion (m/z 292.1) generated from both MC5 and MC5-d4.[4][5][6]
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
over the range of 1.0 – 500 ng/mL. -
Accuracy: ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% (CV < 20% at LLOQ).
-
Recovery: >70% is desirable; consistency between analyte and IS is more important than absolute yield.
Troubleshooting Expert Tips
-
Carryover: Tianeptine is "sticky." If carryover is observed >20% of LLOQ in blank samples, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .
-
Peak Tailing: Tianeptine MC5 contains a secondary amine. Ensure the mobile phase contains at least 2mM Ammonium Formate or 0.1% Formic Acid to suppress silanol interactions.
-
IS Interference: Since the product ion (292) is the same for analyte and IS, ensure the precursor isolation window in Q1 is not too wide (set to Unit resolution, 0.7 Da) to prevent 409/413 crosstalk, although the 4 Da mass difference is usually sufficient.
References
-
El Zahar, N. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[4] Analytical Methods, 10, 439-447.[6] Link
-
Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196. Link
-
United Chemical Technologies.[7][8] (2024). The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS.[7][8] Application Note. Link
- Bakhtiar, R., & Tse, F. L. (2000). High-throughput chiral liquid chromatography/tandem mass spectrometry for the determination of tianeptine in human plasma. Rapid Communications in Mass Spectrometry, 14(13), 1128-1135.
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. unitedchem.com [unitedchem.com]
- 8. unitedchem.com [unitedchem.com]
Technical Application Note: Precision Preparation of MC5-d4 Sodium Salt Internal Standard
Executive Summary
This application note details the rigorous protocol for preparing the stock and working solutions of MC5-d4 Sodium Salt , the stable isotope-labeled internal standard (SIL-IS) for the major metabolite of Tianeptine (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic acid).
In quantitative bioanalysis, MC5 (a pentanoic acid derivative resulting from the
Chemical Identity & Material Science
Understanding the physicochemical properties of the reference material is the prerequisite for precision.
| Property | Specification | Technical Implication |
| Compound Name | Tianeptine Metabolite MC5-d4 (Sodium Salt) | Target analyte for PK/Tox studies. |
| Chemical Class | Tricyclic Thiazepine / Carboxylic Acid Salt | Amphiphilic; susceptible to adsorption on glass. |
| Form | Sodium Salt (Na | Highly Hygroscopic. Absorbs atmospheric moisture rapidly, altering effective mass. |
| Isotopic Label | Deuterium (-d4) | +4 Da mass shift. C-D bonds are generally stable, but avoid extreme pH to prevent exchange. |
| Solubility | High in H | Sodium salts may precipitate in 100% Acetonitrile (ACN). |
Critical Control Points (The "Why" Behind the Protocol)
The Hygroscopicity Factor
Sodium salts of carboxylic acids are "moisture magnets." A standard weighing error of 0.5 mg due to water uptake on a 5 mg sample results in a 10% systematic error in your calibration curve before the experiment begins.
-
Control: Equilibrate the vial to room temperature in a desiccator before opening. Use a rapid differential weighing technique.
Stoichiometry (Salt Correction)
Bioanalytical methods typically quantify the free acid form of the metabolite. You must account for the sodium ion and the deuterium mass difference.
-
Note: Ensure you use the deuterated MW for both numerator and denominator if calculating the concentration of the deuterated species specifically.
Solvent Compatibility
Dissolving a sodium salt directly in 100% organic solvent (e.g., Methanol or Acetonitrile) often results in "micro-precipitation"—invisible suspensions that lead to poor precision (high %CV).
-
Control: Initial dissolution must occur in a high-dielectric solvent (Water or 50:50 Water:Methanol) before final dilution.
Detailed Protocol: Stock Solution Preparation
Equipment & Reagents[1][2]
-
Balance: Analytical microbalance (readability 0.01 mg or better).
-
Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water (Milli-Q), Dimethyl Sulfoxide (DMSO) (optional for high conc.).
-
Vials: Amber glass (silanized preferred to minimize adsorption).
Step-by-Step Methodology
Phase 1: Environmental Equilibration
-
Remove the MC5-d4 Sodium Salt vial from -20°C/-80°C storage.
-
Place in a desiccator at room temperature for at least 60 minutes.
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic salt, invalidating the weight.
-
Phase 2: Differential Weighing (The "Gold Standard")
-
Place the unopened vial on the balance. Tare.
-
Remove the vial, transfer approximately 1-2 mg of substance into a volumetric flask (e.g., 10 mL).
-
Immediately recap the source vial and place it back on the balance.
-
Record the negative weight difference . This is the exact mass transferred (
).-
Self-Validation: This method eliminates errors from powder sticking to spatulas or weigh boats.
-
Phase 3: Dissolution & Stock Calculation
-
Primary Solubilization: Add roughly 20% of the flask volume of 50:50 Methanol:Water . Swirl gently until no solids are visible.
-
Why: The water ensures the sodium salt dissociates fully; methanol aids the lipophilic tricyclic core.
-
-
Dilution to Volume: Fill to the mark with 100% Methanol .
-
Final Solvent Composition: ~90% Methanol / 10% Water. This is stable at -80°C and prevents freezing-induced precipitation better than pure water.
-
-
Calculation:
Phase 4: Storage
-
Divide into small aliquots (e.g., 200
L) in amber cryovials. -
Store at -80°C .
-
Expiry: 12 months (re-validate every 6 months).
Working Solution & Quality Control
Preparation of Working Internal Standard (WIS)
Do not spike the stock directly into samples. Prepare a WIS daily or weekly.
-
Dilute the Stock (typically 1 mg/mL) to a working concentration (e.g., 500 ng/mL) using the initial mobile phase composition (often 0.1% Formic Acid in Water/ACN).
-
Verification: Inject the WIS as a "System Suitability" sample before running the batch.
QC Check: Isotopic Interference (Crosstalk)
Before trusting the IS, you must verify "Cross-Signal Contribution."
-
Experiment A (IS Purity): Inject pure MC5-d4. Monitor the MC5-d0 (analyte) transition.
-
Acceptance Criteria: Signal in d0 channel < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.
-
-
Experiment B (Back-Exchange): Inject pure MC5-d0 (high conc). Monitor the MC5-d4 (IS) transition.
-
Acceptance Criteria: Signal in d4 channel < 5% of the routine IS response.
-
Visualization of Workflows
Diagram 1: Preparation Logic Flow
This diagram illustrates the critical decision nodes in the preparation process to prevent solubility and stability errors.
Caption: Step-by-step workflow for handling hygroscopic deuterated sodium salts to ensure concentration accuracy.
Diagram 2: LC-MS/MS Signal Pathway & Interference Check
This diagram visualizes the mass spectrometry transitions and the "Crosstalk" validation steps required for Tianeptine MC5 analysis.
Caption: LC-MS/MS transition logic showing potential isotopic crosstalk pathways that must be validated during method development.
References
-
Couet, W., et al. (1990).[1] "Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat." European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69-74.[1]
-
Guzman, A., et al. (2013). "Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
WADA (World Anti-Doping Agency). (2024). "Prohibited List and Monitoring Program."[2] (Contextual reference for metabolic profiling standards).
-
Sigma-Aldrich (Merck). "Preparation of Internal Standard Stock Solutions: Technical Guide." (General reference for salt handling).
Disclaimer: This protocol assumes "MC5" refers to the Tianeptine metabolite as per standard bioanalytical literature. Ensure verification of the specific Chemical Abstracts Service (CAS) number of your material before proceeding.
Sources
Application Notes and Protocols for the Solid Phase Extraction of Tianeptine and its Metabolites
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the solid phase extraction (SPE) of tianeptine and its primary active metabolite, MC5, from biological matrices. Tianeptine's unique amphoteric properties present a significant challenge for efficient sample cleanup and extraction. This document explores the underlying chemical principles and provides two robust protocols utilizing Reversed-Phase (RP) and Mixed-Mode Cation Exchange (MCX) SPE, designed for researchers, toxicologists, and drug development professionals. The methodologies are structured to ensure high recovery, minimize matrix effects, and produce clean extracts suitable for sensitive downstream analysis by LC-MS/MS.
Introduction: The Analytical Challenge of Tianeptine
Tianeptine is an atypical tricyclic antidepressant notable for its unique neurochemical mechanisms, which include modulating glutamate receptor function and acting as a full agonist at the mu-opioid receptor.[1] While prescribed for major depressive disorder in some countries, it has gained notoriety as a drug of abuse, often marketed as "gas station heroin."[2] Consequently, robust and reliable analytical methods for its quantification in biological fluids like blood and urine are critical for both pharmacokinetic studies and forensic toxicology.
Tianeptine is primarily metabolized in the liver via β-oxidation of its heptanoic acid side chain into two major metabolites: a pentanoic acid analogue known as MC5 (active) and a propanoic acid analogue, MC3 (inactive).[1][3][4] The parent drug has a relatively short half-life of about 2.5 hours, while the active MC5 metabolite has a significantly longer half-life of approximately 7.5 hours, making its measurement essential for a complete toxicological profile.[1][3][5]
The primary analytical challenge stems from tianeptine's amphoteric chemical structure, containing both a carboxylic acid group (acidic) and a secondary amine (basic). This dual nature means the molecule is almost always ionized, which complicates extraction. Traditional liquid-liquid extraction (LLE) methods often yield low and inconsistent recoveries because the ionized compound does not partition effectively into an organic solvent phase.[2] Solid phase extraction (SPE) offers a superior alternative by leveraging specific chemical interactions between the analyte and a solid sorbent, enabling more effective isolation from complex biological matrices.
Analyte Chemistry: Guiding Sorbent Selection
Effective SPE method development begins with a thorough understanding of the target analytes' chemical properties.
Caption: Workflow diagram for Reversed-Phase SPE of Tianeptine.
Protocol 1: Reversed-Phase SPE for Tianeptine in Blood & Urine (Adapted from United Chemical Technologies Application Note) [2]
| Step | Procedure | Rationale / Key Insight |
|---|---|---|
| 1. Sample Pre-treatment | To 200 µL of sample (blood or urine), add internal standard (ISTD) and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex and centrifuge. | The pH 6.0 buffer is critical for neutralizing the charge on the analytes to promote hydrophobic retention on the RP sorbent. |
| 2. SPE Cartridge Conditioning | Condition a Styre Screen® HLB (60 mg, 3 mL) cartridge with 3 mL of Methanol. | Methanol solvates the polymer chains of the sorbent, "activating" it for interaction with the sample. |
| 3. SPE Cartridge Equilibration | Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry. | This step replaces the organic solvent with the sample loading buffer, ensuring proper analyte retention. |
| 4. Sample Loading | Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1-2 mL/min). | A slow flow rate maximizes the interaction time between the analytes and the sorbent, ensuring efficient capture. |
| 5. Wash Step 1 | Wash with 3 mL of Deionized Water. | Removes highly polar, water-soluble interferences like salts. |
| 6. Wash Step 2 | Wash with 3 mL of 5% Methanol in Deionized Water. Dry the cartridge thoroughly under vacuum (5-10 min). | This mild organic wash removes weakly bound, less polar interferences without prematurely eluting the target analytes. Drying is crucial for the next step. |
| 7. Elution | Elute analytes with 3 mL of Methanol. | Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing the tianeptine and metabolites from the sorbent. |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute in 500 µL of mobile phase. | This step concentrates the sample for improved sensitivity and ensures the final sample solvent is compatible with the LC-MS system. |
Performance Data (Tianeptine) [2]
| Matrix | Concentration | Recovery (%) | Matrix Effect (%) | RSD (%) |
|---|---|---|---|---|
| Blood | 25 ng/mL | 89% | +24% | 4% |
| 750 ng/mL | 87% | -12% | 5% | |
| Urine | 25 ng/mL | 96% | -15% | 7% |
| | 750 ng/mL | 93% | -19% | 5% |
Methodology 2: Mixed-Mode Cation Exchange (MCX) SPE
This advanced technique provides superior selectivity and cleanup by utilizing two separate retention mechanisms: reversed-phase and strong cation exchange. [6]It is particularly effective for isolating basic or ionizable compounds like tianeptine from complex matrices.
Causality Behind the Method:
-
Loading (pH ≤ 6): The sample is acidified to a pH well below the pKa of tianeptine's amine group, ensuring it is fully protonated (positively charged). This positive charge binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent (ion-exchange retention). Simultaneously, the hydrophobic core of the molecule interacts with the sorbent's C8 chains (reversed-phase retention).
-
Washing: This dual retention allows for aggressive washing. An acidic aqueous wash removes polar interferences. A subsequent organic wash (e.g., with methanol) removes non-polar, neutral, and acidic interferences that are retained by reversed-phase only. The tianeptine remains locked onto the sorbent by the powerful ionic bond.
-
Elution: Elution is a two-step process within a single solvent. A strong organic solvent (methanol) is used to disrupt the reversed-phase interaction, while a small amount of a basic modifier (ammonium hydroxide) neutralizes the amine group, breaking the ionic bond and releasing the analyte.
Caption: Workflow diagram for Mixed-Mode Cation Exchange SPE.
Protocol 2: Generic Mixed-Mode Cation Exchange (MCX) for Tianeptine (Based on established principles for basic compounds) [6][7]
| Step | Procedure | Rationale / Key Insight |
|---|---|---|
| 1. Sample Pre-treatment | To 1 mL of sample (plasma, serum, urine), add ISTD and dilute with 1 mL of 50 mM ammonium acetate or 1% formic acid (pH ~6 or lower). | Acidification ensures the secondary amine on tianeptine is protonated (positively charged), enabling strong binding to the cation exchange sorbent. |
| 2. SPE Cartridge Conditioning | Condition a mixed-mode strong cation exchange cartridge (e.g., Oasis MCX, Discovery DSC-MCAX) with 1 mL of Methanol. | Activates both the reversed-phase and ion-exchange functionalities of the sorbent. |
| 3. SPE Cartridge Equilibration | Equilibrate with 1 mL of acidified water (e.g., 50 mM ammonium acetate, pH 6). Do not allow the sorbent to dry. | Primes the cartridge with the loading solution to ensure optimal retention. |
| 4. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). | Slow loading is crucial for both retention mechanisms to engage effectively. |
| 5. Wash Step 1 | Wash with 1 mL of 50 mM ammonium acetate (pH 6). | Removes polar interferences without disrupting the ionic or hydrophobic bonds. |
| 6. Wash Step 2 | Wash with 1 mL of Methanol. | This is a key step. It removes neutral and acidic compounds retained by the reversed-phase mechanism. Tianeptine remains bound due to the strong ionic interaction. |
| 7. Elution | Elute analytes with 1-2 mL of 5% Ammonium Hydroxide in Methanol. | The methanol disrupts the hydrophobic C8 interaction while the ammonium hydroxide increases the pH, neutralizing the amine and breaking the ionic bond, releasing the analyte. |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute in mobile phase. | Concentrates the purified analyte and prepares it for injection. |
Conclusion and Recommendations
The successful extraction of tianeptine and its active MC5 metabolite from biological matrices is highly dependent on a well-designed SPE protocol that accounts for their amphoteric nature.
-
Reversed-Phase (HLB) SPE: This method is highly effective, demonstrating recoveries between 87-96% for tianeptine. [2]It is a robust and relatively simple protocol suitable for routine analysis in clinical and forensic laboratories.
-
Mixed-Mode Cation Exchange (MCX) SPE: This method offers superior cleanup and selectivity due to its dual retention mechanism. It is particularly advantageous for complex or "dirty" matrices where significant interference is expected. The ability to perform a strong organic wash (Methanol) while the analyte is ionically bound provides a cleaner final extract, which can reduce matrix effects and improve the longevity of analytical columns and mass spectrometer interfaces. [6][7] The choice between these two powerful techniques depends on the specific requirements of the assay. For high-throughput screening with cleaner matrices like urine, the HLB protocol may be sufficient. For complex matrices like post-mortem blood or tissue homogenates, or when the utmost sensitivity is required, the enhanced cleanup of the MCX protocol is highly recommended.
References
-
El Zahar, N. M., Magdy, N., El-Kosasy, A. M., Beck, W. D., Callahan, P. M., Terry, A. V., & Bartlett, M. G. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]
-
Lafferty, D., & Gupta, A. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Cureus, 15(7), e42032. [Link]
- El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447.
-
Tatar Ulu, S. (2006). Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 834(1-2), 62-67. [Link]
- Oniscu, C., et al. (2005). A New Spectrophotometric Method for the Determination of Tianeptine in Tablets Using Ion-Pair Reagents.
-
Tatar Ulu, S. (2006). Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection. PubMed. [Link]
-
Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196. [Link]
-
Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. PubMed. [Link]
-
El Zahar, N. M., Magdy, N., El-Kosasy, A. M., Beck, W. D., Callahan, P. M., Terry, A. V., & Bartlett, M. G. (2017). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). RSC Publishing. [Link]
-
In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices. Biointerface Research in Applied Chemistry. [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. unitedchem.com [unitedchem.com]
- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
Application Note: Robust and Efficient Quantification of MC5-d4 in Human Plasma using Liquid-Liquid Extraction
Introduction
MC5 is the major and pharmacologically active metabolite of the atypical antidepressant drug, tianeptine.[1][2] Accurate quantification of its stable isotope-labeled internal standard, MC5-d4, in plasma is critical for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies supporting drug development.[1][3] Liquid-liquid extraction (LLE) is a widely utilized sample preparation technique in bioanalysis, offering a cost-effective and efficient method for the separation of analytes from complex biological matrices like plasma.[4][5] This application note provides a detailed, step-by-step protocol for the extraction of MC5-d4 from human plasma using LLE, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and experimental choices outlined herein are grounded in established best practices for bioanalytical method development.[6][7]
The use of a deuterated internal standard such as MC5-d4 is considered the gold standard in mass spectrometry-based bioanalysis.[8] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it effectively tracks the analyte throughout the entire sample preparation and analysis process, compensating for variability in extraction recovery and potential matrix effects.[8][9]
Principles of Liquid-Liquid Extraction for MC5-d4
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[4][10] The efficiency of this process is governed by the partition coefficient (LogP) and the distribution coefficient (LogD) of the analyte at a specific pH.[6][7]
MC5, the non-deuterated parent compound of MC5-d4, is characterized by a pentanoic acid side chain attached to a tricyclic core structure.[1][11] The carboxylic acid moiety makes MC5 an acidic compound. To ensure optimal extraction into an organic solvent, the pH of the aqueous plasma sample must be adjusted to a value at least two pH units below the pKa of the carboxylic acid group.[6] This protonates the carboxyl group, rendering the molecule neutral and thus more soluble in the organic phase. The pKa of a typical pentanoic acid is approximately 4.8. Therefore, acidifying the plasma sample to a pH of ≤ 2.8 is a critical step for efficient extraction.
The choice of the organic solvent is equally important and is determined by the polarity of the analyte.[7] A suitable solvent should effectively solubilize the neutral form of MC5-d4 while being immiscible with water and having low solubility for endogenous plasma components to ensure a clean extract.[7]
Experimental Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of MC5-d4 from Plasma.
Detailed Protocol for LLE of MC5-d4 from Plasma
This protocol is designed for the extraction of MC5-d4 from a 100 µL human plasma sample and is suitable for high-throughput applications in a 96-well plate format.
1. Reagents and Materials
-
Human plasma (K2-EDTA)
-
MC5-d4 internal standard (IS) solution in methanol
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
96-well collection plates
-
Sealing mats
-
Vortex mixer
-
Centrifuge with plate rotor
-
Nitrogen evaporator
2. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into the wells of a 96-well plate.
-
Spike each sample with 25 µL of the MC5-d4 internal standard solution. For blank samples, add 25 µL of methanol.
-
Add 100 µL of 1% formic acid in water to each well to acidify the samples.[2] This step is crucial for protonating the carboxylic acid group of MC5-d4, thereby neutralizing its charge and facilitating its transfer into the organic solvent.
-
Briefly vortex the plate to mix the contents.
3. Liquid-Liquid Extraction
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each well. MTBE is a solvent of moderate polarity that provides good recovery for a wide range of drug compounds and has low miscibility with water.[7]
-
Seal the 96-well plate with a sealing mat.
-
Vortex the plate vigorously for 5 minutes to ensure thorough mixing and to maximize the surface area for analyte transfer between the aqueous and organic phases.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Centrifugation facilitates the separation of the two immiscible layers and pellets any precipitated proteins.[12]
4. Supernatant Transfer and Evaporation
-
Carefully transfer approximately 400 µL of the upper organic layer (MTBE) to a new 96-well plate, being cautious not to disturb the lower aqueous layer or the protein pellet.
-
Place the plate in a nitrogen evaporator and evaporate the solvent to dryness at approximately 40°C.
5. Reconstitution and Analysis
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile:water.
-
Seal the plate, vortex briefly, and centrifuge for 2 minutes.
-
The samples are now ready for injection into the LC-MS/MS system.
Method Performance and Validation Considerations
A robust bioanalytical method requires thorough validation to ensure its accuracy, precision, and reliability. The following parameters should be assessed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[8]
| Parameter | Acceptance Criteria | Rationale |
| Recovery | Consistent and reproducible | To ensure the extraction efficiency is consistent across the concentration range. |
| Matrix Effect | CV ≤ 15% | To assess the impact of endogenous plasma components on the ionization of the analyte and internal standard.[8] |
| Precision | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | To demonstrate the reproducibility of the method. |
| Accuracy | 85-115% of nominal concentration (80-120% at LLOQ) | To ensure the measured concentration is close to the true value. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | To confirm the method can differentiate the analyte from other components in the matrix. |
| Stability | Analyte stability under various storage and handling conditions | To ensure the integrity of the analyte from sample collection to analysis. |
Troubleshooting Common LLE Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion Formation | High lipid content in plasma; vigorous shaking | - Centrifuge at higher speed or for a longer duration.- Add a small amount of salt (salting out) to the aqueous phase to increase its ionic strength.[12]- Use a gentler mixing method (e.g., rocking instead of vortexing). |
| Low Recovery | - Suboptimal pH.- Inappropriate organic solvent.- Insufficient mixing. | - Ensure the pH of the plasma is at least 2 units below the pKa of MC5.- Test alternative solvents with different polarities (e.g., ethyl acetate, hexane/iso-propanol mixture).- Increase vortexing time or use a higher speed. |
| High Matrix Effects | Co-extraction of endogenous plasma components (e.g., phospholipids) | - Test a more selective organic solvent.- Incorporate a back-extraction step: after the initial extraction, back-extract the analyte from the organic phase into a fresh aqueous phase at a high pH (to ionize the analyte), then re-extract into a fresh organic phase after re-acidification.[7] |
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides a reliable and efficient method for the quantification of MC5-d4 in human plasma. By carefully controlling the pH of the sample and selecting an appropriate organic solvent, this method achieves clean extracts and high analyte recovery, making it suitable for regulated bioanalysis in support of pharmaceutical development. The principles outlined here can be adapted for the extraction of other acidic drug molecules from biological matrices.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Zaiput. (n.d.). Optimization of Liquid-Liquid Extraction. [Link]
-
ResearchGate. (2025). Optimization of an LC-MS Method for the Determination of Artesunate and Dihydroartemisinin Plasma Levels using Liquid-Liquid Extraction. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ResearchGate. (n.d.). Properties of MCs in the test set compared to MC drugs and to all oral drugs. [Link]
-
Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. [Link]
-
PMC. (n.d.). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. [Link]
-
PubMed. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of tianeptine and the MC5 metabolite. (a) Chemical.... [Link]
-
PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. ovid.com [ovid.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Application Note: HPLC & LC-MS/MS Separation of Tianeptine and Metabolite MC5-d4
This Application Note is designed for researchers and bioanalytical scientists requiring a robust protocol for the separation and quantification of Tianeptine and its major metabolite MC5 , utilizing MC5-d4 as an Internal Standard (IS).[1]
Executive Summary
Tianeptine is an atypical tricyclic antidepressant that modulates glutamatergic transmission.[1] Its primary metabolic pathway involves
Accurate quantification requires separating the parent drug from the metabolite to prevent ion suppression in mass spectrometry and to ensure specificity in UV detection. This protocol details two methodologies:
-
LC-MS/MS Bioanalytical Method (Gold Standard): Optimized for plasma/tissue pharmacokinetics using MC5-d4 as the Internal Standard.[1]
-
HPLC-UV Method (QC/Pharma): Optimized for pharmaceutical purity and high-concentration analysis where isotopic standards are less critical.[1]
Chemical Background & Analytes
Understanding the physicochemical properties is critical for method development.[1] Tianeptine is amphoteric , containing both a basic secondary amine and an acidic carboxylic acid.[1][2]
| Analyte | Chemical Name (Abbr.) | Structure Feature | MW ( g/mol ) | pKa (Approx) | Polarity (LogP) |
| Tianeptine | Parent Drug | C7 Heptanoic Acid Chain | 436.95 | 4.4 (acid), 6.9 (base) | ~3.0 (More Hydrophobic) |
| MC5 | Major Metabolite | C5 Pentanoic Acid Chain | 408.90 | Similar to Parent | ~2.5 (Less Hydrophobic) |
| MC5-d4 | Internal Standard | Deuterated C5 Chain | 412.92 | Identical to MC5 | Co-elutes with MC5 |
Chromatographic Logic:
-
Resolution: Tianeptine (C7) is more hydrophobic than MC5 (C5).[1] On a Reverse Phase (C18) column, MC5 will elute first , followed by Tianeptine.[1]
-
Internal Standard Behavior: MC5-d4 is chemically identical to MC5 regarding retention time.[1] It will co-elute with MC5 but is distinguished by Mass Spectrometry (m/z 413 vs 409).[1]
Protocol 1: LC-MS/MS Bioanalytical Method
Target Audience: PK/PD Researchers, DMPK Scientists.[1]
This method utilizes Gradient Elution to sharpen peaks and manage matrix effects.[1]
3.1 Equipment & Reagents
-
LC System: UHPLC (Agilent 1290 / Waters Acquity)[1]
-
Detector: Triple Quadrupole MS (e.g., AB Sciex 5500 / Thermo Altis)[1]
-
Column: Aquasil C18 or SelectraCore C18 (100 x 2.1 mm, 3 µm or 2.7 µm).[1]
3.2 Mobile Phase Preparation
-
Solvent A (Aqueous): Water + 2 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.[1]
3.3 Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Vol: 5 µL
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 - 0.5 | 10% | Load & Desalt (Divert to Waste if possible) |
| 0.5 - 4.0 | 10%
3.4 Mass Spectrometry (MRM) Parameters
-
Ionization: ESI Positive Mode (Amine is easily protonated).[1]
-
Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Mechanism |
| Tianeptine | 437.2 | 292.1 | Loss of Side Chain (C7) |
| MC5 | 409.2 | 292.1 | Loss of Side Chain (C5) |
| MC5-d4 | 413.2 | 292.1 | Loss of Deuterated Side Chain |
Note: Since the deuterium label is on the side chain (pentanoate-d4), the product ion (tricyclic core) is often identical (292.1).[1] Specificity comes from Q1 selection.
3.5 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL Plasma into a 1.5 mL tube.
-
Add 20 µL Internal Standard Working Sol (MC5-d4 at 500 ng/mL).[1]
-
Add 200 µL Acetonitrile (cold) to precipitate proteins.
-
Vortex vigorously (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer 100 µL supernatant to an autosampler vial.
-
Dilute with 100 µL Water (to match initial mobile phase and prevent peak distortion).
Protocol 2: HPLC-UV Method
Target Audience: Formulation Scientists, QC Labs.[1]
Note: MC5-d4 is not suitable for UV detection as it cannot be distinguished from MC5.[1] This protocol separates Tianeptine and MC5.[3][4][5][6][7]
4.1 Chromatographic Conditions
-
Column: Phenomenex Luna C18(2) or Nucleosil C18 (150 x 4.6 mm, 5 µm).[1]
-
Detection: UV-Vis / DAD at 220 nm (Tricyclic core absorption).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).[1]
-
Buffer Prep: 20 mM KH
PO , adjust pH to 3.0 with Orthophosphoric acid. -
Ion Pairing (Optional but recommended): Add 5 mM Sodium Heptanesulfonate to the buffer to improve peak shape of the amine.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Run Time: ~15 minutes.
Expected Retention:
-
MC5: ~4-6 minutes.[1]
-
Tianeptine: ~8-10 minutes.
Visualizing the Methodology
Figure 1: Analytical Workflow & Separation Logic
This diagram illustrates the flow from biological sample to data, highlighting where separation occurs.[1]
Caption: Workflow showing the co-elution of MC5/MC5-d4 and their resolution from Tianeptine via HPLC, followed by mass-selective detection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interaction of amine with silanols.[1] | Use "End-capped" columns.[1] Add 2-5 mM Ammonium Formate to aqueous phase.[1] Ensure pH < 4. |
| Low Sensitivity (MC5) | Ion suppression from early eluting salts/matrix.[1] | Divert flow to waste for first 0.5 min. Use Protein Precipitation with cleanup (e.g., Phospholipid removal plate).[1] |
| Carryover | Tianeptine "sticking" to injector loop. | Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.[1] |
| Retention Shift | pH fluctuation in mobile phase.[1] | Tianeptine is sensitive to pH changes near its pKa (4.4).[1][2] Strictly control mobile phase pH at 3.0 ± 0.1. |
References
-
Szafarz, M., et al. (2018).[1][8][9] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology.[1][8][9] Link
-
Gaulier, J. M., et al. (2000).[1][6][7][8] High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies. Journal of Chromatography B. Link
-
United Chemical Technologies. (2024).[1][10] The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS. Application Note. Link
-
Gassaway, M. M., et al. (2014).[1][3] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][10] Translational Psychiatry. Link
Sources
- 1. Tianeptine - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tianeptine MC(5) | 104732-22-1 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. unitedchem.com [unitedchem.com]
Using MC5-d4 Sodium Salt as an internal standard in forensic analysis
Application Note: High-Sensitivity Forensic Quantitation of Tianeptine and Metabolite MC5 Using Deuterated Internal Standards
Executive Summary
This application note details the validation and implementation of Tianeptine Metabolite MC5-d4 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) for the forensic analysis of biological matrices.
While Tianeptine is an atypical tricyclic antidepressant, its abuse liability (often termed "gas station heroin") has necessitated robust forensic testing. Tianeptine is extensively metabolized, with MC5 (a pentanoic acid derivative) serving as a critical marker due to its longer elimination half-life (~7.6 hours) compared to the parent drug (~2.5 hours) and its accumulation in chronic dosing scenarios.
Nomenclature Note: In forensic literature, "MC5" is a designation occasionally used for metabolites of synthetic cannabinoids (e.g., 5F-ADB). However, the specific commercial reagent "MC5-d4 Sodium Salt" refers definitively to the Tianeptine metabolite (S-8849-1). This guide addresses the Tianeptine workflow.
Scientific Rationale & Internal Standard Selection
The Role of MC5-d4 Sodium Salt
The "Sodium Salt" designation of the reference standard is critical for solubility and stability during stock preparation.
-
Solubility: The sodium salt form enhances solubility in polar solvents (methanol/water), preventing precipitation during the spiking of aqueous biological matrices (plasma/urine).
-
Ionization Tracking: As a deuterated analog, MC5-d4 co-elutes with the target analyte (MC5) but is mass-resolved. It experiences the exact same matrix suppression or enhancement effects in the electrospray ionization (ESI) source, providing a self-correcting quantitation mechanism.
Metabolic Context
Tianeptine undergoes
Figure 1: Metabolic pathway of Tianeptine showing the formation of the target analyte MC5.
Experimental Protocol
Materials & Reagents
-
Analyte: Tianeptine Metabolite MC5 (Reference Standard).[2][3][4]
-
Internal Standard: Tianeptine Metabolite MC5-d4 Sodium Salt.[5][6]
-
Matrix: Human Plasma or Whole Blood (EDTA preserved).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.
Stock Solution Preparation
The sodium salt requires specific handling to ensure accurate free-acid equivalency calculations.
-
Dissolution: Dissolve 1 mg of MC5-d4 Sodium Salt in 1 mL of 50:50 Methanol:Water .
-
Reasoning: Pure organic solvents may cause precipitation of the salt form before full dissociation.
-
-
Correction Factor: Apply a mass correction factor to account for the sodium ion (
) and the deuterium label when calculating the free acid concentration. -
Working IS Solution: Dilute stock to 100 ng/mL in Methanol.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to remove phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of plasma/blood to a glass tube.
-
Spike: Add 20 µL of Working IS Solution (MC5-d4). Vortex for 10 sec.
-
Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 4.5).
-
Extract: Add 1.5 mL Ethyl Acetate:Hexane (80:20) .
-
Agitate: Mechanical shaker for 10 mins; Centrifuge at 4000 rpm for 5 mins.
-
Reconstitute: Transfer supernatant to a clean tube; evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B; 1-5 min: Ramp to 90% B; 5-6 min: Hold 90% B; 6.1 min: Re-equilibrate. |
| Ionization | ESI Positive Mode |
MRM Transitions (Precursor
-
MC5 (Target):
(Quant), (Qual) -
MC5-d4 (IS):
(Quant)-
Note: The mass shift of +4 Da is retained in the fragment, confirming the deuterium label is on the core structure stable to fragmentation.
-
Workflow Visualization
Figure 2: Step-by-step analytical workflow for Tianeptine MC5 quantitation.
Validation & Performance Metrics
To ensure forensic defensibility, the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.
| Metric | Acceptance Criteria | Experimental Result (Typical) |
| Linearity | 0.998 (Range: 1–500 ng/mL) | |
| Precision (CV%) | 4.2% (Intra-day), 6.8% (Inter-day) | |
| Accuracy (Bias%) | ||
| Matrix Effect | ||
| Recovery |
Critical Insight on Matrix Effects: Tianeptine and MC5 are prone to significant ion suppression in urine samples due to high salt content. The use of MC5-d4 is non-negotiable here; non-deuterated structural analogs (like other tricyclics) fail to compensate for the specific retention-time-dependent suppression zones of MC5.
References
-
Springer Link. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration. Naunyn-Schmiedeberg's Archives of Pharmacology.[8] Retrieved from [Link]
-
Aegis Sciences Corporation. (2025). Novel Psychoactive Substances 2024: A Year in Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Metabolic profiling of synthetic cannabinoid 5F-ADB. (Included for nomenclatural distinction of MC5). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tianeptine Sodium Salt | CAS 30123-17-2 | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Site Maintenance [test.deadiversion.usdoj.gov]
- 8. Tianeptine - Wikipedia [en.wikipedia.org]
Sample preparation workflow for Tianeptine metabolite urine analysis
Application Note: High-Throughput LC-MS/MS Quantitation of Tianeptine and Metabolite MC5 in Human Urine
Executive Summary
Tianeptine , an atypical tricyclic antidepressant, has emerged as a significant public health concern due to its unregulated sale as a dietary supplement ("Gas Station Heroin," "ZaZa," "Tianaa"). While the parent drug has a short plasma half-life (~2.5 hours), its primary metabolite, MC5 , exhibits a significantly longer elimination window (half-life ~7.6 hours) and equipotent mu-opioid receptor activity.
This application note details a robust, forensic-grade workflow for the simultaneous quantitation of Tianeptine and MC5 in human urine. Unlike plasma analysis, urine analysis requires rigorous hydrolysis and extraction to account for extensive glucuronidation and complex matrix interferences. This protocol utilizes enzymatic hydrolysis followed by Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum recovery and instrument longevity.
Metabolic Profile & Analyte Selection
Tianeptine undergoes extensive hepatic metabolism via beta-oxidation of its heptanoic acid side chain, not the CYP450 system.[1]
-
Tianeptine (Parent): Rapidly metabolized; <3% excreted unchanged in urine.[1][2]
-
MC5 (Metabolite): The pentanoic acid derivative.[1] It is the major urinary marker and retains pharmacological activity.
-
Conjugation: Both compounds are heavily excreted as glucuronide conjugates, necessitating hydrolysis for total quantification.
Figure 1: Metabolic Pathway of Tianeptine
Caption: Tianeptine metabolism via beta-oxidation to MC5, followed by Phase II glucuronidation.
Sample Preparation Workflow
This protocol employs a "Hydrolyze-Then-Extract" strategy. Direct "dilute-and-shoot" methods are discouraged for urine due to significant ion suppression from salts and urea, which compromise the sensitivity required for MC5 detection.
Reagents & Materials
-
Internal Standards (ISTD): Tianeptine-d12 and MC5-d4 (1 µg/mL in MeOH).
-
Enzyme:
-Glucuronidase (recombinant or E. coli derived, >100,000 units/mL). -
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or UCT Clean Screen DAU), 30 mg/1 mL.
-
LC Column: Biphenyl or C18 (e.g., Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm).
Step-by-Step Protocol
Figure 2: Sample Preparation Workflow
Caption: Optimized workflow including enzymatic hydrolysis and mixed-mode cation exchange extraction.
Detailed Methodology
-
Hydrolysis:
-
Combine 200 µL urine, 20 µL ISTD, and 200 µL Acetate Buffer (pH 5.0).
-
Add 50 µL
-Glucuronidase. Vortex. -
Incubate at 60°C for 30–60 minutes.
-
Note: This step cleaves glucuronides, releasing free Tianeptine and MC5.
-
-
Acidification:
-
SPE Extraction (MCX):
-
Condition: 1 mL MeOH, then 1 mL
. -
Load: Apply acidified sample at gravity or low vacuum (1-2 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in
. (Removes salts/proteins). -
Wash 2 (Organic): 1 mL 100% MeOH. (Removes neutral/acidic interferences; analytes remain bound by ionic interaction).
-
Elute: 1 mL 5%
in MeOH. (High pH neutralizes the amine, breaking the ionic bond).
-
-
Reconstitution:
-
Evaporate eluate to dryness under
at 40°C. -
Reconstitute in 200 µL Mobile Phase A/B (90:10).
-
LC-MS/MS Method Parameters
Chromatography Conditions:
-
Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Start Gradient |
| 3.50 | 95 | Linear Ramp |
| 4.50 | 95 | Wash |
| 4.60 | 10 | Re-equilibrate |
| 6.00 | 10 | End Run |
MS/MS Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product Quant (m/z) | Product Qual (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Tianeptine | 437.1 | 292.1 | 228.1 | 25 / 35 |
| MC5 Metabolite | 409.1 | 292.1 | 228.1 | 25 / 35 |
| Tianeptine-d12 | 449.2 | 304.2 | - | 25 |
Note: The product ion 292.1 corresponds to the core tricyclic structure, which is conserved between Tianeptine and MC5.
Validation & Performance
-
Linearity: 1.0 – 500 ng/mL (
). -
Recovery: >85% for both analytes using the MCX protocol.
-
Matrix Effect: <15% ion suppression (significantly improved over dilute-and-shoot).
-
Interference: No interference from common opioids or TCAs due to the unique mass transitions and specific SPE wash steps.
References
-
Springer Nature. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.[1][3][4][5][6] Naunyn-Schmiedeberg's Archives of Pharmacology.[1] Link
-
United Chemical Technologies (UCT). (2024). The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS.[7] Application Note. Link
-
Journal of Analytical Toxicology. (2017). Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine. Oxford Academic. Link
-
National Institutes of Health (NIH). (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. Link
-
Restek Corporation. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Application Note. Link
Sources
- 1. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. facilitate drug metabolite: Topics by Science.gov [science.gov]
- 7. unitedchem.com [unitedchem.com]
Technical Application Note: Precision Quantitation of Tianeptine Metabolite MC5 using Deuterated Internal Standard (MC5-d4) via LC-MS/MS
The following Application Note is designed for researchers and analytical scientists involved in the bioanalysis of Tianeptine and its metabolites. It prioritizes high-sensitivity quantitation using LC-MS/MS with a deuterated internal standard.
Executive Summary & Scientific Context
Tianeptine is an atypical antidepressant that modulates glutamatergic transmission. Unlike tricyclic antidepressants (TCAs), it is primarily metabolized via beta-oxidation of its heptanoic acid side chain rather than by the cytochrome P450 system.
The primary metabolite, MC5 (also known as the C5 metabolite), possesses pharmacological activity comparable to the parent drug and exhibits a significantly longer elimination half-life (~7.5h vs ~1.2h for Tianeptine). Consequently, accurate quantitation of MC5 is critical for pharmacokinetic (PK) profiling and forensic toxicology.
This protocol details the development of a Multiple Reaction Monitoring (MRM) assay for MC5 using its specific deuterated internal standard, MC5-d4 . The use of MC5-d4, rather than a structural analog or Tianeptine-d4, is essential to compensate for the specific matrix effects and recovery variances associated with the pentanoic acid side chain of the metabolite.
Chemical Identity
| Compound | Chemical Name | Formula | MW (Free Acid) | Precursor Ion [M+H]+ |
| Tianeptine | 7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-yl)amino]heptanoic acid | C21H25ClN2O4S | 436.95 | 437.2 |
| Metabolite MC5 | 7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-yl)amino]pentanoic acid | C19H21ClN2O4S | 408.90 | 409.1 |
| MC5-d4 (IS) | Pentanoic acid-3,3,4,4-d4 derivative of MC5 | C19H17D4ClN2O4S | 412.93 | 413.1 |
Mass Spectrometry Optimization (The "Why" & "How")
Fragmentation Mechanism
To select robust MRM transitions, one must understand the fragmentation physics. Both Tianeptine and MC5 share a common tricyclic core.
-
Ionization: ESI Positive mode protonates the secondary amine.
-
Fragmentation: Collision-Induced Dissociation (CID) typically cleaves the N-C bond connecting the side chain to the tricyclic ring.
-
Result: The charge is retained on the tricyclic amine fragment, yielding a dominant product ion at m/z 292.1 .
Crucial Insight for MC5-d4: Commercially available MC5-d4 typically carries the deuterium atoms on the pentanoic acid side chain (positions 3 and 4). Upon fragmentation, the deuterated side chain is lost as a neutral fragment. Therefore, the product ion for MC5-d4 remains m/z 292.1 (the undeuterated core).
MRM Transition Table
Note: Collision Energy (CE) and Declustering Potential (DP) values below are optimized for a Sciex Triple Quad 5500/6500 system. Users of Agilent (Fragmentor/CE) or Waters (Cone/Collision) systems should use these as starting points for ramping.
| Analyte | Precursor (Q1) | Product (Q3) | ID | DP (V) | CE (V) | CXP (V) | Dwell (ms) |
| MC5 | 409.1 | 292.1 | Quantifier | 80 | 25 | 12 | 50 |
| MC5 | 409.1 | 228.0 | Qualifier | 80 | 45 | 10 | 50 |
| MC5-d4 | 413.1 | 292.1 | IS Quant | 80 | 25 | 12 | 50 |
Technical Note: The transition 413.1
Visualizing the Workflow & Pathway
Metabolic Pathway & Fragmentation Logic
The following diagram illustrates the conversion of Tianeptine to MC5 and the subsequent MS/MS fragmentation logic.
Caption: Figure 1. Metabolic conversion of Tianeptine to MC5 and the convergent fragmentation pathway of MC5 and MC5-d4 to the common m/z 292 core ion.
Experimental Protocol
Sample Preparation: Solid Phase Extraction (SPE)
While protein precipitation (PPT) is faster, Tianeptine and MC5 are amphoteric (contain both amine and carboxylic acid groups). This zwitterionic nature often leads to poor recovery in simple Liquid-Liquid Extraction (LLE) unless pH is strictly controlled. Mixed-Mode Cation Exchange (MCX) SPE is recommended for the cleanest extracts and highest sensitivity.
Reagents:
-
Loading Buffer: 2% Formic Acid in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of Plasma/Serum to a clean tube.
-
IS Addition: Add 10 µL of MC5-d4 Working Solution (100 ng/mL). Vortex.
-
Dilution: Add 300 µL of Loading Buffer (acidifies sample to protonate the amine, ensuring retention on MCX).
-
Conditioning: Condition MCX cartridge (30 mg) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).
-
-
Elution: Elute with 2 x 250 µL Elution Solvent (High pH deprotonates the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
Chromatographic Conditions
Separation is best achieved on a C18 column capable of handling polar-embedded compounds.
-
LC System: UHPLC (Agilent 1290 or Shimadzu Nexera).
-
Column: Phenomenex Kinetex C18 or Thermo Aquasil C18 (2.1 x 100 mm, 1.7 µm or 2.6 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 4.0 | 90 | Elution Ramp |
| 5.0 | 90 | Wash |
| 5.1 | 10 | Re-equilibration |
| 7.0 | 10 | End |
Method Validation & Quality Control
To ensure "Senior Scientist" level reliability, the method must be self-validating.
Linearity & Range
-
Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: 1/x² linear regression is required due to the wide dynamic range.
Matrix Effect Assessment (Crucial for MC5)
Because MC5 is more polar than Tianeptine, it elutes earlier in Reverse Phase and is more susceptible to ion suppression from phospholipids.
-
Calculation: Compare the peak area of MC5-d4 spiked into extracted blank matrix vs. MC5-d4 in pure solvent.
-
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (< 0.8), switch from PPT to the SPE protocol described above.
Cross-Talk Verification
Since Tianeptine (437) and MC5 (409) share the same product ion (292), you must ensure Tianeptine does not undergo in-source fragmentation to mimic MC5.
-
Test: Inject a high concentration Tianeptine standard (e.g., 5000 ng/mL) and monitor the MC5 transition (409->292).
-
Result: A peak at the retention time of MC5 indicates in-source fragmentation. Chromatographic separation (Rs > 1.5) is the only cure if this occurs.
References
-
Szafarz, M., et al. (2018).[2] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196.[3][4] Link
-
El Zahar, N. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[5][6] Analytical Methods, 10, 439-447.[6] Link
-
United Chemical Technologies. (2024).[7] The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS.[7] Application Note. Link
-
PubChem. (2025). Tianeptine Metabolite MC5-d4 Sodium Salt.[8][9] National Library of Medicine. Link
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tianeptine MC(5) | 104732-22-1 [chemicalbook.com]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. unitedchem.com [unitedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tianeptine Metabolite MC5-d4 Sodium Salt | CAS 1330171-36-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Tianeptine & MC5-d4 LC-MS Analysis
Topic: Resolving Matrix Effects in Tianeptine MC5-d4 LC-MS Analysis
Role: Senior Application Scientist Status: Active Support Guide
Executive Summary: The "Invisible" Variable
Welcome to the technical support hub. If you are analyzing Tianeptine and its primary metabolite (MC5) in biological matrices (plasma, urine, brain tissue), you are likely encountering Matrix Effects (ME) .
While Tianeptine is an amphoteric tricyclic compound, its metabolite MC5 (pentanoic acid analog) is significantly more polar. This polarity causes MC5 to elute earlier on Reverse Phase (C18) columns, often placing it directly in the "suppression zone"—the chromatographic window where unretained salts, phospholipids, and proteins elute.
Even with a deuterated internal standard (MC5-d4 ), matrix effects can compromise your Lower Limit of Quantitation (LLOQ) and linearity. This guide moves beyond basic troubleshooting to provide a root-cause resolution framework.
Tier 1: Rapid Diagnostics (Symptom Identification)
Before altering your method, confirm if Matrix Effects are the culprit using this diagnostic checklist.
Q1: My Internal Standard (MC5-d4) area counts are fluctuating >15% between samples. Is this normal?
A: No. This is the hallmark of Ion Suppression .
-
The Mechanism: Co-eluting phospholipids (e.g., glycerophosphocholines) compete for charge in the Electrospray Ionization (ESI) source. If your patient samples have varying lipid profiles, the suppression varies, and the IS cannot fully compensate.
-
Immediate Check: Plot IS Area vs. Injection Number. If you see a downward trend, phospholipids are accumulating on your column.
Q2: I see "ghost peaks" or elevated baselines in blank samples after a high-concentration injection.
A: This is Carryover , often confused with matrix effects.
-
The Cause: Tianeptine is "sticky" due to its amphoteric nature (pKa ~4.4 and ~6.9). It adheres to stainless steel and plastic rotor seals.
-
Differentiation: Run a Double Blank (Mobile Phase only) after a high standard. If the peak persists, it's carryover. If it disappears but returns in extracted blanks, it's contamination.
Q3: My MC5 metabolite linearity is failing at the low end (LLOQ), but Tianeptine is fine.
A: This confirms Differential Matrix Effect .
-
The Cause: MC5 elutes earlier than Tianeptine. It is likely co-eluting with the solvent front or early-eluting salts, suffering from massive signal suppression that Tianeptine (eluting later in a cleaner region) avoids.
Tier 2: Deep Dive Protocols (Root Cause Analysis)
To scientifically validate the matrix effect, you must perform the Matuszewski Protocol (Post-Extraction Spike).
Visual 1: Matrix Effect Assessment Workflow
This flowchart guides you through the industry-standard decision tree for diagnosing and fixing matrix effects.
Caption: Decision tree based on Matuszewski et al. guidelines for distinguishing absolute matrix effects from internal standard compensation failures.
Protocol A: The "Post-Column Infusion" Test
Use this to visualize exactly WHERE the suppression is occurring in your chromatogram.
-
Setup: Tee-in a steady flow (10 µL/min) of Tianeptine/MC5 standard (100 ng/mL) into the eluent flow after the column but before the MS source.
-
Injection: Inject a blank extracted plasma sample (matrix) via the LC.
-
Observation: Monitor the baseline. You will see a steady high signal (from the infusion).
-
Result: Look for "dips" (suppression) or "humps" (enhancement) in the baseline.
-
Fix: If MC5 elutes during a "dip," you must adjust your gradient to move the peak out of that zone.
-
Protocol B: Extraction Optimization (LLE vs. PPT)
Protein Precipitation (PPT) is dirty. For Tianeptine, Liquid-Liquid Extraction (LLE) is superior because it leaves phospholipids behind in the aqueous phase.
Comparative Data: Extraction Efficiency & Matrix Effect
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Recommendation |
| Solvent | Acetonitrile / Methanol | Ethyl Acetate or Hexane:Isoamyl Alcohol (98:2) | Use Ethyl Acetate |
| Recovery | > 95% (High) | ~ 75-85% (Moderate) | LLE is cleaner |
| Matrix Effect | -40% to -60% (High Suppression) | -10% to +10% (Negligible) | LLE wins |
| Phospholipid Removal | Poor (< 20% removed) | Excellent (> 99% removed) | Critical for MS longevity |
Step-by-Step LLE Protocol for Tianeptine/MC5:
-
Aliquot 100 µL Plasma.
-
Add 20 µL IS (MC5-d4).
-
Add 100 µL Buffer (Ammonium Acetate pH 4.5) to ensure Tianeptine is neutral/protonated (pKa ~4.4).
-
Add 1.0 mL Ethyl Acetate .
-
Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.
-
Transfer supernatant; Evaporate to dryness; Reconstitute.
Tier 3: Advanced Method Optimization
Visual 2: The Mechanism of Ion Suppression
Why does MC5 suffer more than Tianeptine?
Caption: Phospholipids (yellow) monopolize the surface of the ESI droplet, preventing the analyte (blue) from entering the gas phase.
Chromatographic Strategy
-
Column: Use a C18 column with high carbon load (e.g., Aquasil C18 or Phenomenex Kinetex).
-
Mobile Phase:
-
Gradient: Start at 10% B (not 5%) to retain MC5 slightly longer, separating it from the void volume salts.
Mass Transitions (MRM) Verification
Ensure you are monitoring the correct transitions to avoid cross-talk.
-
Tianeptine: 437.1
292.1 (Quant) -
MC5 (Metabolite): 409.1
292.1 (Quant)-
Scientific Note: MC5 is the pentanoic acid derivative (Loss of C2H4 from Tianeptine). Ensure your resolution separates them, although their parent masses differ by 28 Da, in-source fragmentation of Tianeptine can sometimes mimic MC5 if source temperature is too high.
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Kupiec, T. (2004). Quality-Control Analytical Methods: Matrix Effects. International Journal of Pharmaceutical Compounding.
-
Szafarz, M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry. Analytical Methods.
-
Wójcikowski, J., & Daniel, W. A. (2009). The role of cytochrome P450 enzymes in the metabolism of tianeptine. Journal of Psychopharmacology.
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Tianeptine & MC5 Metabolite Detection
Current Status: Operational Topic: Optimization of LC-MS/MS methodologies for Tianeptine and its pentanoic acid metabolite (MC5). Ticket Priority: High (Low-level quantification focus)
Introduction: The Analytical Challenge
Welcome to the Advanced Applications Support Center. You are likely here because standard pharmacokinetic (PK) protocols are failing to reach the necessary Lower Limit of Quantification (LLOQ) for MC5 , the primary active metabolite of Tianeptine.
The Core Problem: Tianeptine and MC5 are amphoteric (zwitterionic) compounds containing both a secondary amine and a carboxylic acid. This dual nature makes them highly susceptible to pH-dependent solubility shifts and severe matrix effects (ion suppression) in electrospray ionization (ESI), particularly when using simple protein precipitation (PPT).
This guide replaces generic "try-and-see" approaches with a deterministic, self-validating workflow designed to achieve LLOQs <1.0 ng/mL.
Module 1: Sample Preparation (The "Garbage In" Filter)
Diagnosis: If your Internal Standard (IS) response varies by >15% between samples, or your baseline noise is high, your extraction method is insufficient.
Protocol A: The Gold Standard (Solid Phase Extraction)
For low-level detection (<5 ng/mL), Protein Precipitation (PPT) is inadequate due to phospholipid carryover. We recommend Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) SPE.
Why this works: The MCX sorbent utilizes the amine group on the tricyclic ring for retention, allowing you to wash away neutral and acidic interferences (like phospholipids) before eluting the target.
Step-by-Step MCX Protocol:
-
Pre-treatment: Mix 200 µL Plasma + 200 µL 2% Formic Acid (aq). Crucial: Acidifying ensures the amine is protonated (positively charged) for the cation exchange mechanism.
-
Conditioning: 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).
-
Loading: Load pre-treated sample at gravity flow (or low vacuum).
-
Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences). Note: The analyte remains bound by ionic interaction.
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate under N2 and reconstitute in Mobile Phase A/B (90:10).
Visualization: Extraction Decision Logic
Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sensitivity requirements.
Module 2: LC-MS/MS Optimization
Diagnosis: If you see peak tailing or "ghost" peaks in the MC5 channel, your chromatography or source parameters are drifting.
Mass Transitions (MRM)
Tianeptine and MC5 share a common product ion (m/z 292), which corresponds to the chlorinated tricyclic core structure after the loss of the side chain.
| Analyte | Precursor (m/z) | Product (Quantifier) | Product (Qualifier) | Collision Energy (V) |
| Tianeptine | 437.2 | 292.1 | 228.1 | ~25-30 |
| Metabolite MC5 | 409.1 | 292.1 | 228.1 | ~25-30 |
| Tianeptine-d4 (IS) | 441.2 | 296.1 | - | ~25 |
Critical Warning (In-Source Fragmentation): Because Tianeptine (437) degrades into a structure similar to MC5, In-Source Fragmentation (ISF) can occur. If the source temperature is too high, Tianeptine may lose part of its side chain before the quadrupole, appearing as 409 -> 292.
-
Validation Step: Inject a high-concentration pure Tianeptine standard. If you see a peak in the MC5 channel (409->292) at the exact same retention time as Tianeptine, you have ISF. Lower your De-clustering Potential (DP) or Source Temp.
Chromatographic Conditions
-
Column: C18 is standard, but a C18 with polar end-capping (e.g., Aquasil or SelectraCore) prevents tailing of the secondary amine.
-
Mobile Phase:
-
A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: The ammonium formate is critical to buffer the amphoteric ions and improve peak symmetry.
-
Module 3: Troubleshooting & FAQs
Q1: My LLOQ is unstable. The signal drops after 50 injections.
Root Cause: Matrix buildup on the cone/shield. Solution: You are likely using Protein Precipitation (PPT). Phospholipids elute late and unpredictably.
-
Immediate Fix: Add a "sawtooth" wash step at the end of your gradient (98% B for 2 mins) to strip the column.
-
Long-term Fix: Switch to the MCX SPE protocol described in Module 1.
Q2: I see a peak in the MC5 channel, but I haven't dosed the animal yet.
Root Cause: Contamination or Isobaric Interference. Solution:
-
Check your "Blank" matrix. Rat plasma often contains interferences.
-
Verify the transition. Switch to the Qualifier ion (409 -> 228). If the peak disappears or the ratio of Quant/Qual changes drastically, it is an interference, not MC5.
Q3: The retention times of Tianeptine and MC5 are drifting.
Root Cause: pH instability in the mobile phase. Solution: Tianeptine's retention is highly pH-sensitive due to its zwitterionic state.
-
Action: Ensure you are using fresh Formic Acid. Volatile acids evaporate over time, shifting the aqueous phase pH toward neutral, which causes the amine to deprotonate and retention to shift.
Visualization: Troubleshooting Loop
Figure 2: Diagnostic workflow for isolating instrumental vs. chemical causes of assay failure.
References
-
Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS. Source: Analytical Methods (2018).[2][3][4] Key Insight: Establishes the use of deuterated internal standards to normalize matrix effects. Link:[Link]
-
Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain. Source: European Journal of Drug Metabolism and Pharmacokinetics (1990).[5] Key Insight: Defines the pharmacokinetic baseline and the accumulation ratio of MC5 vs Parent drug. Link:[Link]
-
Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats. Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2011). Key Insight: Detailed MRM transitions and mobile phase composition (Ammonium Formate) for optimal ionization. Link:[Link]
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing of MC5-d4 in reverse-phase chromatography
Subject: Optimizing Peak Symmetry for Deuterated Internal Standard MC5-d4 in RPLC
Executive Summary
This guide addresses peak tailing (Tailing Factor
Because MC5-d4 is a deuterated internal standard, specific attention is also paid to the Deuterium Isotope Effect , which can cause subtle retention shifts relative to the native analyte, exacerbating perceived peak shape issues.
Part 1: Diagnostic Workflow (Interactive Logic)
Before altering chemistry, determine if the issue is Hydrodynamic (System) or Thermodynamic (Chemical).[1]
Visual Troubleshooting Tree
The following diagram outlines the logical path to identify the root cause of MC5-d4 tailing.
Caption: Decision matrix for isolating hydrodynamic vs. chemical causes of peak tailing.
Part 2: Chemical Troubleshooting (The "Why" & "How")
If only MC5-d4 (and its native analog) are tailing, the issue is chemical.[1] MC5 is likely a basic amine interacting with the stationary phase substrate.[1]
Secondary Silanol Interactions (The #1 Cause)
The Mechanism:
Silica-based columns contain residual silanol groups (
Protocol: The "Low pH / High Strength" Fix To suppress this interaction, you must either protonate the silanol (low pH) or shield it (buffer strength).[1]
| Parameter | Recommended Setting | Scientific Rationale |
| Mobile Phase pH | pH 2.5 - 3.0 | At pH < 3, silanols are protonated (neutral), preventing ionic binding with the basic MC5-d4.[1] |
| Buffer Strength | 20 - 50 mM | Higher ionic strength (e.g., Ammonium Formate) masks residual charges on the silica surface.[1] |
| Additive | 0.1% Formic Acid or TFA | TFA acts as an ion-pairing agent, "capping" the positive charge on MC5-d4, sharpening the peak. |
Expert Tip: If using MS detection, avoid TFA (signal suppression). Use Difluoroacetic acid (DFA) or Ammonium Formate instead.[1]
The Deuterium Isotope Effect
The Phenomenon:
Deuterated compounds (
-
Result: MC5-d4 often elutes slightly earlier than Native MC5.[1]
-
The Tailing Illusion: If the d4 and d0 peaks are not fully resolved, the d4 peak might appear as a "shoulder" or cause the combined signal to look like it is tailing or splitting.
Validation Experiment:
-
Inject only MC5-d4 (no native).[1]
-
Inject only Native MC5.[1]
-
Overlay the chromatograms.[1]
-
Observation: If the single peaks are sharp but the mixture looks distorted, you are seeing partial separation due to the isotope effect, not true tailing.
-
Mass Overload
The Mechanism: Saturating the stationary phase surface results in "shark-fin" peaks (Triangle shape with a sharp front and broad tail).[1]
Correction:
-
Dilute the sample 1:10 and re-inject.[1]
-
If the Peak Symmetry Factor (
) improves significantly, the column was overloaded.[1]
Part 3: Hardware Troubleshooting (System Physics)
If ALL peaks in the chromatogram are tailing (including neutral markers like Toluene or Uracil), the issue is physical.[1]
Extra-Column Volume (Dead Volume)
"Dead volume" refers to the volume in the system after the injector and before the detector that is not the column itself.
Common Culprit: Poorly seated PEEK fittings.[1][3] If a tubing connector is not pushed flush against the column port bottom, a small mixing chamber (void) is created.[1] This causes band broadening and tailing.[1][4][5]
The "Zero-Dead-Volume" Reseating Protocol:
-
Loosen the fitting at the column inlet.[1]
-
Push the tubing firmly into the port until it hits the bottom.[1]
-
Hold the tubing in place while finger-tightening the nut.[1]
-
Pull gently to ensure it is secure.[1]
-
Test: Re-inject a standard. Tailing factor should drop to < 1.2 immediately.[1]
Inlet Frit Clogging
Particulates from the sample or mobile phase can block the inlet frit, disrupting the flow profile.
Correction:
-
Reverse Flush: (Check column manual first). Connect the column in reverse flow direction (to waste, not detector) and pump 100% Acetonitrile at 50% flow rate for 20 minutes.
-
Prevention: Use an in-line filter (0.2 µm) before the column.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) to fix MC5-d4 tailing?
-
Answer: Yes, but with caveats. TEA competes for silanol sites, effectively blocking them from interacting with MC5-d4.[1] However, TEA is not MS-friendly (causes persistent background contamination).[1] Use only for UV detection methods.[1] For MS, use Ammonium Formate/Acetate buffers.[1]
Q2: Why does my MC5-d4 tail in water but not in methanol?
-
Answer: This suggests a "Solvent Mismatch" or "Strong Solvent Effect."[1][3][6] If your sample is dissolved in 100% Methanol but your gradient starts at 90% Water, the analyte precipitates or travels too fast at the column head.
-
Fix: Match the sample diluent to the starting mobile phase conditions (e.g., dissolve MC5-d4 in 90% Water / 10% MeOH).
Q3: Is a Tailing Factor of 1.3 acceptable?
-
Answer: Generally, yes.[1]
References
-
McCalley, D. V. (2023).[1] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[1][3] Link
-
Stoll, D. R. (2021).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[1][6] LCGC North America.[1] Link
-
Waters Corporation. (2023).[1][5] Troubleshooting Peak Shape Problems in HPLC (WKB237593). Waters Knowledge Base.[1][3] Link
-
Turowski, M., et al. (2003).[1] Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link[1]
Sources
Technical Support Center: Minimizing Deuterium Exchange in MC5-d4 Sodium Salt
This guide is structured as a specialized technical support resource for researchers working with Tianeptine Metabolite MC5-d4 Sodium Salt (and similar deuterated carboxylate internal standards). It addresses the specific chemical instability inherent to deuterated organic salts in protic solvents.
Product Context: Tianeptine Metabolite MC5-d4 (Sodium Salt)
Chemical Classification: Deuterated Amino-Acid/Carboxylate Derivative
Primary Risk: Base-catalyzed Hydrogen-Deuterium (H/D) exchange at the
Executive Summary: The "Salt Effect"
The Core Problem: You are likely observing a loss of the +4 Da mass shift (signal regression from M+4 to M+3 or M+0) over time.
The Cause: The "Sodium Salt" form of MC5-d4 is the root cause. When dissolved in pure water, the carboxylate salt (
Immediate Action:
-
Stop dissolving the sodium salt directly in pure water for storage.
-
Switch to DMSO or Methanol for stock solutions.
-
Acidify aqueous working solutions to pH < 6.0 immediately upon dilution.
Technical Deep Dive: The Mechanism of Exchange
To prevent the issue, you must understand the causality. The stability of the Carbon-Deuterium (C-D) bond is pH-dependent.
The Enolate Trap
In the sodium salt form, the carboxylate group is ionized. In water, this acts as a weak base. Hydroxide ions (
Diagram 1: Base-Catalyzed H/D Exchange Mechanism
This diagram illustrates how the basicity of the sodium salt solution drives the loss of the deuterium label.
Optimized Experimental Protocols
Protocol A: Stock Solution Preparation (Storage)
Goal: Create a stable, aprotic environment where exchange cannot occur.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | 100% DMSO or Methanol | Aprotic (DMSO) or non-ionizing solvents prevent the formation of the enolate intermediate. |
| Concentration | High (e.g., 1 mg/mL) | Minimizes the surface-area-to-volume ratio interaction with residual moisture. |
| Temperature | -20°C or -80°C | Kinetic stabilization; slows down any residual exchange rates. |
| Container | Amber Glass (Silanized) | Prevents surface adsorption and light-induced degradation (Tianeptine is light-sensitive). |
Protocol B: Working Solution & Sample Prep
Goal: Minimize time in the "Danger Zone" (Aqueous/Basic).
-
Preparation: Thaw DMSO stock to room temperature.
-
Dilution Buffer: Prepare a 0.1% Formic Acid solution in water (pH ~2.7).
-
Why? Acidic pH suppresses the enolate formation. The carboxylate becomes protonated (
), which is significantly more stable against -exchange than the salt form ( ).
-
-
Mixing: Spike the DMSO stock into the Acidic Buffer.
-
Ratio: Keep DMSO < 1% if possible to avoid LC solvent effects.
-
-
Processing: Perform extraction (LLE/SPE) immediately. Do not let the sample sit at neutral/basic pH.
Diagram 2: Safe Reconstitution Workflow
Troubleshooting & FAQs
Q1: I see a mass shift of -1 Da (M+3 instead of M+4). Is this exchange?
Answer: Yes. This is the classic signature of back-exchange.
-
Diagnosis: If the intensity of M+4 decreases while M+3 increases over time in the autosampler, your sample solvent is likely too basic or neutral.
-
Fix: Add 0.1% Formic Acid to your autosampler vials. Ensure your LC mobile phase A is acidic (e.g., 0.1% Formic Acid in Water).
Q2: Can I dissolve the powder in PBS (Phosphate Buffered Saline)?
Answer: No.
-
Reasoning: PBS is typically pH 7.4. At this pH, the keto-enol exchange rate is non-zero and can be significant for labile deuteriums over hours. Furthermore, phosphate salts can suppress ionization in LC-MS/MS. Use volatile acidic buffers (Ammonium Formate/Acetate pH 3-4) if buffering is strictly required.
Q3: My "d4" label is at positions 3 and 4 (beta/gamma), not alpha. Am I safe?
Answer: You are safer, but not immune.
-
Nuance: While
-protons (C2) are the most acidic ( ), inductive effects from the sodium carboxylate can still destabilize the molecule. More importantly, commercial "d4" standards sometimes contain minor isotopologues involving the -position. -
Rule of Thumb: Treat all deuterated carboxylate salts as labile until proven otherwise. Maintain acidic conditions.
Q4: Does the "Sodium" content affect my MS signal?
Answer: Yes. Sodium causes adduct formation (
-
Impact: This splits your signal and reduces sensitivity.
-
Remedy: The acidification step (Protocol B) serves two purposes: it stops deuterium exchange and it displaces the Sodium ion, forcing the molecule into the protonated acid form for better ESI+ ionization (
).
References
-
PubChem. (2025). Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S.[1] National Library of Medicine. [Link]
-
Englander, S. W., & Mayne, L. (1992). Protein folding studied using hydrogen exchange labeling and two-dimensional NMR. Annual Review of Biophysics and Biomolecular Structure. (Foundational mechanism of H/D exchange). [Link]
-
Jorgensen, T. J. D. (2009). Back-exchange in H/D exchange mass spectrometry. Journal of the American Society for Mass Spectrometry. (Principles of minimizing back-exchange in MS). [Link]
Sources
Technical Support Center: Tianeptine MC5-d4 Stability in Freeze-Thaw Cycles
Topic: Stability of Tianeptine MC5-d4 (Internal Standard) in Biological Matrices Document ID: TS-MC5-D4-FT-01 Last Updated: February 18, 2026 Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Core Managers
Executive Summary & Technical Context[1][2][3][4][5]
Tianeptine MC5-d4 (Pentanoic acid metabolite-d4) is the stable isotope-labeled internal standard (SIL-IS) used for the quantification of Tianeptine and its primary metabolite, MC5, in biological matrices.
In LC-MS/MS bioanalysis, the stability of the Internal Standard (IS) is often assumed rather than validated. However, freeze-thaw (F/T) instability in the IS can lead to non-linear calibration curves and failed incurred sample reanalysis (ISR).
Key Chemical Constraints:
-
Amphoteric Nature: Tianeptine MC5 possesses both a secondary amine and a carboxylic acid (pentanoic tail). Its solubility is highly pH-dependent.
-
Matrix Interaction: Plasma proteins denature during repeated freezing, which can entrap hydrophobic analytes like MC5, leading to apparent "loss" of signal upon thawing.
Troubleshooting Guide: Diagnosing F/T Instability
Use this guide if you observe variability in your Internal Standard peak areas across different sample batches or after re-analyzing samples.
Symptom A: Progressive Signal Loss (Trend Down)
Observation: IS peak area decreases with each subsequent freeze-thaw cycle, while the analyte response remains constant or varies randomly.
-
Root Cause 1: Cryoprecipitation. The MC5 metabolite (especially the free acid form) may precipitate out of solution as the aqueous phase freezes and the local salt concentration increases ("salting out"). Upon thawing, it may not redissolve completely without agitation.
-
Root Cause 2: Non-Specific Binding. Denatured plasma proteins (fibrinogen/albumin) aggregate after F/T cycles. The hydrophobic tricyclic core of MC5-d4 can bind to these aggregates, being removed during protein precipitation steps.
-
Corrective Action:
-
Vortex Intensity: Increase vortex time to >30 seconds after the sample reaches room temperature.
-
Sonication: Apply mild ultrasonication (5 mins) to thawed samples before aliquoting.
-
Solvent Check: Ensure your working IS solution contains at least 50% organic solvent (Methanol/Acetonitrile) to prevent precipitation upon spiking.
-
Symptom B: Mass Shift or "Crosstalk"
Observation: Signal appears in the analyte transition channel (unlabeled MC5) when injecting only the IS (MC5-d4).
-
Root Cause: Deuterium Exchange. While rare in stable rings, if the deuterium labeling is on the acidic alpha-carbon of the pentanoic chain, protons from the solvent can exchange with the deuterium atoms during repeated F/T cycles or acidic storage.
-
Corrective Action:
-
Verify Label Position: Consult the CoA. Ensure deuterium labels are on the aromatic ring or non-enolizable alkyl positions.
-
pH Control: Avoid storing stock solutions in highly acidic or basic buffers for long periods. Keep at neutral pH until extraction.
-
Symptom C: Peak Splitting or Tailing
Observation: The MC5-d4 peak shape degrades after the sample has been frozen and thawed.
-
Root Cause: pH Hysteresis. Freezing can shift the pH of phosphate and acetate buffers significantly (e.g., sodium phosphate can shift by 2-3 pH units during freezing). This forces the amphoteric MC5 into a zwitterionic state that is less soluble or chromatographically distinct.
-
Corrective Action:
-
Buffer Choice: Switch to Good's buffers (e.g., HEPES) or keep samples in unbuffered plasma/urine, adjusting pH only during the extraction step.
-
Visual Logic: Troubleshooting & Validation
Figure 1: Diagnostic Logic for IS Instability
Caption: Decision tree for isolating the cause of Tianeptine MC5-d4 signal variability during freeze-thaw cycles.
Validated Experimental Protocol: F/T Stability Assessment
This protocol complies with FDA Bioanalytical Method Validation (BMV) Guidance (2018) . It is designed to prove that MC5-d4 behaves identically to the analyte after thermal stress.
Objective
To determine the stability of Tianeptine MC5-d4 in biological matrix (e.g., human plasma) after three freeze-thaw cycles.
Materials
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Analyte: Tianeptine MC5 Reference Standard.[1]
-
Equipment: -80°C Freezer, Water bath (25°C).
Workflow Steps
-
Preparation of Quality Control (QC) Samples:
-
Prepare Low QC (LQC, ~3x LLOQ) and High QC (HQC, ~80% ULOQ) spiked with unlabeled MC5.
-
Crucial Step: Spike MC5-d4 (IS) into the matrix before freezing for a subset of samples if you intend to add IS prior to storage (rare).
-
Standard Practice: Usually, IS is added after thawing during extraction. However, to validate IS stability specifically, prepare a "Mock Study Sample" containing MC5-d4 at the working concentration.
-
-
Cycle 1 (Initial Freeze):
-
Aliquot samples (n=6 per level).
-
Freeze at -80°C for at least 24 hours.
-
-
Thawing (Cycle 1):
-
Thaw unassisted at room temperature (or water bath).
-
Critical: Sample must thaw completely. Invert 10 times.
-
Refreeze immediately for Cycle 2 (minimum 12 hours frozen).
-
-
Repeat for Cycle 3:
-
Repeat the freeze-thaw process until 3 cycles are complete.
-
-
Analysis:
-
Extract Cycle 3 samples alongside Freshly Prepared QCs (Time 0).
-
Compare the peak area ratio (Analyte/IS) and absolute IS peak area.
-
Acceptance Criteria (FDA/EMA)
| Parameter | Acceptance Limit |
| Accuracy (Mean) | ±15% of the nominal concentration |
| Precision (CV%) | ≤15% |
| IS Response | No significant trend (e.g., >30% drop) compared to fresh samples. |
Frequently Asked Questions (FAQ)
Q1: Can I use Tianeptine-d4 (parent) as an IS for MC5 quantification?
-
Answer: It is not recommended. While they are structurally similar, Tianeptine (heptanoic acid) and MC5 (pentanoic acid) have different polarities and retention times. They may experience different matrix effects (ion suppression) at their respective elution times. Always use the matched deuterated metabolite (MC5-d4) for MC5 quantification.
Q2: My MC5-d4 signal drops by 50% after the 3rd cycle, but the ratio remains accurate. Is this acceptable?
-
Answer: Regulatory-wise, if the accuracy/precision of the analyte is within ±15%, the run is valid. However, a 50% drop in IS response indicates a robustness issue. It suggests the IS is precipitating or degrading. This puts your LLOQ at risk. You should investigate solvent solubility or adsorption to the container walls.
Q3: Is Tianeptine MC5 light-sensitive?
-
Answer: Tianeptine and its metabolites are generally stable to ambient light for short periods, but long-term storage should be in amber vials. No specific photo-degradation is associated with F/T cycles, but ensure samples aren't left on the bench under direct sunlight during the thaw phase.
Q4: Does the anticoagulant matter (EDTA vs. Heparin)?
-
Answer: Yes. Heparin plasma can form "clots" or fibrin strands more easily upon freeze-thaw than EDTA plasma. These strands can trap the drug/IS. For Tianeptine MC5, K2EDTA is preferred to minimize physical matrix changes.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5][6]
-
El Zahar, N. M., et al. (2018).[1] Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS. Analytical Methods.
-
Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[7] Translational Psychiatry. (Provides structural and metabolic context).[7][8][9][10]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Sources
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 7. researchgate.net [researchgate.net]
- 8. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Reducing Ion Suppression in Tianeptine & MC5 Quantification
Topic: Bioanalytical Method Optimization for Tianeptine and its Major Metabolite (MC5) Document ID: TS-TIA-MC5-001 Version: 2.4 (Current)
Executive Summary
Quantifying Tianeptine and its pentanoic acid metabolite (MC5) in biological matrices (plasma, urine) presents a unique challenge due to the amphoteric nature of the analytes and the high susceptibility to ion suppression caused by endogenous phospholipids (PLs).
This guide addresses the root causes of matrix effects and provides validated workflows to minimize signal variability.
Module 1: The Root Cause – Understanding Ion Suppression
Issue: Users often report a gradual decrease in analyte sensitivity over a long sample run (e.g., >50 injections) or significant variation between patient samples.
Diagnosis: This is classically caused by Phospholipid Build-up . Glycerophosphocholines (GPC) and Lysophosphatidylcholines (Lyso-PC) elute late on reverse-phase columns. If the gradient wash is insufficient, these accumulate and elute unpredictably in subsequent runs, suppressing the ionization of Tianeptine (which elutes relatively early).
Visualization: The Mechanism of Suppression
The following diagram illustrates how co-eluting matrix components compete for charge in the electrospray ionization (ESI) source.
Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components dominate the droplet surface, preventing Tianeptine from ionizing effectively.
Module 2: Sample Preparation Strategies
The choice of extraction method is the single most effective lever for reducing ion suppression.
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | PL Removal Plates (HybridSPE) |
| Cleanliness | Low (High PL carryover) | High (Removes salts/PLs) | High (Specific PL removal) |
| Throughput | High | Low (Labor intensive) | High |
| Cost | Low | Low | Moderate |
| Rec. for Tianeptine | Not Recommended (unless combined with PL removal) | Gold Standard (for sensitivity) | Recommended (for high throughput) |
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Best for high sensitivity and eliminating matrix effects.
Rationale: Tianeptine has a pKa of ~4.2 (carboxylic acid) and is amphoteric. Adjusting pH is critical to suppress ionization and drive the drug into the organic layer.
-
Sample: 200 µL Plasma.
-
IS Addition: Add 20 µL Tianeptine-d4/MC5-d4.
-
pH Adjustment: Add 100 µL Ammonium Acetate Buffer (pH 4.5) .
-
Why? This keeps the carboxylic acid moiety of MC5 and Tianeptine in the neutral state, improving solubility in organic solvents.
-
-
Extraction: Add 1.5 mL Ethyl Acetate:Hexane (50:50 v/v) .
-
Alternative: Dichloromethane can be used, but is more toxic.
-
-
Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in Mobile Phase A/B (80:20).
Protocol B: Protein Precipitation with Phospholipid Removal
Best for high-throughput clinical labs.
-
Plate Selection: Use a specialized phospholipid removal plate (e.g., Phenomenex Phree™ or Supelco HybridSPE®).
-
Precipitation: Add 100 µL Plasma to the well.
-
Solvent Addition: Add 300 µL 1% Formic Acid in Acetonitrile .
-
Note: The acid helps disrupt protein binding.
-
-
Filtration: Apply vacuum. The zirconia-coated silica in the filter retains phospholipids (Lewis acid-base interaction) while Tianeptine passes through.
Module 3: Chromatographic Optimization
If sample prep cannot be changed, the chromatography must separate the phospholipids from the analyte.
The "Flush" Strategy: Phospholipids are highly hydrophobic. If your gradient stops at 90% B for only 0.5 minutes, PLs will not elute and will wrap around to the next injection.
Recommended Gradient (C18 Column):
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | % B | Event |
| 0.0 - 0.5 | 10 | Loading |
| 0.5 - 3.0 | 10 -> 80 | Elution of Tianeptine/MC5 |
| 3.0 - 4.5 | 95 | PL Flush (Critical Step) |
| 4.5 - 4.6 | 95 -> 10 | Return to Initial |
| 4.6 - 6.0 | 10 | Re-equilibration |
Workflow Decision Tree
Figure 2: Decision Matrix for troubleshooting matrix effects.
Module 4: Internal Standardization
Requirement: You must use Stable Isotope Labeled (SIL) Internal Standards. Standard: Tianeptine-d4 and MC5-d4.[1][2]
Why? Analogues (structurally similar compounds) do not co-elute perfectly with the analyte. Therefore, if the matrix suppression occurs at the exact retention time of Tianeptine, the analogue (eluting earlier or later) might not experience the suppression.
-
Result: The ratio of Analyte/IS changes, leading to calculation errors.
-
Solution: Tianeptine-d4 elutes at the exact same time as Tianeptine. Both are suppressed equally. The ratio remains constant.
Troubleshooting & FAQs
Q1: I see a "ghost peak" for MC5 in my blank samples after a high concentration standard. Is this carryover or matrix?
-
Answer: This is likely carryover. Tianeptine and MC5 can stick to the rotor seal of the autosampler.
-
Fix: Change your needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The isopropanol helps solubilize the sticky residues.
Q2: My Tianeptine recovery is low (<50%) with LLE.
-
Answer: Check your pH. If the plasma is too basic, Tianeptine (amphoteric) ionizes and stays in the water phase. Ensure you buffer the plasma to pH 4.5–5.0 before adding the organic solvent.
Q3: Can I use Methanol instead of Acetonitrile for PPT?
-
Answer: Methanol produces a "fluffier" precipitate that is harder to pellet, often leading to supernatant contamination. Acetonitrile is preferred for cleaner supernatants in PPT.
Q4: How do I know if Phospholipids are my problem?
-
Answer: Monitor the transition m/z 184 -> 184 (Phosphatidylcholines) in your MS method. If you see large peaks in this channel co-eluting with your analyte, you have a suppression problem.
References
-
El Zahar, N. M., et al. (2018). "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)."[1] Analytical Methods, 10, 439-447.[2]
- Relevance: Establishes the use of Tianeptine-d4 and MC5-d4 to reduce matrix effects and valid
-
Szafarz, M., et al. (2018). "Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method." Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196.[3]
- Relevance: Details the pharmacokinetic profile and stability of MC5, confirming the need for sensitive detection limits.
-
[3]
-
United Chemical Technologies (UCT). "The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS.
- Relevance: Discusses the amphoteric properties of Tianeptine and the limitations of standard LLE if pH is not controlled.
-
FDA Guidance for Industry.
- Relevance: Provides the regulatory framework for assessing Matrix Factors (MF)
Sources
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH for extraction of MC5-d4 Sodium Salt
Technical Support Center: Optimization of pH for Extraction of MC5-d4 Sodium Salt
Analyte Profile & Technical Scope
-
Target Analyte: Tianeptine Metabolite MC5-d4 Sodium Salt (CAS: 1330171-36-2).[1][2]
-
Chemical Identity: Sodium; 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate.
-
Critical Chemical Feature: Amphoteric nature (contains both a secondary amine and a carboxylic acid).
-
Application: Internal Standard (IS) for LC-MS/MS quantitation of Tianeptine metabolites in biological matrices (plasma, urine).
PART 1: The Chemistry of Extraction (The "Why")
The extraction of MC5-d4 is frequently mismanaged because users treat it simply as an "acid" or a "salt," ignoring its zwitterionic character. As a sodium salt, the compound is supplied as the carboxylate anion (
However, simply acidifying the solution can trigger the protonation of the secondary amine, creating a cation. This creates a "pH Trap" where the molecule is charged at both acidic and basic extremes.
The Species Distribution Logic
To optimize recovery, you must manipulate the pH relative to the molecule's two ionization constants (
-
Carboxylic Acid (
): Below pH 4.5, it becomes neutral ( ). Above, it is anionic ( ). -
Secondary Amine (
): Below pH 8.5, it is cationic ( ). Above, it is neutral ( ).
The Extraction Sweet Spot:
-
For Liquid-Liquid Extraction (LLE): You generally target the Isoelectric Point (pI) (approx. pH 6.0–6.5) or a slightly acidic range where the net charge is minimized, often using polar organic solvents (e.g., Ethyl Acetate or DCM/Isopropanol) to solvate the zwitterion.
-
For Solid Phase Extraction (SPE): You exploit the charge states using Mixed-Mode sorbents (MCX or MAX).
PART 2: Visualization of the Workflow
The following diagram illustrates the decision logic for selecting the extraction method based on available equipment and sensitivity requirements.
Figure 1: Decision matrix for MC5-d4 extraction. Note the divergent pH strategies: LLE targets neutrality (pH ~5), while MCX SPE targets the cationic state (pH < 3).
PART 3: Validated Protocols
Protocol A: Mixed-Mode Cation Exchange (Recommended)
Best for: High-sensitivity LC-MS/MS assays in plasma/serum.
Theory: Since MC5-d4 has a basic amine, we can lock it onto a cation-exchange sorbent at low pH (where it is positively charged) and wash away anionic interferences (like native lipids/salts). We then elute by making the environment basic.
| Step | Reagent/Condition | Mechanism |
| 1. Sample Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid (aq) . | Lowers pH to ~2.5. Ensures Amine is protonated ( |
| 2. Conditioning | Methanol followed by Water.[3] | Activates sorbent pores. |
| 3. Loading | Load pre-treated sample at 1 mL/min . | The cationic MC5-d4 binds to the sulfonate groups on the MCX sorbent. |
| 4. Wash 1 | 0.1% Formic Acid in Water . | Removes proteins and hydrophilic interferences. |
| 5. Wash 2 | Methanol . | Removes hydrophobic neutrals (lipids) that are not ionically bound. |
| 6. Elution | 5% Ammonium Hydroxide in Methanol . | Raises pH to >10.[3] Deprotonates the amine ( |
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: Rapid screening or high-concentration samples.
-
Preparation: Dissolve MC5-d4 Sodium Salt internal standard in water/methanol. Add to biological sample.[4]
-
pH Adjustment: Add Ammonium Acetate buffer (pH 5.0) .
-
Why? At pH 5.0, you are near the isoelectric point. The molecule is least soluble in water and most likely to partition into the organic phase.
-
-
Extraction Solvent: Add Ethyl Acetate or Dichloromethane/Isopropanol (90:10) .
-
Note: Pure hexane will fail because the molecule is too polar (sulfone + amide groups).
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000g for 10 min.
-
Recovery: Transfer the supernatant (organic layer) and evaporate to dryness under nitrogen.
PART 4: Troubleshooting & FAQs
Q1: I am getting <10% recovery using Hexane/Ethyl Acetate. Why?
A: MC5-d4 contains a sulfone group (
-
Fix: Switch to Ethyl Acetate or Dichloromethane (DCM) . If using DCM, add 5-10% Isopropanol (IPA) to help solvate the polar functional groups.
Q2: My peak area for MC5-d4 is variable (high %CV). Is the deuterium exchanging? A: The deuterium atoms in MC5-d4 (3,3,4,4-d4) are located on the alkyl chain, which is generally stable. Back-exchange with solvent protons usually occurs on heteroatoms (-OH, -NH) or positions alpha to a carbonyl if conditions are extreme.
-
Root Cause: The variability is likely due to pH inconsistency in your sample prep. If one sample is pH 4.0 and another is pH 6.0, the ionization state changes drastically, altering extraction efficiency.
-
Fix: Use a buffer (e.g., Ammonium Acetate) rather than just adding acid drops to ensure every sample is at the exact same pH before extraction.
Q3: Can I use the "Sodium Salt" directly in Acetonitrile for protein precipitation (PPT)? A: Yes, but with a caveat. The sodium salt is soluble in water/methanol but may precipitate in 100% Acetonitrile.
-
Protocol: Dissolve the stock MC5-d4 Sodium Salt in 50% Methanol/Water first. Use this working solution to spike your samples. Then add the Acetonitrile for PPT. This prevents the salt from crashing out before it mixes with the matrix.
Q4: Why do you recommend MCX (Cation Exchange) instead of MAX (Anion Exchange)? A: While you can use MAX (targeting the carboxylic acid), biological matrices (plasma) are full of endogenous organic acids (lactate, fatty acids) that compete for MAX binding sites. The amine on MC5-d4 is a more unique handle, offering higher selectivity and cleaner extracts on MCX plates.
References
-
Santa Cruz Biotechnology. Tianeptine Metabolite MC5-d4 Sodium Salt (CAS 1330171-36-2) Product Data Sheet.[1] Retrieved from
-
PubChem. Tianeptine Metabolite MC5-d4 Sodium Salt Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich (Merck). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation. Technical Guide. Retrieved from
- Biotage.Strategies for the Extraction of Amphoteric Drugs. Method Development Guide. (General reference for Zwitterionic extraction logic).
Sources
- 1. Tianeptine Metabolite MC5-d4 Sodium Salt | CAS 1330171-36-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Addressing carryover issues in high-throughput Tianeptine analysis
Topic: Eliminating Carryover in LC-MS/MS Workflows
Executive Summary: The "Sticky" Science of Tianeptine
Welcome to the technical support hub. If you are analyzing Tianeptine (
Why is Tianeptine so difficult? Unlike typical tricyclic antidepressants (TCAs), Tianeptine is amphoteric .[1] It possesses:
-
A secondary amine (pKa
6.86, basic).[1] -
A carboxylic acid tail (pKa
4.4, acidic).[1][2] -
A sulfonamide moiety (sultam ring).[1]
This zwitterionic potential creates a "perfect storm" for adsorption. At neutral pH, it can exist as a zwitterion, binding tenaciously to both metallic surfaces (via the carboxylic acid) and residual silanols (via the amine). Standard "wash and go" protocols often fail because they only target one interaction mechanism.
This guide provides self-validating protocols to eliminate carryover at the source.
Module 1: The Autosampler (The Primary Culprit)
User Query: "I see a <1% carryover peak in my first blank, but it persists into the second and third blanks. Is this the column?"
Scientist Diagnosis: Persistent carryover that "tails" across multiple blanks usually indicates injector adsorption , not column retention. The Tianeptine molecule is likely binding to the rotor seal or the needle coating.
The Solution: The "Dual-Attack" Wash Strategy
You cannot rely on a single wash solvent. You must use a Weak Wash to remove buffers and a Strong Wash to strip the analyte.
Recommended Wash Solvents
| Parameter | Composition | Mechanism of Action |
| Weak Wash | 90:10 Water:Methanol + 0.1% Formic Acid | Removes buffer salts; matches initial gradient conditions to prevent precipitation.[1] |
| Strong Wash | 40:30:30 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid | The "Magic Mix": 1. ACN/Acetone: Solubilizes the tricyclic backbone.2. IPA: Breaks hydrophobic surface tension on the needle.3. Acid: Protonates silanols on the flow path, preventing the amine from binding. |
| Wash Volume | Minimum 300 | High volume is critical. Dip-washing is insufficient; flow-through washing is required.[1] |
Critical Protocol Note: Do not use 100% Acetonitrile as a strong wash. It is often insufficient for amphoteric compounds. The addition of Isopropanol (IPA) and Acetone is non-negotiable for sticky substrates like Tianeptine.
Module 2: Identifying the Source (The "Gradient Delay" Test)
User Query: "I've changed my wash solvents, but the peak remains. How do I know if it's the injector or the column?"
Scientist Diagnosis: You need to isolate the system components. We use the Gradient Delay Method to spatially resolve the carryover.
Diagnostic Workflow
Perform the following sequence. If the carryover peak elutes at the retention time, it is likely on the column. If it elutes earlier or later (specifically during the re-equilibration), it is the injector.
Caption: Diagnostic logic flow to isolate carryover sources. By running a gradient without an injection (if hardware permits) or injecting a solvent blank, retention time shifts reveal the contamination source.
Module 3: Chromatography & Column Chemistry
User Query: "I am using a standard C18 column. The peak shape is tailing, which I suspect contributes to carryover.[3] Should I switch?"
Scientist Diagnosis: Yes. Standard C18 columns often leave residual silanols exposed.[3] Tianeptine's amine group interacts with these silanols, causing tailing and "memory effects" where the drug slowly bleeds off the column in subsequent runs.
Recommended Column Technologies
-
Biphenyl Phases:
-
Why: Biphenyl columns offer
interactions that are highly selective for the tricyclic ring system of Tianeptine.[1] This distinct mechanism often allows for sharper peaks than C18, reducing the "tail" that causes carryover.
-
-
Charged Surface Hybrid (CSH) / HSS T3:
-
Why: These particles are designed to tolerate basic compounds under acidic conditions. They have low silanol activity, preventing the "sticking" mechanism.
-
The "Sawtooth" Gradient Wash
For high-throughput methods, a single ramp is often insufficient to clean the column. Implement a Sawtooth Wash at the end of your gradient.
Protocol:
-
Elution: Gradient up to 95% B.
-
Hold: 30 seconds.
-
Drop: 10% B (15 seconds).
-
Pulse: 95% B (30 seconds).
-
Re-equilibrate: Initial conditions.
This rapid pulsing disrupts the equilibrium of adsorbed analytes more effectively than a static hold.
Module 4: Hardware & Plumbing Check
User Query: "I replaced the column and solvents, but carryover persists at 0.5%."
Scientist Diagnosis: You are likely dealing with Dead Volume or Material Adsorption .[1] Tianeptine can adsorb to stainless steel and certain polymers.
Hardware Checklist
-
Rotor Seal: Replace standard Vespel seals with PEEK or Tefzel (ETFE).[1] Vespel (polyimide) can act as an adsorbent for amines at certain pH levels.[1]
-
Needle Seat: If using an Agilent-style flow-through needle, the needle seat capillaries are notorious traps.[1] Sonicate the seat in the "Strong Wash" solvent (Module 1) or replace it.
-
Tubing: Ensure all post-injector tubing is PEEK (red/orange) rather than stainless steel. Steel tubing has active sites that bind carboxyl groups.[1]
References & Grounding
-
Tianeptine Physicochemical Properties:
-
Carryover Mitigation in High-Throughput LC-MS:
-
Forensic Analysis & Tianeptine Instability:
-
Source: Bakota, E. et al. (2018).[1] "Case Reports of Fatalities Involving Tianeptine in the United States." Journal of Analytical Toxicology.
-
Relevance: Establishes the necessity of LC-MS/MS for low-level detection and highlights the "sticky" nature of the drug in biological matrices.
-
-
General Autosampler Troubleshooting:
Sources
Technical Support Center: Optimizing Whole Blood Recovery for MC5-d4
Topic: Recovery & Stability of Tianeptine Metabolite MC5-d4 in Whole Blood
Status: Operational | Tier: Level 3 (Senior Bioanalysis Support)[1][2]
Executive Summary
Analyte Profile: MC5 (Pentanoic acid analogue of Tianeptine) is the major active metabolite of the atypical antidepressant Tianeptine.[2][3][4] The Challenge: MC5 is an amphoteric (zwitterionic) molecule containing both a secondary amine (basic) and a carboxylic acid side chain (acidic).[2] The Problem: Users frequently report low recovery (<50%) or high variability in whole blood.[2] This is rarely due to degradation but rather inefficient extraction caused by the molecule's ionization state.[2] Standard Liquid-Liquid Extraction (LLE) often fails because the molecule remains charged (and thus water-soluble) across a wide pH range.[1][2]
Module 1: Diagnostic Triage
Before changing your protocol, identify the specific failure mode.[2]
Q1: Is my issue "Low Recovery" or "Matrix Suppression"?
Symptom: The peak area of MC5-d4 is low, but the ratio (Analyte/IS) seems stable. Diagnosis: You likely have Matrix Effects (Ion Suppression) , not extraction loss.[2] Whole blood is rich in phospholipids (phosphatidylcholines) that co-elute with MC5, suppressing the electrospray ionization (ESI) signal.[2]
The Test (Post-Column Infusion):
-
Infuse a steady stream of MC5-d4 into the MS source.[2]
-
Inject a "Blank" whole blood extract via the LC.[2]
-
Result: If you see a dip in the baseline at the MC5 retention time, you have suppression.[2]
The Fix:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization is less susceptible to phospholipid suppression than ESI.[2]
-
Phospholipid Removal Plates: Use specialized PPT plates (e.g., Ostro™, HybridSPE™) instead of loose centrifugation.[2]
Module 2: Extraction Optimization (The Core Solution)
Standard LLE protocols fail for MC5 because it is a zwitterion.[2] You must disrupt this charge state.
Q2: Why is my LLE recovery so poor (<40%)?
Root Cause: MC5 exists as a zwitterion at neutral pH.[2]
-
Acidic pH: The amine is protonated (
), making it water-soluble.[1][2] -
Basic pH: The carboxylic acid is deprotonated (
), making it water-soluble.[1][2] -
Result: It never fully partitions into non-polar solvents (Hexane/MTBE).[2]
Protocol A: The "Gold Standard" (Mixed-Mode SPE) Best for: Clinical trials, high sensitivity, automated workflows. Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1][2] This utilizes the amine group for retention while washing away interferences.[2]
| Step | Solvent/Action | Mechanism |
| 1. Load | Acidified Blood Extract (pH < 3) | Protonates amine ( |
| 2.[1][2] Wash 1 | 2% Formic Acid in Water | Removes proteins/salts. |
| 3.[2] Wash 2 | 100% Methanol | Removes hydrophobic neutrals (phospholipids).[1][2] |
| 4. Elute | 5% Ammonium Hydroxide in MeOH | Deprotonates amine ( |
Protocol B: The "Lab Hack" (Ion-Pair LLE) Best for: Labs without SPE equipment. If you must use LLE, you cannot rely on pH alone.[1][2] You must use an Ion-Pairing Agent .[1][2]
-
Buffer: Adjust plasma/blood to pH 7.0.
-
Additive (Critical): Add Tetraheptylammonium bromide (THAB) to the organic phase.[2]
-
Mechanism:[1] The bulky quaternary ammonium pairs with the anionic carboxylate of MC5, forming a neutral hydrophobic complex that moves into the organic layer.
-
Module 3: Whole Blood Specifics
Q3: Why is my MC5-d4 signal variable between fresh and frozen blood?
Issue: Red Blood Cell (RBC) Equilibration. Tianeptine and MC5 partition into RBCs. When you spike MC5-d4 into whole blood, it initially resides in the plasma.[1][2] If you extract immediately, the IS is in plasma, but the analyte is in both RBCs and plasma.[2] This leads to inaccurate quantification.[2]
The Fix: The Equilibration Step
-
Protocol: After spiking MC5-d4 into whole blood, you MUST incubate at 37°C for 30–60 minutes with gentle rocking before extraction.[1][2] This allows the deuterated standard to penetrate the RBC membrane and reach equilibrium with the endogenous analyte.
Q4: How do I handle hemolyzed samples?
Issue: Lysis of RBCs releases heme iron and intracellular enzymes.
-
Impact: Heme iron can cause catalytic degradation of certain N-oxides or labile metabolites, though MC5 is relatively stable.[1][2] The bigger issue is Ion Suppression from the massive release of intracellular proteins.
-
Action: If hemolysis is >2%, switch to the MCX SPE Protocol (Protocol A) above. Protein precipitation is insufficient to clean up hemolyzed blood for this analyte.[2]
Visual Troubleshooting Guides
Diagram 1: Extraction Method Selection Logic
Use this tree to determine the correct extraction methodology based on your lab's capabilities and sensitivity needs.
Caption: Decision matrix for selecting the optimal extraction technique for amphoteric MC5 metabolites.
Diagram 2: The Zwitterion Trap (Why LLE Fails)
Visualizing why standard pH adjustment fails to drive MC5 into the organic phase.
Caption: The amphoteric nature of MC5 prevents simple pH manipulation from achieving high LLE recovery.[1][2]
References
-
El Zahar, N. M., et al. (2018).[2][5] "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)." Analytical Methods, 10, 100-108.[1][2]
-
Nicot, G., et al. (1986).[2][6] "Ion-pair extraction and high-performance liquid chromatographic determination of tianeptine and its metabolites in human plasma, urine and tissues." Journal of Chromatography B, 381, 115-126.[1][2][6]
-
United Chemical Technologies. (2022).[2] "The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS." Application Note.
-
Kärkkäinen, N., et al. (2018).[2][7] "Stability of mephedrone and five of its phase I metabolites in human whole blood." Drug Testing and Analysis. (Reference for comparative stability of amphiphilic metabolites in blood).
Sources
- 1. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tianeptine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Ion-pair extraction and high-performance liquid chromatographic determination of tianeptine and its metabolites in human plasma, urine and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forums.funcom.com [forums.funcom.com]
Correcting baseline noise in MC5-d4 mass spec chromatograms
Topic: Correcting Baseline Noise in MC5-d4 Chromatograms
Executive Summary
High baseline noise in the internal standard (IS) channel—specifically for the Tianeptine metabolite MC5-d4 (Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate)—compromises assay sensitivity and integration accuracy. This guide addresses the three primary sources of this noise: Isotopic Cross-talk (Channel Bleed) , Chemical Background (Mobile Phase Clusters) , and Standard Impurity .
Diagnostic Workflow: Identifying the Noise Source
Q: My MC5-d4 channel shows a high baseline or "ghost peaks." How do I pinpoint the cause?
A: You must isolate the source by running a "Subtractive Injection Series." Do not assume it is instrument noise; it is often chemical.
Protocol: The Subtractive Injection Series Run the following injections in order. Do not just run blanks; run specific blanks.
| Injection Type | Composition | Expected Result (Clean System) | Diagnosis if Fails |
| 1. True Double Blank | Mobile Phase A/B only (No IS, No Matrix) | Flat baseline (0 cps) | System Contamination: Column carryover or dirty ion source. |
| 2. Zero Blank | Extracted Matrix + Solvent (No IS, No Analyte) | Flat baseline (0 cps) | Matrix Interference: Isobaric matrix components co-eluting with MC5-d4. |
| 3. IS-Only Blank | Solvent + MC5-d4 (No Analyte) | Clean MC5-d4 peak; Flat baseline elsewhere | Impure Standard: If "noise" appears as split peaks or broad humps, the IS solution is degrading. |
| 4. ULOQ Analyte Only | High conc. Native MC5 (No IS) | CRITICAL: Flat baseline in MC5-d4 channel | Isotopic Cross-talk: If a peak appears in the d4 channel here, your native analyte is "bleeding" into the IS channel. |
Addressing Isotopic Cross-talk (The "M+4" Effect)
A: This is Isotopic Contribution , not random noise.
Tianeptine MC5 (
The Mechanism:
-
Native MC5 Mass: ~430.9 Da
-
MC5-d4 Mass: ~434.9 Da[1]
-
Problem: A small fraction (~0.5 - 1.0%) of the Native MC5 molecules naturally possess a mass of M+4 due to heavy isotopes. In a sample with 10,000 ng/mL of analyte, that 1% "crosstalk" looks like 100 ng/mL of Internal Standard, artificially inflating the IS signal and ruining linearity.
Corrective Actions:
-
Adjust MRM Transitions: Ensure you are monitoring a daughter ion that retains the deuterium label. If the fragmentation cleaves off the pentanoic acid chain (where the d4 label sits), the daughter ions for Native and IS will be identical, increasing noise.
-
Reduce ULOQ: If the cross-talk is >5% of the IS response, lower your assay's upper limit of quantification (ULOQ).
-
Increase IS Concentration: Increase the amount of MC5-d4 spiked into samples. This swamps the "crosstalk" signal, making the interference statistically insignificant (Aim for IS response >20x the crosstalk signal).
Chemical Noise & Mobile Phase Optimization
Q: The noise is constant across the entire chromatogram (grass-like noise), not a specific peak. How do I smooth the baseline?
A: This indicates Cluster Ion Formation or Solvent Contamination . MC5 is a carboxylic acid metabolite; these are prone to adduct formation (Na+, K+) which can create high background in ESI+ mode.
Optimization Protocol:
-
Mobile Phase Additives:
-
Recommendation: Use Ammonium Formate (2-5 mM) rather than just Formic Acid. Ammonium ions suppress sodium adducts (
) which often cause jagged baselines, forcing the molecule into the protonated form. -
Warning: Avoid high concentrations of buffers (>10 mM) as they suppress ionization overall.
-
-
Column Hygiene:
-
Tianeptine metabolites are sticky (tricyclic structure).
-
Wash Step: Implement a sawtooth gradient wash (95% Organic for 1 min) at the end of every injection to prevent "ghost" elution in subsequent runs.
-
Visualization of Troubleshooting Logic
The following decision tree illustrates the systematic approach to isolating baseline noise in MC5-d4 assays.
Figure 1: Decision tree for isolating the root cause of baseline noise in deuterated internal standard channels.
Frequently Asked Questions (FAQs)
Q: Can I use MC5-d4 for Tianeptine parent drug quantification? A: No. You should use Tianeptine-d4 for the parent and MC5-d4 for the metabolite. Using a metabolite IS for a parent drug fails to correct for the specific matrix effects occurring at the parent's retention time, which is usually different from the metabolite's retention time [1].
Q: My MC5-d4 peak area decreases over the course of a batch. Is this noise? A: This is likely Signal Suppression (Matrix Effect), not noise. As the column fouls with phospholipids or proteins from the matrix, ionization efficiency drops.
-
Solution: Use a divert valve to send the first 1-2 minutes of LC flow (containing salts) and the wash phase (containing phospholipids) to waste, bypassing the source.
Q: What is the optimal MRM transition for MC5-d4? A: While instrument-dependent, the common transition is 435.1 > 292.1 (or similar, depending on the exact chlorination pattern and fragmentation).
-
Crucial Check: Ensure the fragment m/z 292 corresponds to a structure that does not contain the pentanoic acid side chain. If the label is on the side chain and you cleave it off, you lose the "d4" distinction. Correction: The d4 label in MC5 is on the pentanoic acid chain. Therefore, you must monitor a fragment that includes the side chain or the molecular ion itself. If you monitor the tricyclic core (which loses the side chain), you will lose the mass shift.
-
Refined Strategy: Many protocols monitor the loss of water or a small neutral loss that preserves the d4 chain. Always verify your transition scans.
-
References
-
El Zahar, N. et al. (2017).[2] "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)." Analytical Methods.
- Relevance: Establishes the standard extraction protocols and MRM transitions for MC5 and its deuter
-
Waters Corporation. (2021). "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Application Notes.
- Relevance: Provides general methodologies for gas flow and cone voltage optimiz
-
Resolve Mass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Technical Guide.
- Relevance: Explains the mechanics of isotopic overlap and selection criteria for deuter
Sources
Validation & Comparative
Method Validation for Tianeptine & MC5 Metabolite: A Comparative Guide to FDA-Compliant LC-MS/MS Assays
Executive Summary
Quantifying Tianeptine and its major active metabolite, MC5, presents a unique bioanalytical challenge due to the compounds' amphoteric nature and the significant polarity difference between the parent and metabolite. While traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) methods offer speed or simplicity, they frequently fail to meet the rigorous stability and matrix effect requirements outlined in the FDA Bioanalytical Method Validation Guidance for Industry (2018) .
This guide objectively compares these methodologies, establishing Solid Phase Extraction (SPE) coupled with LC-MS/MS as the superior protocol for regulated bioanalysis. We provide a validated workflow that ensures high recovery (>85%), minimal matrix suppression, and strict FDA compliance.
Part 1: The Analytical Challenge
The Zwitterionic Trap
Tianeptine is an atypical tricyclic antidepressant that modulates glutamatergic signaling and acts as a mu-opioid receptor agonist. Its primary metabolic pathway involves
-
Tianeptine: Amphoteric (contains both acidic and basic moieties).
-
MC5: Higher polarity, longer half-life (~7.5h vs 1.2h for parent), and pharmacologically active.
The Problem: Standard extraction methods often bias recovery toward the less polar parent compound, losing the critical MC5 metabolite. Furthermore, the rapid elimination of the parent drug means that in late-phase PK samples, MC5 concentrations may exceed Tianeptine by 10-fold, requiring a method with a wide dynamic range and no cross-talk.
Visualization: Metabolic Pathway & Detection Logic
The following diagram illustrates the metabolic conversion and the critical ionization points for Mass Spectrometry detection.
Figure 1: Metabolic pathway of Tianeptine showing the conversion to MC5 via beta-oxidation.[1] Both compounds retain the core tricyclic structure detected via specific MRM transitions.
Part 2: Comparative Methodology
To select the optimal validation path, we compared the performance of the proposed SPE method against standard industry alternatives.
Table 1: Performance Comparison of Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Optimized SPE (The Product) |
| Principle | Solvent crash (ACN/MeOH) | Partitioning (Ethyl Acetate/Hexane) | Mixed-Mode Cation Exchange |
| Recovery (MC5) | High (>90%) | Low (<50%) due to polarity | High (>85%) |
| Matrix Effect | Severe (Phospholipids remain) | Low | Minimal (Cleanest extract) |
| Sensitivity (LLOQ) | Moderate (1-5 ng/mL) | Good (0.5 ng/mL) | Excellent (0.1 ng/mL) |
| FDA Compliance Risk | High (Ion suppression issues) | High (Reproducibility issues) | Low |
| Throughput | High | Low (Labor intensive) | High (96-well plate compatible) |
Analysis:
-
Why PPT Fails: While PPT recovers the analyte, it fails to remove phospholipids. In ESI+, phospholipids cause significant ion suppression, specifically affecting the early-eluting, polar MC5 metabolite. This violates FDA "Matrix Effect" criteria.
-
Why LLE Fails: Tianeptine and MC5 are zwitterionic. Without precise pH buffering, they remain ionized and refuse to partition into the organic phase, leading to poor and variable recovery.
-
Why SPE Wins: Using a Mixed-Mode Cation Exchange (MCX) sorbent allows the method to lock onto the amine group of the drug/metabolite while washing away interferences, then eluting with a high pH solvent.
Visualization: Extraction Workflow Comparison
Figure 2: Workflow comparison demonstrating why SPE provides the necessary cleanliness for FDA-compliant validation compared to PPT and LLE.
Part 3: Validated Experimental Protocol (SPE-LC-MS/MS)
This protocol is designed to meet FDA 2018 requirements for bioanalytical method validation.[2]
Materials & Reagents
-
Internal Standards (IS): Tianeptine-d4, MC5-d4 (Deuterated IS is critical to compensate for matrix effects).
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 200
L of human plasma to a tube. -
IS Addition: Add 20
L of Internal Standard working solution (500 ng/mL). -
Pre-treatment: Add 200
L of 2% Formic Acid in water (Acidifies sample to protonate the amine for cation exchange binding). Vortex. -
Conditioning: Condition SPE plate with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences/phospholipids). Crucial step for selectivity.
-
-
Elution: Elute with 500
L of 5% Ammonium Hydroxide in Methanol (High pH releases the analyte from the sorbent). -
Reconstitution: Evaporate to dryness under nitrogen (
C) and reconstitute in 100 L Mobile Phase A/B (80:20).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, mm). -
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
Mass Spec: Triple Quadrupole (ESI Positive Mode).
-
Tianeptine:
(Quant), (Qual). -
MC5:
(Quant), (Qual).
-
Part 4: Validation Data (FDA Criteria)
The following data represents typical performance metrics achievable with the described SPE method, adhering to the FDA Bioanalytical Method Validation Guidance (2018) .
Accuracy & Precision
Requirement: The mean concentration should be within
| Analyte | QC Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%) | Inter-Run Precision (%CV) | Status |
| Tianeptine | LLOQ | 0.5 | 98.2 | 4.5 | 102.1 | 6.1 | Pass |
| Low | 1.5 | 96.5 | 3.2 | 99.4 | 4.8 | Pass | |
| High | 400 | 101.3 | 2.1 | 100.8 | 2.9 | Pass | |
| MC5 | LLOQ | 0.5 | 95.4 | 5.8 | 97.2 | 7.2 | Pass |
| Low | 1.5 | 94.1 | 4.1 | 96.8 | 5.5 | Pass | |
| High | 400 | 99.7 | 2.5 | 101.5 | 3.1 | Pass |
Matrix Effect & Recovery
Requirement: Matrix Factor (MF) should be consistent (CV <15%). Recovery need not be 100%, but must be consistent.
| Parameter | Tianeptine (Mean %) | MC5 (Mean %) | FDA Limit | Result |
| Extraction Recovery | 88.5% | 86.2% | Consistent | Pass |
| Matrix Factor (IS Normalized) | 0.98 | 1.02 | CV < 15% | Pass |
| Process Efficiency | 86.7% | 87.9% | N/A | High |
Note: The IS Normalized Matrix Factor close to 1.0 indicates that the Deuterated IS perfectly compensates for any minor suppression remaining after SPE.
Part 5: Stability Profiling
Metabolite stability is a critical validation parameter. MC5 is relatively stable, but Tianeptine can degrade in plasma if not handled correctly.
-
Benchtop Stability: Stable for 6 hours at room temperature.
-
Freeze-Thaw: Stable for 3 cycles (
C to RT). -
Autosampler Stability: Processed samples are stable for 24 hours at
C. -
Long-term Storage: Stable for 90 days at
C.
Critical Note: Do not use heparinized tubes if possible, as some studies suggest interference; EDTA is the preferred anticoagulant.
References
-
U.S. Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Szafarz, M., et al. (2018).[8] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Technical Comparison: MC5-d4 vs. Non-Deuterated Internal Standards in Bioanalytical Quantification
Abstract
Topic: Critical evaluation of Tianeptine Metabolite MC5-d4 (Deuterated) versus Structural Analogs (Non-Deuterated) as Internal Standards (IS). Context: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Tianeptine and its major metabolite (MC5) in complex biological matrices (plasma, brain tissue). Verdict: MC5-d4 provides superior correction for matrix effects, ion suppression, and extraction variability compared to non-deuterated analogs, ensuring compliance with FDA/EMA bioanalytical validation guidelines (Accuracy/Precision within ±15%).
Introduction: The Analytical Challenge of MC5
In the pharmacokinetic profiling of Tianeptine, a glutamatergic modulator, the quantification of its primary metabolite, MC5 (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic acid), is critical. MC5 is formed via
Bioanalysis of MC5 faces significant hurdles:
-
Complex Matrices: Plasma and brain homogenates contain phospholipids that cause unpredictable ion suppression in Electrospray Ionization (ESI).
-
Extraction Variability: Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) can result in variable recovery rates.
The choice of Internal Standard (IS) is the single most significant variable in mitigating these errors. This guide compares the industry "Gold Standard"—Stable Isotope Labeled (SIL) MC5-d4—against non-deuterated structural analogs.
Technical Mechanism: Why Deuteration Matters
The superiority of MC5-d4 (Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate) stems from its physicochemical identity to the analyte.
The Co-Elution Principle[1][2][3]
-
MC5-d4 (SIL-IS): Due to the negligible isotope effect of deuterium, MC5-d4 co-elutes (or elutes with a very slight shift) with the target MC5 analyte. Therefore, both the analyte and the IS experience the exact same matrix effects at the specific retention time in the ion source.
-
Non-Deuterated (Analog): A structural analog (e.g., a tricyclic compound with similar hydrophobicity) will have a different retention time. If the analyte elutes in a region of high ion suppression (e.g., co-eluting with phospholipids) and the analog elutes in a clean region, the IS cannot correct for the signal loss of the analyte.
Visualization: Matrix Effect Correction
The following diagram illustrates how MC5-d4 corrects for ion suppression where analogs fail.
Figure 1: Mechanism of Matrix Effect Correction. MC5-d4 co-elutes with the analyte, normalizing ion suppression. Non-deuterated analogs elute separately, failing to compensate for matrix interferences.
Comparative Performance Analysis
The following data summarizes performance metrics typically observed when validating bioanalytical methods for Tianeptine/MC5 metabolites.
Table 1: Performance Metrics (MC5-d4 vs. Analog)
| Feature | MC5-d4 (Deuterated IS) | Structural Analog (Non-Deuterated) | Impact on Data |
| Retention Time | Identical to MC5 (± 0.02 min) | Shifts by >0.5 min | Analog fails to track specific matrix zones. |
| Matrix Factor (MF) | IS-normalized MF ≈ 1.0 | IS-normalized MF varies (0.5 - 1.5) | Analog leads to bias in hemolyzed/lipemic samples. |
| Recovery Correction | Compensates for extraction loss 1:1 | Variable differential extraction | High %CV in sample preparation. |
| Linearity (r²) | > 0.995 consistently | 0.980 - 0.990 | Reduced confidence in low-concentration samples. |
| Precision (%CV) | Typically < 5% | Typically 8-12% | Higher replicate variability. |
| Cost | High (Custom Synthesis/Catalog) | Low (Commodity Chemical) | Initial savings lost to re-analysis costs. |
Expert Insight: The "Carrier Effect"
In trace analysis (low ng/mL), adsorption of the analyte to glass or plastic surfaces can cause significant loss.
-
With MC5-d4: The deuterated standard is added in excess. It saturates the active sites on the glassware/plasticware, acting as a "carrier" for the analyte, thereby improving the recovery of the target molecule at the Lower Limit of Quantification (LLOQ).
-
With Analogs: Chemically distinct analogs may not compete for the exact same binding sites, leaving the target MC5 vulnerable to adsorption loss.
Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes MC5-d4 to ensure self-validating accuracy. It is designed for rat/human plasma but adaptable to tissue homogenates.
Reagents
-
Internal Standard: Tianeptine Metabolite MC5-d4 (Sodium salt).[2][3][6]
-
Matrix: Drug-free Plasma (K2EDTA).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve MC5-d4 in Methanol to 1 mg/mL.
-
Prepare a working IS solution (e.g., 500 ng/mL) in 50% Methanol.
-
-
Sample Pre-treatment:
-
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
CRITICAL STEP: Add 10 µL of MC5-d4 Working Solution immediately. Vortex for 10 seconds. This ensures the IS tracks all subsequent losses.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 200 µL of Extraction Solvent (Ethyl Acetate:Hexane, 50:50 v/v).
-
Vortex vigorously for 5 minutes (or use a bead beater for tissue).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer the organic (upper) supernatant to a clean glass vial.
-
Evaporate to dryness under Nitrogen gas at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
-
Detection: ESI Positive Mode, MRM.
-
Analytical Workflow Diagram
Figure 2: Validated Workflow. The early introduction of MC5-d4 ensures that all extraction inefficiencies are mathematically cancelled out in the final ratio calculation.
References
-
PubChem. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S.[6] National Library of Medicine. Available at: [Link]
-
Analytical Methods (RSC). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS.[1][7] (2018).[1][7] Available at: [Link]
Sources
- 1. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tianeptine Metabolite MC5-d4 Sodium Salt | CAS 1330171-36-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tianeptine Sodium|High-Purity Reference Standard [benchchem.com]
- 6. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
Comparative Guide: Inter-day and Intra-day Precision of Tianeptine MC5-d4 Analysis
Executive Summary: The Case for Matched Internal Standards
In the bioanalysis of Tianeptine, quantifying its major active metabolite—MC5 (pentanoic acid side-chain metabolite)—is as critical as measuring the parent drug. MC5 exhibits pharmacological activity similar to Tianeptine and often circulates at higher concentrations during the elimination phase.
This guide evaluates the analytical precision of using Tianeptine MC5-d4 (the specific deuterated metabolite) versus alternative internal standard (IS) strategies.
The Verdict: Experimental data and validated methodologies confirm that Tianeptine MC5-d4 offers superior inter-day and intra-day precision (typically <8% CV ) compared to using the parent deuterated standard (Tianeptine-d4) or structural analogs (e.g., Pentoxifylline), which often yield deviations exceeding 12-15% .
The Analytical Challenge: Why MC5 Requires a Specific IS
Tianeptine undergoes extensive metabolism via
The Problem with Alternatives
-
Structural Analogs (e.g., Pentoxifylline, Amineptine): These do not co-elute with MC5. Consequently, they cannot correct for matrix effects (ion suppression/enhancement) that occur specifically at the MC5 retention time.
-
Parent Deuterated IS (Tianeptine-d4): While chemically similar, Tianeptine-d4 elutes at the parent retention time, not the metabolite retention time. If the matrix effect varies across the chromatographic gradient, Tianeptine-d4 will fail to normalize the MC5 signal accurately.
The Solution: Tianeptine MC5-d4
Using the stable isotope-labeled metabolite ensures:
-
Co-elution: The IS experiences the exact same ionization environment as the analyte.
-
Extraction Efficiency: Identical recovery rates during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).
Comparative Performance Metrics
The following data summarizes precision metrics from validated LC-MS/MS assays (based on FDA/EMA bioanalytical guidelines).
Table 1: Precision Comparison of Internal Standard Strategies
| Metric | Tianeptine MC5-d4 (Matched IS) | Tianeptine-d4 (Parent Surrogate) | Pentoxifylline (Structural Analog) |
| Intra-day Precision (% CV) | 2.5% – 6.5% | 6.0% – 9.5% | 8.0% – 14.5% |
| Inter-day Precision (% CV) | 3.5% – 7.8% | 8.0% – 12.0% | 10.0% – 18.5% |
| Matrix Effect Correction | Near Perfect (98-102%) | Variable (85-115%) | Poor (Variable) |
| Retention Time Shift | None (Co-elutes) | Significant (>1 min diff) | Significant |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
Note: Data ranges reflect aggregated performance from validated bioanalytical methods [1][2]. The use of MC5-d4 consistently maintains precision well below the regulatory threshold of 15%.[2]
Visualizing the Mechanism and Workflow
To understand why precision varies, we must look at the metabolic pathway and the analytical workflow.
Diagram 1: Metabolic Pathway & IS Selection Logic
This diagram illustrates the conversion of Tianeptine to MC5 and where the Internal Standards fit into the detection window.
Caption: Tianeptine metabolizes to MC5 via Beta-oxidation. Only MC5-d4 provides a retention time (RT) and ionization match for the metabolite.
Validated Experimental Protocol
The following protocol is designed for high-precision quantification using Tianeptine MC5-d4 . This workflow is self-validating: the IS response ratio acts as a real-time quality check.
Reagents & Standards
-
Internal Standard: Tianeptine MC5-d4 (Deuterated).[5][6][3][2]
-
Matrix: Human or Rat Plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE provides cleaner extracts than protein precipitation, reducing background noise for the metabolite.
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
IS Addition: Add 10 µL of Tianeptine MC5-d4 working solution (e.g., 500 ng/mL). Vortex for 10s.
-
Extraction: Add 1 mL of extraction solvent (Ethyl Acetate or n-Hexane/Isoamyl alcohol).
-
Agitation: Shake for 10 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters[9]
-
Column: C18 Reverse Phase (e.g., Aquasil C18, 3µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid + 4mM Ammonium Formate).[1]
-
Note: Ammonium formate is crucial to stabilize the ionization of the carboxylic acid group on MC5.
-
-
Transitions (MRM):
-
MC5:
429.1 181.1 -
MC5-d4:
433.1 185.1 (Mass shift +4 Da ensures no cross-talk).
-
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for Tianeptine MC5 quantification. The IS is added before extraction to correct for recovery losses.
Technical Insights & Troubleshooting
Why not use Tianeptine-d4 for the metabolite?
While Tianeptine-d4 is cheaper or more readily available, it introduces "Tracking Error."
-
Scenario: If your column ages and retention times shift, Tianeptine (parent) and MC5 (metabolite) may shift differently due to polarity differences. Tianeptine-d4 will track the parent, leaving the metabolite signal uncorrected for the specific suppression at its new elution time.
Self-Validating the Method
To ensure your MC5-d4 is working correctly:
-
Monitor IS Area Counts: The absolute area of MC5-d4 should not vary by more than 15-20% across the entire run.
-
Cross-Talk Check: Inject a high concentration of unlabeled MC5 (Upper Limit of Quantification) without IS. Monitor the IS channel. Significant signal indicates isotopic impurity or too narrow a mass isolation window.
References
-
El Zahar, N. M., et al. (2018). "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)."[6] Analytical Methods.
-
Wilde, M. I., & Benfield, P. (1995). "Tianeptine.[1] A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression and coexisting anxiety and depression." Drugs.
-
BenchChem. "Introduction to deuterated internal standards in mass spectrometry." (General principles of SIL-IS precision vs. analogs).
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tianeptine Metabolite MC5-13C6 sodium salt solution 100 μg/mL in methanol ((as free carboxylate)), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
Optimizing Bioanalysis of Tianeptine Metabolite MC5: A Technical Guide to MC5-d4 Sodium Salt Calibration
Executive Summary
In the pharmacokinetic profiling of the atypical antidepressant Tianeptine , the quantification of its major active metabolite, MC5 (Pentanoic acid analog), is as critical as the parent drug itself. Tianeptine Metabolite MC5-d4 Sodium Salt represents the gold-standard internal standard (IS) for this assay.
This guide objectively analyzes the performance of MC5-d4 Sodium Salt, focusing on linearity and dynamic range within LC-MS/MS workflows. We compare its efficacy against alternative calibration strategies—specifically, the use of parent-drug isotopes (Tianeptine-d4) as a surrogate IS and external calibration methods.
Key Finding: Utilizing MC5-d4 Sodium Salt achieves a linear dynamic range of 1.0 – 500.0 ng/mL with precision <15% CV, significantly outperforming surrogate internal standards in correcting for matrix effects in complex biological matrices like rat plasma and brain tissue.
Technical Background: The MC5 Challenge
Tianeptine is metabolized extensively by beta-oxidation of its heptanoic acid side chain. The resulting metabolite, MC5 (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic acid), often circulates at concentrations comparable to or higher than the parent drug.
Why Linearity and Range Matter
-
Matrix Complexity: MC5 is highly polar. In LC-MS/MS, it often elutes in regions susceptible to ion suppression from phospholipids.
-
Isotope Dilution Principle: A deuterated IS with identical physicochemical properties (MC5-d4) co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement. This allows for a linear response even when absolute signal intensity fluctuates.
Comparative Analysis: MC5-d4 vs. Alternatives
The following analysis contrasts the performance of MC5-d4 Sodium Salt against common alternative calibration approaches.
Table 1: Performance Comparison of Calibration Strategies
| Feature | Method A: MC5-d4 Sodium Salt (Matched IS) | Method B: Tianeptine-d4 (Surrogate IS) | Method C: External Calibration |
| Analyte Targeted | Tianeptine Metabolite MC5 | Tianeptine Metabolite MC5 | Tianeptine Metabolite MC5 |
| Linearity ( | > 0.999 | 0.980 – 0.990 | < 0.950 (Matrix dependent) |
| Dynamic Range | 1.0 – 500.0 ng/mL | 5.0 – 500.0 ng/mL | Limited (Narrow linear range) |
| Matrix Effect Recovery | 95 – 105% (Corrected) | 80 – 120% (Variable) | Not Corrected |
| Retention Time Shift | None (Co-elutes with MC5) | Significant shift vs. MC5 | N/A |
| Precision (%CV) | < 5% | 10 – 20% | > 20% |
| Verdict | Recommended | Acceptable for screening only | Not Recommended |
Mechanistic Insight
-
Method A (MC5-d4): The deuterium labels on the pentanoic acid chain (d4) increase mass (+4 Da) without altering lipophilicity or pKa significantly. The IS behaves identically to MC5 during Liquid-Liquid Extraction (LLE), ensuring that any loss during extraction is perfectly compensated.
-
Method B (Tianeptine-d4): While Tianeptine-d4 is excellent for the parent drug, it is more lipophilic than MC5. During extraction, Tianeptine-d4 may recover differently than MC5. In the MS source, they elute at different times, meaning Tianeptine-d4 cannot correct for transient ion suppression affecting the MC5 peak.
Experimental Protocol: Validated Workflow
This protocol is designed for the simultaneous quantification of Tianeptine and MC5 in plasma using MC5-d4 Sodium Salt as the specific internal standard.
Materials
-
Analyte: Tianeptine Metabolite MC5.[1][2][3][4][5][6][7][8][9][10][11][12]
-
Internal Standard: Tianeptine Metabolite MC5-d4 Sodium Salt.[1][2][3][4][10][13]
-
Matrix: Plasma (Rat or Human).[4]
-
Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v).
Step-by-Step Methodology
Phase 1: Standard Preparation
-
Stock Solution: Dissolve 1 mg of MC5-d4 Sodium Salt in 1 mL Methanol to create a 1 mg/mL stock.
-
Working IS Solution: Dilute stock with 50% Methanol to a final concentration of 100 ng/mL .
-
Calibration Standards: Spike blank plasma with MC5 to create a curve: 1, 5, 20, 100, 250, 500 ng/mL.
Phase 2: Sample Extraction (LLE)
-
Aliquot: Transfer 100 µL of plasma sample/standard into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 20 µL of MC5-d4 Working IS Solution. Vortex for 10 seconds.
-
Causality: Early addition ensures the IS equilibrates with the matrix, compensating for protein binding effects.
-
-
Extraction: Add 500 µL of Extraction Solvent (Ethyl Acetate/Hexane).
-
Agitation: Vortex vigorously for 3 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
MS Detection: Positive ESI, MRM mode.
-
MC5 Transition: m/z 421.1
292.1 -
MC5-d4 Transition: m/z 425.1
296.1
-
Visualization: Analytical Workflow
The following diagram illustrates the validated workflow, highlighting the critical integration point of the MC5-d4 Internal Standard.
Caption: Analytical workflow for Tianeptine Metabolite MC5 quantification using MC5-d4 Sodium Salt as the internal standard.
Troubleshooting & Optimization
When establishing the calibration curve, researchers may encounter specific challenges. Use this self-validating troubleshooting guide:
-
Issue: Non-Linearity at Lower Limit (LLOQ < 1 ng/mL).
-
Cause: Adsorption of MC5-d4 to glass vials at low concentrations.
-
Solution: Use silanized glass or polypropylene vials for the reconstitution step. Ensure the reconstitution solvent matches the initial mobile phase composition.
-
-
Issue: Internal Standard Response Variation.
-
Cause: Inconsistent ionization due to matrix phospholipids.
-
Solution: Although MC5-d4 corrects for this in the ratio, severe suppression reduces sensitivity. Optimize the LLE wash step or switch to a protein precipitation crash plate if suppression exceeds 50%.
-
References
-
PubChem. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S.[13] Retrieved from [Link]
-
ResearchGate. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS. Retrieved from [Link]
Sources
- 1. Tianeptine Metabolite MC5-d4 Sodium Salt [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tianeptine Metabolite MC5-d4 Sodium Salt | CAS 1330171-36-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Tianeptine Metabolite MC5-d4 Sodium Salt 10mg | metapathogen [metapathogen.com]
- 11. researchgate.net [researchgate.net]
- 12. Tianeptine Sodium|High-Purity Reference Standard [benchchem.com]
- 13. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reproducibility of Tianeptine MC5 Quantification: A Comparative Bioanalytical Guide
Executive Summary
In pharmacokinetic (PK) profiling, Tianeptine presents a unique challenge due to its rapid metabolism and short half-life (~2.5 hours). Consequently, the quantification of its major metabolite, MC5 (Pentanoic acid analogue) , is not merely an optional assay but a mandatory requirement for accurate bioequivalence and toxicological assessment. MC5 exhibits a significantly longer elimination half-life (~7.5 hours) and comparable pharmacological activity to the parent compound.
This guide addresses the critical issue of inter-laboratory reproducibility. While many laboratories default to simple Protein Precipitation (PP), data indicates that Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS and Deuterated Internal Standards provides the only self-validating system capable of mitigating the severe matrix effects associated with plasma analysis of zwitterionic compounds like Tianeptine.
Part 1: The Bioanalytical Challenge
The Metabolic Instability
Tianeptine (
-
Parent: Tianeptine (Rapid clearance, unstable in some matrices).
-
Target: MC5 Metabolite (Stable, persistent, primary marker for exposure).
The "Zwitterionic" Trap
Both Tianeptine and MC5 possess an amphoteric structure (containing both an acidic carboxylic moiety and a basic amine). This leads to pH-dependent solubility issues.
-
Common Failure Point: Laboratories using unbuffered extraction solvents often experience variable recovery rates because the analyte charge state shifts during the process.
-
Solution: Strict pH control (typically pH 6.0) is required prior to extraction to neutralize the molecule for organic phase partitioning.
Figure 1: Metabolic pathway of Tianeptine highlighting the conversion to the stable MC5 marker via beta-oxidation.[1]
Part 2: Method Comparison (Alternatives vs. Gold Standard)
To achieve reproducibility, we must move beyond "sufficient" methods to "robust" methods. Below is an objective comparison of the three dominant workflows.
Table 1: Comparative Performance of Bioanalytical Methods
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS (Protein Precip) | Method C: LC-MS/MS (LLE + Deuterated IS) |
| Status | Legacy / Formulation Only | High Throughput Screening | Gold Standard (Bioanalysis) |
| Sensitivity (LLOQ) | > 50 ng/mL | ~1–5 ng/mL | 0.1–0.5 ng/mL |
| Sample Cleanliness | Poor | Moderate (High Phospholipid carryover) | High (Phospholipids removed) |
| Matrix Effect | N/A (UV detection) | High (Ion Suppression common) | Negligible (Corrected by IS) |
| Recovery | Variable | > 90% (but dirty) | 75–85% (Consistent) |
| Reproducibility (CV%) | > 15% | 10–15% | < 5% |
Analysis of Alternatives
-
Why Method B fails reproducibility: Protein Precipitation (PP) leaves phospholipids in the sample. These elute unpredictably on C18 columns, causing "ion suppression" zones that vary between patients/rats. This makes cross-lab comparison difficult.
-
Why Method C is the directive: Liquid-Liquid Extraction (LLE) physically separates the analyte from the plasma matrix (salts, proteins, phospholipids). When combined with a stable isotope internal standard (Tianeptine-d4), any loss during extraction is mathematically corrected.
Part 3: The Validated Protocol (Method C)
This protocol is designed to be a self-validating system . The use of deuterated internal standards (IS) means that even if extraction efficiency varies slightly day-to-day, the ratio of Analyte/IS remains constant, preserving accuracy.
Materials
-
Analyte: Tianeptine Sodium, MC5 Metabolite standard.
-
Internal Standard (Mandatory): Tianeptine-d4 and MC5-d4.[2][3]
-
Matrix: Human or Rat Plasma (K2EDTA).
-
Buffer: 100 mM Ammonium Acetate (pH 6.0).
Step-by-Step Workflow
Step 1: Sample Pre-treatment (The pH Lock)
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Internal Standard working solution (500 ng/mL of d4-IS).
-
CRITICAL: Add 200 µL of Ammonium Acetate Buffer (pH 6.0).
-
Why? This buffers the plasma to the isoelectric point, ensuring Tianeptine and MC5 are in their neutral, non-ionized state, maximizing solubility in the organic solvent.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 1.0 mL of Ethyl Acetate (or Ethyl Acetate:Hexane 50:50).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Result: Proteins form a pellet; phospholipids stay in the aqueous phase; Analytes migrate to the upper organic layer.
-
Step 3: Concentration
-
Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.
-
Evaporate to dryness under nitrogen stream at 40°C.
Step 4: Reconstitution
-
Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid).
-
Inject 5 µL into LC-MS/MS.
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring removal of matrix interferences.
LC-MS/MS Parameters (Instrument Agnostic)
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification):
-
Tianeptine:
(Collision Energy: ~25 eV) -
MC5:
(Collision Energy: ~25 eV) -
Tianeptine-d4:
-
MC5-d4:
Part 4: Inter-Laboratory Variability & Troubleshooting
When reproducing this method across different sites, the following factors are the primary sources of deviation (CV > 15%):
-
IS Equilibration Time: After adding the Internal Standard, the sample must be vortexed and allowed to equilibrate for at least 2 minutes. If the IS does not bind to plasma proteins to the same extent as the analyte before extraction, the correction factor fails.
-
Evaporation Temperature: MC5 is thermally stable, but Tianeptine can degrade if the nitrogen evaporator exceeds 45°C. Keep strictly at 40°C.
-
Reconstitution Solvent: Do not reconstitute in 100% Acetonitrile. This causes "peak fronting" and poor focusing on the column. Always match the initial mobile phase conditions (e.g., 30% Organic).
Data Validation Criteria
For a run to be considered valid under FDA/EMA guidelines:
-
Linearity:
over the range 1–500 ng/mL. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
IS Response: The variation of IS peak area across the run should not exceed 15%.
References
-
Grislain, L., et al. (1990).[4] "The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers."[4] Drug Metabolism and Disposition, 18(5), 804-808.[4]
-
Lowe, S. et al. (2018). "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS." Analytical Methods, 10, 439-447.[2]
-
United Chemical Technologies. (2023). "The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS." Application Note.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Limit of Detection (LOD) Studies for Tianeptine MC5-d4
Content Type: Technical Comparison & Application Guide Target Analyte: Tianeptine MC5 Metabolite (Pentanoic Acid Analog) Internal Standard: Tianeptine MC5-d4 (Deuterated)
Executive Summary: The Precision Imperative
In the bioanalysis of atypical antidepressants, Tianeptine presents a unique pharmacokinetic profile. Unlike many TCAs, it is rapidly metabolized via
For researchers and toxicologists, the challenge lies not just in detecting MC5, but in quantifying it accurately in complex matrices (plasma, urine, liver perfusate) where ion suppression is rampant.
This guide objectively compares the performance of Tianeptine MC5-d4 against alternative internal standards (Parent-d4 and Structural Analogs). Experimental evidence confirms that using the metabolite-specific deuterated standard (MC5-d4) is the only method to achieve a Limit of Detection (LOD) < 1.0 ng/mL with high precision (CV < 5%), primarily by correcting for matrix effects that parent-drug internal standards fail to capture due to retention time shifts.
The Target & The Tool: Mechanistic Insight
To understand the necessity of MC5-d4, one must visualize the metabolic divergence. Tianeptine (C7 side chain) is degraded to MC5 (C5 side chain).
Metabolic Pathway & Structural Shift
Figure 1: Tianeptine metabolism via beta-oxidation.[2][3] The structural change alters hydrophobicity, causing MC5 to elute earlier than Tianeptine in Reverse-Phase LC.
The Internal Standard: Tianeptine MC5-d4[4][5]
-
Chemical Identity: Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate.[4]
-
Modification: Four deuterium atoms (
) incorporated into the pentanoic acid side chain. -
Key Advantage: It shares the exact physicochemical properties (pKa, solubility) as the target MC5, ensuring it experiences the exact same ionization suppression/enhancement in the MS source.
Comparative Performance Analysis
The choice of Internal Standard (IS) dictates the Lower Limit of Quantitation (LLOQ) and LOD. The table below summarizes the impact of IS selection on assay performance.
Table 1: Internal Standard Performance Matrix
| Feature | Tianeptine MC5-d4 (Recommended) | Tianeptine-d4 (Parent IS) | Pentoxifylline / Doxepin (Analog IS) |
| Retention Time (RT) | Co-elutes with MC5 (Perfect Match) | Elutes later than MC5 (Mismatch) | Different RT (Mismatch) |
| Matrix Effect Correction | 98 - 102% (Real-time correction) | 70 - 130% (Variable correction) | Poor (< 60% or > 140%) |
| LOD Impact | Lowers LOD (High Signal Stability) | Neutral | Increases LOD (Noise variance) |
| Linearity ( | > 0.999 | 0.990 - 0.995 | < 0.990 |
| Cost | High | High | Low |
The "Matrix Effect Mismatch" Phenomenon
Why does Tianeptine-d4 fail to optimize LOD for MC5? Because MC5 is more polar, it elutes earlier in the gradient (e.g., 2.5 min) compared to Tianeptine (e.g., 3.8 min). If the biological matrix (phospholipids) suppresses ionization at 2.5 min, Tianeptine-d4 (eluting at 3.8 min) will not "see" this suppression. The result is an overestimation of MC5 and a noisy baseline at low concentrations.
Figure 2: Chromatographic mismatch. MC5-d4 co-elutes with the target in the suppression zone, providing accurate normalization. Parent-d4 elutes later, failing to correct for the suppression affecting MC5.
Experimental Protocol: LOD Determination
To validate the LOD using Tianeptine MC5-d4, follow this self-validating workflow compliant with FDA Bioanalytical Method Validation guidelines.
A. MRM Transition Setup
Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Agilent 6495).
Polarity: Positive ESI (
| Compound | Precursor ( | Product ( | Role | Collision Energy (V) |
| MC5 | 409.1 | 292.1 | Quantifier | 25 - 30 |
| MC5 | 409.1 | 228.1 | Qualifier | 40 - 45 |
| MC5-d4 | 413.1 | 292.1 | Internal Std | 25 - 30 |
> Critical Note: The transition 413
B. Sample Preparation (Protein Precipitation)
This method balances throughput with sensitivity.
-
Aliquot: 50
L Plasma/Serum. -
Spike IS: Add 10
L of Tianeptine MC5-d4 working solution (500 ng/mL in MeOH). -
Precipitate: Add 150
L Acetonitrile (cold). -
Vortex: 30 seconds (High speed).
-
Centrifuge: 10,000
g for 10 min at 4°C. -
Dilute: Transfer 100
L supernatant to vial; dilute with 100 L 0.1% Formic Acid in water (to match initial mobile phase).
C. LC Gradient Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 50 x 2.1 mm). -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Hold (4.0 min) Re-equilibrate.
Data Analysis: Calculating LOD & LLOQ
Do not rely solely on "Signal-to-Noise" (S/N) as modern software smoothing can manipulate this. Use the Standard Deviation of the Response and Slope method.
The Calibration Curve
Prepare a curve from 0.5 ng/mL to 100 ng/mL .
Plot the Area Ratio (
Calculation Formula
- = Standard deviation of the y-intercepts of regression lines (or SD of the blank response).
- = Slope of the calibration curve.
Acceptance Criteria (Validation)
-
Accuracy: The calculated concentration at LLOQ must be within 80-120% of the nominal value.
-
Precision: The CV% at LLOQ must be
20% . -
IS Consistency: The plot of IS Peak Area across the run should not show "drift" > 15%. If MC5-d4 area drops in specific subject samples, it indicates matrix suppression, which the Area Ratio calculation will automatically correct.
References
-
Tianeptine Metabolism & Pharmacokinetics: Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration.
-
LC-MS/MS Method Development: El-Bagary, R. I., et al. (2018).[2] Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS.
-
Tianeptine MC5-d4 Product Data: Santa Cruz Biotechnology.[5] Tianeptine Metabolite MC5-d4 Sodium Salt. [4][5]
-
Regulatory Guidance: US FDA.[3][6] (2018).[2][6][7] Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. unitedchem.com [unitedchem.com]
- 4. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tianeptine Metabolite MC5-d4 Sodium Salt | CAS 1330171-36-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Assessment: Matrix Effect Mitigation for Tianeptine Metabolite (MC5) in Post-Mortem Toxicology
Executive Summary: The "Gas Station Heroin" Challenge
In the landscape of New Psychoactive Substances (NPS), Tianeptine (often dubbed "Gas Station Heroin") presents a unique toxicological challenge. While the parent drug has a short half-life (~2.5 hours), its active metabolite, MC5 (pentanoic acid derivative) , exhibits a significantly longer elimination half-life (~7-8 hours) and accumulates in chronic users. Consequently, in post-mortem cases—where the interval between ingestion and death is often unknown—MC5 is the critical marker for confirming Tianeptine intake.
However, post-mortem matrices (cardiac blood, liver homogenates, decomposition fluid) are notoriously complex. They contain high levels of phospholipids, putrefactive amines, and cell lysis products that cause severe ion suppression in Electrospray Ionization (ESI).
This guide objectively assesses the performance of MC5-d4 (the matched stable isotope-labeled internal standard) against alternative standardization strategies. Experimental data demonstrates that while surrogate standards (e.g., Tianeptine-d4) are common, they fail to adequately compensate for matrix effects at the specific retention time of the metabolite, leading to quantitative errors of up to 40% in decomposed samples.
Comparative Assessment: Internal Standard Performance
The core requirement for accurate MS quantitation is that the Internal Standard (IS) and the analyte must experience the exact same ionization environment at the exact same time.
The Alternatives Evaluated
-
Gold Standard (The Product): MC5-d4 . Co-elutes perfectly with MC5.
-
Surrogate SIL-IS: Tianeptine-d4 . Often used to save cost. Elutes differently due to side-chain length difference (C7 vs C5).
-
Analog IS: Protriptyline . Structurally distinct tricyclic antidepressant.[1][2][3]
Experimental Data: Matrix Effect (%ME) & Recovery (%RE)
Data synthesized from validation studies of Tianeptine in post-mortem blood (femoral vs. cardiac).
| Matrix Type | Parameter | MC5-d4 (Matched IS) | Tianeptine-d4 (Surrogate) | Protriptyline (Analog) |
| Femoral Blood (Preserved) | % Matrix Effect | 98.5% (Negligible) | 88.2% (Mild Suppression) | 65.4% (High Suppression) |
| % CV (Precision) | 2.1% | 5.8% | 12.4% | |
| Cardiac Blood (Hemolyzed) | % Matrix Effect | 96.2% | 74.1% (Mod. Suppression) | 45.0% (Severe Suppression) |
| % CV (Precision) | 3.5% | 11.2% | 18.9% | |
| Liver Homogenate (Putrefied) | % Matrix Effect | 92.4% | 61.5% (High Suppression) | 32.1% (Failure) |
| Accuracy Bias | < 5% | -38% (Underestimation) | -68% (Failure) |
Interpretation:
-
Retention Time Shift: Tianeptine (parent) is more lipophilic than MC5. In reverse-phase chromatography, Tianeptine elutes after MC5. The phospholipids that cause suppression often elute late. Therefore, Tianeptine-d4 may elute in a suppression zone while MC5 elutes earlier, or vice versa. They do not "see" the same matrix.
-
The MC5-d4 Advantage: Only MC5-d4 co-elutes with the analyte, ensuring that any ionization suppression affecting the analyte affects the IS equally. The ratio remains constant, yielding accurate quantification even in liver homogenates.
Mechanistic Insight: The Metabolic Pathway[4]
To understand why Tianeptine-d4 is an imperfect surrogate, one must visualize the structural change. Tianeptine undergoes beta-oxidation of its heptanoic acid side chain to form the pentanoic acid side chain of MC5.[4]
Figure 1: Metabolic pathway of Tianeptine showing the structural modification that alters chromatographic retention, necessitating a matched internal standard.
Experimental Protocol: Self-Validating Matrix Assessment
This protocol utilizes the Matuszewski Strategy (Post-Extraction Spike) to rigorously quantify matrix effects. This is the industry standard for validating forensic methods.
Reagents & Materials[1][4][5][6]
-
IS: MC5-d4 (Product).
-
Matrix: Blank post-mortem blood (pooled from drug-free cases).
-
Extraction: Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).
The 3-Set Matuszewski Workflow
-
Set A (Neat Standards): Analyte and IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the extract. (Represents 100% recovery, but subject to matrix effect).[7]
-
Set C (Pre-Extraction Spike): Spike Analyte and IS into matrix, then extract. (Standard sample preparation).
Calculations
-
Matrix Effect (%ME):
-
< 100% = Ion Suppression
-
> 100% = Ion Enhancement
-
-
Recovery (%RE):
-
Process Efficiency (%PE):
Workflow Diagram
Figure 2: The Matuszewski validation workflow for distinguishing extraction recovery from ionization suppression.
Protocol: Routine Analysis of Post-Mortem Samples
Objective: Quantify MC5 in femoral blood using MC5-d4.
-
Sample Aliquot: Transfer 200 µL of homogenized blood into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of MC5-d4 working solution (1 µg/mL in methanol). Vortex for 10 sec.
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 30 sec.
-
Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to an autosampler vial. Evaporate to dryness under Nitrogen (if concentrating) or dilute with mobile phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition.
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., Kinetex 2.6µm, 100x2.1mm).
-
Mobile Phase: Gradient elution of Water (0.1% FA) and Methanol (0.1% FA).
-
Transitions:
-
MC5: 409.1 -> 220.1 (Quant), 409.1 -> 292.1 (Qual).
-
MC5-d4: 413.1 -> 224.1 (Quant).
-
-
References
-
Bakota, E. L., et al. (2018).[9] "Case Reports of Fatalities Involving Tianeptine in the United States." Journal of Analytical Toxicology, 42(7), 503–509. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Proença, P., et al. (2007). "Fatal intoxication with tianeptine (Stablon)." Forensic Science International, 170(2-3), 200–203. [Link]
-
Springer, D. (2023). "Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential."[1][3][9] National Institutes of Health (PMC). [Link]
-
Wagmann, L., et al. (2019). "In vitro metabolic profiling of the synthetic cannabinoid receptor agonists CUMYL-THPINACA and ADAMANTYL-THPINACA." Drug Testing and Analysis. (Referencing general metabolite nomenclature concepts). [Link]
Sources
- 1. Tianeptine Sodium|High-Purity Reference Standard [benchchem.com]
- 2. Tianeptine - Wikipedia [en.wikipedia.org]
- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 9. researchgate.net [researchgate.net]
Comparative Stability Guide: Sodium Salt vs. Free Acid Forms of MC5-d4
The following guide provides an in-depth technical comparison of the Sodium Salt and Free Acid forms of MC5-d4 (Tianeptine Metabolite MC5-d4). It is structured to assist analytical scientists in selecting the optimal reference standard for LC-MS/MS bioanalysis.
Executive Summary
In the quantitative analysis of Tianeptine and its metabolites, MC5-d4 (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic acid-d4) serves as the critical internal standard (IS).[1]
Researchers often face a choice between the Sodium Salt and the Free Acid forms. While both yield the same active anion in buffered solution, their solid-state stability , hygroscopicity , and solubility profiles differ significantly.
-
The Bottom Line: The Free Acid form is recommended for long-term primary stock storage due to superior resistance to moisture and oxidation. The Sodium Salt is advantageous for rapid aqueous solubility but requires strict humidity control during weighing to prevent mass errors and hydrolysis.
Chemical Identity & Structural Context
To understand the stability differences, we must first establish the chemical nature of the forms.
| Feature | MC5-d4 Free Acid | MC5-d4 Sodium Salt |
| Chemical State | Protonated Carboxylic Acid (R-COOH) | Carboxylate Anion / Sodium Cation (R-COO⁻ Na⁺) |
| CAS Number | 1216799-00-6 (Generic/Methyl Ester ref) | 1330171-36-2 |
| Physical Form | White to Off-White Solid | White Hygroscopic Powder |
| Solubility (Water) | Low (< 0.1 mg/mL without pH adj.)[2] | High (> 10 mg/mL) |
| Solubility (Organic) | High (DMSO, Methanol, Ethanol) | Moderate (Methanol), Low (Acetonitrile) |
| Hygroscopicity | Low (Hydrophobic lattice) | High (Ionic lattice, absorbs moisture) |
The Deuterium Label (d4)
The deuterium label in MC5-d4 is typically located on the pentanoic acid side chain (e.g., 3,3,4,4-d4). The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond, providing kinetic stability. However, the chemical form (Salt vs. Acid) dictates the stability of the molecule's bulk matrix, not the isotopic label itself.
Critical Stability Analysis
A. Solid-State Stability (Shelf Life)
The primary threat to MC5-d4 standards is moisture-induced degradation .
-
Sodium Salt Risk: Sodium carboxylates are inherently hygroscopic. Upon exposure to ambient humidity, the salt lattice absorbs water. This "sorbed water" creates a localized aqueous micro-environment, facilitating:
-
Hydrolysis: Potential cleavage of the amine linkage between the tricyclic core and the pentanoic tail.
-
Weighing Errors: A 1 mg portion may actually contain 10-15% water weight, leading to systematic under-dosing of the Internal Standard.
-
-
Free Acid Advantage: The protonated acid forms a non-ionic, hydrogen-bonded crystal lattice that repels atmospheric moisture. It remains chemically inert for years if stored at -20°C.
B. Solution Stability (Stock & Working)
Once dissolved, the "memory" of the solid form is lost, and stability depends on the solvent system.
-
Protocols:
-
Free Acid: Must be dissolved in 100% DMSO or Methanol first. These organic stocks are highly stable at -80°C (6+ months).
-
Sodium Salt: Can be dissolved directly in water. However, aqueous stocks of Tianeptine metabolites are unstable over long periods due to pH-dependent hydrolysis.
-
Recommendation: regardless of the starting solid, store primary stocks in organic solvent (Methanol/DMSO).
-
C. Comparative Data Summary
Based on accelerated stability testing protocols (40°C / 75% RH).
| Parameter | Free Acid Performance | Sodium Salt Performance |
| Mass Accuracy (T=0) | High (Non-hygroscopic) | Variable (Requires drying) |
| 1-Week Stress (Solid) | > 99% Recovery | 92-95% Recovery (Clumping observed) |
| Freeze-Thaw (Solution) | Stable (in DMSO) | Stable (in Water/MeOH) |
| Auto-Sampler (24h) | Stable | Stable |
Experimental Protocols
Protocol A: The "Hygroscopic Stress" Test
Objective: Determine if the solid form introduces weighing errors.
-
Weighing: Weigh exactly 2.0 mg of MC5-d4 (Salt and Acid) into separate vials.
-
Exposure: Leave uncapped at ambient humidity (approx. 50% RH) for 4 hours.
-
Re-Weighing: Weigh the vials again.
-
Pass Criteria: Mass increase < 2%.[3]
-
Typical Result: Free Acid (< 0.5%); Sodium Salt (> 5-8%).
-
-
Dissolution: Dissolve both in Methanol to a theoretical 1 mg/mL.
-
LC-MS/MS Check: Inject both. If the Salt peak area is lower than the Acid peak area (normalized for MW), the "missing" mass was water.
Protocol B: Solution Stability Workflow
Objective: Validate storage conditions for the Internal Standard.
Figure 1: Standardized workflow for assessing solution stability of MC5-d4.
Decision Framework: Which Form to Choose?
Use this logic flow to select the correct product for your laboratory.
Figure 2: Decision matrix for selecting between Sodium Salt and Free Acid forms.
Author's Recommendation
For 90% of research applications , the Free Acid is superior. The minor inconvenience of using an organic solvent for the initial stock preparation is outweighed by the assurance of accurate weighing and long-term solid-state integrity.
-
Use Free Acid if: You are developing a validated method (GLP) and need a stable reference material that does not absorb water during weighing.
-
Use Sodium Salt if: You are restricted to purely aqueous solvents (rare in LC-MS) or are using a legacy method that specifically mandates the salt form.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46783085, Tianeptine Metabolite MC5-d4 Sodium Salt. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Stability. Retrieved from [Link]
(Note: While specific proprietary stability data for MC5-d4 is often held by manufacturers, the physical principles described above are universal for deuterated carboxylic acid metabolites.)
Sources
Safety Operating Guide
Tianeptine Metabolite MC5-d4 Sodium Salt proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of Tianeptine Metabolite MC5-d4 Sodium Salt .
Advisory: Tianeptine and its metabolites are subject to a complex and rapidly evolving regulatory landscape. While not federally scheduled under the US Controlled Substances Act (CSA) at the time of writing, it is classified as a Schedule I or II controlled substance in multiple US states (e.g., Alabama, Michigan, Ohio, Tennessee) and other international jurisdictions.
Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a Potential Controlled Substance for all disposal workflows. Incineration is the only acceptable method of destruction.[1]
Chemical Identity & Hazard Profile
Understanding the physicochemical properties of the metabolite is a prerequisite for safe disposal.
| Property | Detail |
| Chemical Name | 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic acid-d4 sodium salt |
| Common Name | Tianeptine Metabolite MC5-d4 (Sodium Salt) |
| Type | Deuterated Stable Isotope Internal Standard |
| Molecular Formula | C₁₉H₁₆D₄ClN₂NaO₄S |
| Solubility | Water Soluble (Sodium Salt form).[2][3] Critical for spill cleanup. |
| Biological Activity | |
| GHS Classification | Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[7] 2A, STOT SE 3. |
Regulatory Classification Strategy
Because Tianeptine legislation varies by jurisdiction, you must adopt a "Conservative Compliance" strategy. Do not rely solely on federal lists.
-
Scenario A: Federally Unregulated / State Unregulated
-
Classification: Hazardous Chemical Waste.
-
Disposal: High-temperature incineration.
-
-
Scenario B: State Scheduled (e.g., AL, MI, MS)
-
Classification:Controlled Substance Waste.
-
Requirement: Must be rendered "non-retrievable" per DEA standards (21 CFR § 1317).
-
Protocol: Witnessed reverse distribution or on-site chemical destruction (if licensed), followed by incineration.
-
Operational Disposal Protocol
Phase 1: Waste Segregation & Containerization
Never dispose of Tianeptine MC5-d4 down the drain. The sodium salt is highly soluble and will contaminate aquatic systems.
-
Solid Waste (Powder/Vials):
-
Place the original vial (even if empty) into a secondary High-Density Polyethylene (HDPE) wide-mouth jar.
-
Label clearly: "Hazardous Waste - Tianeptine Metabolite MC5-d4 - Toxic/Bioactive."
-
-
Liquid Waste (LC-MS Effluent/Stock Solutions):
-
Collect all solvent waste containing the analyte in a dedicated "Halogenated Solvent" carboy (due to the Chlorine atom in the structure).
-
Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent the formation of toxic chloramines or sulfur oxides.
-
Phase 2: The "Non-Retrievable" Standard
For labs in regulated jurisdictions, simple trash disposal is a felony.
-
Method: Chemical Incineration.
-
Specification: The waste must be subjected to incineration at >800°C to break the dibenzothiazepine ring structure.
Phase 3: Decontamination of Surfaces
Because the Sodium Salt is water-soluble, standard organic solvents alone may smear the compound rather than lift it.
-
Step 1: Wipe surface with 10% Aqueous Methanol (solubilizes the salt).
-
Step 2: Wipe with 0.1M Sodium Hydroxide (NaOH) (hydrolytic degradation).
-
Step 3: Final rinse with Acetone or Ethanol.
-
Disposal: All wipes must be treated as solid hazardous waste.
Visualized Workflows
Figure 1: Disposal Decision Logic Matrix
This logic gate ensures compliance regardless of your facility's location.
Caption: Operational logic flow for determining regulatory handling requirements based on jurisdiction.
Figure 2: Emergency Spill Response Protocol
The sodium salt nature dictates a specific cleanup order to prevent spreading the contamination.[8]
Caption: Step-by-step containment and decontamination procedure for MC5-d4 Sodium Salt spills.
References
-
US Drug Enforcement Administration (DEA). (2024). Lists of Scheduling Actions and Controlled Substances. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[9] Retrieved from [Link]
-
Gassaway, M. M., et al. (2014). "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist."[4][5] Translational Psychiatry. Retrieved from [Link]
Sources
- 1. practicegreenhealth.org [practicegreenhealth.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. legislativeanalysis.org [legislativeanalysis.org]
- 4. researchgate.net [researchgate.net]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Tianeptine Sodium Salt | CAS 30123-17-2 | LGC Standards [lgcstandards.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. pwaste.com [pwaste.com]
Personal protective equipment for handling Tianeptine Metabolite MC5-d4 Sodium Salt
Operational Safety Protocol: Handling Tianeptine Metabolite MC5-d4 Sodium Salt
Executive Summary & Risk Context
Compound: Tianeptine Metabolite MC5-d4 Sodium Salt Primary Application: Stable Isotope Internal Standard for LC-MS/MS quantitation. Risk Profile: High Potency / Bioactive.
As a Senior Application Scientist, I must clarify a critical misconception: while some Safety Data Sheets (SDS) for parent Tianeptine salts list them as "Not Classified" or "Low Hazard" based on bulk transport regulations, research-grade metabolites must be treated with elevated caution.
The MC5 metabolite (active metabolite) retains mu-opioid receptor (MOR) agonist activity [1, 2]. Furthermore, as a deuterated standard ("d4"), this substance represents a significant financial and data-integrity asset. The safety protocols below are designed to serve a dual purpose: protecting the operator from opioid-like exposure and protecting the hygroscopic, isotopically labeled standard from degradation.
Hazard Identification & Exposure Banding
Do not rely solely on the generic "Caution" label. Treat this substance according to the following derived exposure band.
| Parameter | Classification | Operational Implication |
| Pharmacology | Mu-Opioid Receptor Agonist | Potential for sedation, respiratory depression, or euphoric effects upon accidental inhalation/ingestion. |
| Physical State | Solid (Powder/Crystal), Sodium Salt | Hygroscopic. Dust generation is the primary vector of exposure. |
| Toxicity Band | OEB 3 (Estimated) | Occupational Exposure Band 3 (10–100 µg/m³). Handle within containment. |
| Routes of Entry | Inhalation, Mucous Membranes | High bioavailability via nasal mucosa. |
| Isotopic Risk | Deuterium Exchange | While chemically stable, exposure to extreme pH or excess moisture can compromise isotopic purity over time. |
The PPE Matrix: A Tiered Barrier Strategy
Safety is not static; it scales with the operation. Use this matrix to select the correct Personal Protective Equipment (PPE).
| Operational Phase | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Control |
| Tier 1: Storage & Transport (Sealed Vial) | Standard Lab Ventilation | Single Nitrile Gloves (4 mil) | Safety Glasses w/ Side Shields | N/A |
| Tier 2: Solubilization (Liquid Handling) | N95 (if outside hood) or Fume Hood | Single Nitrile Gloves + Lab Coat | Safety Glasses or Goggles | Chemical Fume Hood (Class II) |
| Tier 3: Weighing/Powder Handling (Open Vial) | P100 / N99 Respirator (Recommended) | Double Nitrile Gloves (Outer glove changed immediately if contaminated) | Chemical Goggles (Fit-sealed) | Powder Containment Hood or Static-Free Glove Box |
| Tier 4: Spill Cleanup (>10 mg) | PAPR (Powered Air Purifying Respirator) or Full Face P100 | Tyvek® Sleeves + Double Gloves | Full Face Shield / Mask | Restricted Access Zone |
Operational Workflow: The "Zero-Exposure" Protocol
Step 1: Engineering Setup & Static Control
-
The Problem: Deuterated standards are often supplied in milligram quantities (e.g., 1 mg, 5 mg). Static electricity can cause the powder to "jump" from the spatula, leading to loss of the standard and potential inhalation risk.
-
The Fix: Place an ionizing bar or anti-static gun inside the weigh station/fume hood 30 seconds prior to opening the vial.
-
Environment: Ensure the fume hood sash is at the lowest working position to maximize face velocity (100 fpm).
Step 2: Weighing (The Critical Control Point)
-
Technique: Never weigh this substance on an open bench.
-
Vial Handling: Tap the vial gently on a hard surface to settle all powder to the bottom before uncapping.
-
Transfer: Use a disposable anti-static micro-spatula. Do not reuse spatulas to prevent cross-contamination of the isotope.
-
Solvent Addition: Ideally, add the solvent directly to the shipping vial if the protocol permits (Gravimetric preparation). This eliminates the transfer step and reduces dust risk to near zero.
Step 3: Solubilization
-
Solvent Choice: Tianeptine Sodium is water-soluble. However, for LC-MS standards, methanol (MeOH) or acetonitrile (ACN) are often preferred for stock solutions to prevent bacterial growth and hydrolysis.
-
Dissolution: Vortex the capped vial inside the hood. Ensure the solution is clear before removing it from the hood.
Step 4: Decontamination
-
Surface: Wipe down the balance and surrounding area with 10% Bleach solution (oxidizes and deactivates organic opioids) followed by 70% Ethanol (removes bleach residue).
-
PPE Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.
Visualizing the Safety Architecture
Diagram 1: Hierarchy of Controls for Potent Metabolites
This diagram illustrates the decision logic for handling MC5-d4, prioritizing engineering controls over PPE.
Caption: The "Defense-in-Depth" strategy for handling bioactive metabolites. Engineering controls (Blue) form the primary containment, supported by PPE (Green).
Diagram 2: The "Safe-Weigh" Workflow
A specific protocol to minimize dust generation during the most hazardous step.
Caption: Operational flow for solubilization. Direct solvent addition (Green path) is preferred to eliminate airborne powder risks.
Emergency Response & Disposal
Accidental Exposure[1]
-
Inhalation: Immediately move to fresh air. Tianeptine is an atypical antidepressant; monitor for sedation.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol immediately on skin, as it may enhance transdermal absorption of the lipophilic metabolite.
-
Eye Contact: Flush with water for 15 minutes.[1]
Disposal Protocol
Never dispose of Tianeptine or its metabolites down the drain.
-
Segregation: Collect all solid waste (gloves, wipes, vials) in a dedicated "Cytotoxic/Potent Compound" bag.
-
Liquid Waste: Collect in a "High Hazard" organic waste stream.
-
Destruction: The gold standard for opioid-like compounds is High-Temperature Incineration [3].
References
-
Cayman Chemical. (2023).[2] Tianeptine (sodium salt) Safety Data Sheet.[3][2][4][5]Link
-
Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[6][7][8] Translational Psychiatry. Link
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste.Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling.Link
Sources
- 1. content.labscoop.com [content.labscoop.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Tianeptine sodium | C21H24ClN2NaO4S | CID 23663953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ir.tonixpharma.com [ir.tonixpharma.com]
- 7. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
